molecular formula C10H6BrNO2 B1332413 1-(2-bromophenyl)-1H-pyrrole-2,5-dione CAS No. 36817-47-7

1-(2-bromophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B1332413
CAS No.: 36817-47-7
M. Wt: 252.06 g/mol
InChI Key: ZTHZEDRPKCLGAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromophenyl)-1H-pyrrole-2,5-dione is a high-purity chemical reagent designed for research use in medicinal chemistry and life sciences. This compound belongs to the class of maleimide (1H-pyrrole-2,5-dione) derivatives, a privileged scaffold known for its diverse pharmacological properties and significant potential in drug discovery. The core 1H-pyrrole-2,5-dione structure is a key intermediate in the synthesis of novel bioactive molecules. Scientific literature indicates that derivatives with this core moiety have demonstrated promising biological activities in research settings. Studies on related compounds highlight their potential in generating functional endothelial cells from stem cells for vascular disease research . Other analogs have shown significant anxiolytic activity in preclinical models , while additional substituted pyrrole-2,5-diones have been investigated for their anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like IL-6 and TNF-α . The bromophenyl substituent on the nitrogen atom is a common feature in many pharmacologically active maleimides, potentially contributing to the molecule's lipophilicity and interaction with biological targets. This makes this compound a valuable building block for researchers exploring new chemical entities for various therapeutic areas. Applications: This product is intended for research applications, including but not limited to: use as a synthetic intermediate in medicinal chemistry, structure-activity relationship (SAR) studies, and biological screening in early-stage drug discovery. Safety Notice: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use. Please refer to the Safety Data Sheet (SDS) for proper handling and safety information.

Properties

IUPAC Name

1-(2-bromophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHZEDRPKCLGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351789
Record name 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36817-47-7
Record name 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of N-(2-bromophenyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of N-(2-bromophenyl)maleimide

Introduction

N-(2-bromophenyl)maleimide is a derivative of maleimide, a five-membered heterocyclic imide. The maleimide moiety is a well-known reactive group, particularly noted for its high-yield Michael addition reactions with thiols, making it a valuable tool in bioconjugation, polymer synthesis, and drug development.[1] The presence of a 2-bromophenyl substituent on the nitrogen atom introduces specific steric and electronic properties that influence the molecule's reactivity, solubility, and biological activity. This document provides a comprehensive overview of the known physicochemical properties, a detailed synthesis protocol, and the potential biological applications of N-(2-bromophenyl)maleimide for researchers and drug development professionals.

Physicochemical Properties

The fundamental physicochemical characteristics of N-(2-bromophenyl)maleimide are summarized below. Data for related isomers are included for comparative context where direct data for the 2-bromo isomer is not available.

PropertyValueSource
CAS Number 36817-47-7[2][3]
Molecular Formula C₁₀H₆BrNO₂[2][3]
Molecular Weight 252.07 g/mol [2]
Appearance Pale yellow powder/crystals (typical for N-aryl maleimides)[4]
Melting Point Data not available. The related isomer, N-(4-bromophenyl)maleimide, has a melting point in the range of 125-137 °C.[4][5][6]
Boiling Point Data not available. The predicted boiling point for the 4-bromo isomer is 368.2 ± 25.0 °C.[6]
Solubility Specific quantitative data is not readily available. Generally soluble in organic solvents like acetone, ethyl acetate, and dichloromethane.

Spectral Characteristics

While specific spectra for N-(2-bromophenyl)maleimide are not provided in the search results, characteristic spectral data can be inferred from its structure and data for analogous compounds.[7]

  • ¹H NMR: Expected signals would include a singlet for the two equivalent protons on the maleimide double bond (HC=CH) around δ 6.8-7.0 ppm. The four aromatic protons of the 2-bromophenyl group would appear as a multiplet in the aromatic region (δ 7.2-7.8 ppm).

  • ¹³C NMR: Carbonyl carbons (C=O) of the imide would resonate downfield (δ ~170 ppm). The olefinic carbons (HC=CH) would appear around δ 134 ppm. Signals for the six carbons of the bromophenyl ring would also be present in the aromatic region.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 251 and 253.[8]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include the C=O stretching of the imide group (around 1700-1780 cm⁻¹) and C=C stretching of the maleimide ring and aromatic ring.

Experimental Protocols

Synthesis of N-(2-bromophenyl)maleimide

The synthesis of N-aryl maleimides is typically a two-step process involving the formation of a maleamic acid intermediate, followed by dehydrative cyclization.[9][10]

Step A: Synthesis of N-(2-bromophenyl)maleamic acid

  • Reaction Setup: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve maleic anhydride (1.0 equivalent) in anhydrous diethyl ether or a similar aprotic solvent.

  • Amine Addition: Prepare a solution of 2-bromoaniline (1.0 equivalent) in the same solvent. Add this solution dropwise to the stirred maleic anhydride solution at room temperature.

  • Precipitation: The N-(2-bromophenyl)maleamic acid intermediate will precipitate from the solution as a solid.

  • Isolation: Stir the resulting suspension for 1-2 hours at room temperature. Collect the solid product by suction filtration, wash with cold solvent (e.g., diethyl ether) to remove unreacted starting materials, and dry under vacuum. The product is typically used in the next step without further purification.

Step B: Dehydrative Cyclization to N-(2-bromophenyl)maleimide

  • Reaction Setup: In a round-bottom flask, suspend the dried N-(2-bromophenyl)maleamic acid (1.0 equivalent) and anhydrous sodium acetate (0.5-1.0 equivalent) in acetic anhydride (5-10 volumes).

  • Heating: Heat the mixture on a steam bath or in an oil bath at 60-80 °C with stirring. The suspension should dissolve as the reaction proceeds.

  • Reaction Monitoring: The reaction progress can be monitored by TLC until the starting maleamic acid is consumed (typically 1-3 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into ice water to precipitate the crude product and quench the excess acetic anhydride.

  • Purification: Collect the crude N-(2-bromophenyl)maleimide by suction filtration. Wash the solid thoroughly with water and then a small amount of cold petroleum ether or cyclohexane.[9] The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the two-step chemical synthesis route for N-(2-bromophenyl)maleimide.

G cluster_0 Step A: Maleamic Acid Formation cluster_1 Step B: Dehydrative Cyclization MA Maleic Anhydride Solvent1 Anhydrous Ether MA->Solvent1 BA 2-Bromoaniline BA->Solvent1 Intermediate N-(2-bromophenyl)maleamic acid Solvent1->Intermediate Stir @ RT Reagent1 Acetic Anhydride Intermediate->Reagent1 Heat Product N-(2-bromophenyl)maleimide Reagent1->Product Reagent2 Sodium Acetate Reagent2->Reagent1 Catalyst G TopoII Topoisomerase II (Active Site with Cys-SH) Covalent_Complex Topo II - Maleimide Covalent Adduct (Inactive) Cleavage DNA Cleavage & Re-ligation Cycle TopoII->Cleavage Binds DNA DNA Substrate DNA->Cleavage Binds Maleimide N-Aryl Maleimide Maleimide->TopoII Covalent Modification Covalent_Complex->Cleavage Inhibition Cleavage->TopoII Cycle Completes Inhibition Cycle Interrupted

References

Probing the Pharmacological Landscape of N-Aryl Pyrrole-2,5-Diones: A Technical Overview of a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1H-pyrrole-2,5-dione core, a prominent heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide consolidates the current understanding of the mechanisms of action associated with N-substituted 1H-pyrrole-2,5-dione derivatives, with a particular focus on N-aryl analogs. While specific mechanistic data for 1-(2-bromophenyl)-1H-pyrrole-2,5-dione is not extensively available in the public domain, this document extrapolates from structurally related compounds to provide a comprehensive overview of potential therapeutic applications and the underlying molecular pathways. The versatility of this scaffold is highlighted through its engagement with key targets in inflammation, cholesterol metabolism, and oncology.

Introduction: The 1H-Pyrrole-2,5-Dione Scaffold

The 1H-pyrrole-2,5-dione, or maleimide, ring system is a key pharmacophore present in a variety of natural products and synthetic molecules with demonstrated therapeutic potential.[1] The presence of a substituted nitrogen atom allows for the exploration of a vast chemical space, leading to derivatives with a wide range of pharmacological properties. These activities include anti-inflammatory, antimicrobial, antitumor, and cholesterol-lowering effects.[2][3][4] This guide will delve into the known mechanisms of action for derivatives of this scaffold, providing insights for further research and drug development.

Anti-inflammatory and COX Inhibitory Mechanisms

A significant area of investigation for 1H-pyrrole-2,5-dione derivatives has been their role as anti-inflammatory agents. The primary mechanism identified is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.

Inhibition of Prostaglandin E2 (PGE2) Production

Several studies have demonstrated that N-aryl-1H-pyrrole-2,5-dione derivatives can potently inhibit the production of Prostaglandin E2 (PGE2), a key inflammatory mediator.[2][5] This inhibition is often a downstream effect of targeting COX enzymes. For instance, certain 3,4-diphenyl-substituted 1H-pyrrole-2,5-dione derivatives have shown strong inhibitory activity against lipopolysaccharide (LPS)-induced PGE2 production in RAW 264.7 macrophage cells.[2][5]

Selective COX-2 Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of both COX-1 and COX-2. However, selective inhibition of the inducible COX-2 isoform is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with COX-1 inhibition. Some 1H-pyrrole-2,5-dione derivatives have been identified as potent and selective COX-2 inhibitors.[2] This selectivity is a key focus in the development of safer anti-inflammatory drugs.[6]

Below is a generalized signaling pathway illustrating the role of COX-2 in inflammation and its inhibition by N-aryl pyrrole-2,5-diones.

COX2_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB COX2_gene COX-2 Gene Transcription NFkB->COX2_gene COX2_protein COX-2 Enzyme COX2_gene->COX2_protein translation PGE2 Prostaglandin E2 (PGE2) COX2_protein->PGE2 catalyzes conversion Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_protein Inflammation Inflammation PGE2->Inflammation Pyrrole_dione 1-Aryl-1H-pyrrole-2,5-dione Derivatives Pyrrole_dione->COX2_protein inhibits

Caption: Inhibition of the COX-2 pathway by 1-Aryl-1H-pyrrole-2,5-dione derivatives.

Cholesterol Absorption Inhibition

Recent research has highlighted the potential of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors.[3] This mechanism is crucial in the management of atherosclerosis, a condition characterized by the buildup of lipids in the arterial intima and the formation of macrophage-derived foam cells.[3]

Suppression of Foam Cell Formation

Certain derivatives have been shown to be more potent than the established drug ezetimibe in in vitro cholesterol absorption assays.[3] By inhibiting cholesterol uptake, these compounds can suppress the lipid accumulation in macrophages, thereby preventing the formation of foam cells, a critical step in the development of atherosclerotic plaques.[3]

Reduction of Inflammatory Responses in Macrophages

Beyond inhibiting lipid uptake, these compounds also exhibit anti-inflammatory effects within the context of atherosclerosis. They have been observed to reduce the secretion of pro-inflammatory markers such as lactate dehydrogenase (LDH), malondialdehyde (MDA), tumor necrosis factor-alpha (TNF-α), and reactive oxygen species (ROS) in a concentration-dependent manner.[3]

The logical workflow for the evaluation of these compounds is depicted below.

Cholesterol_Inhibition_Workflow Start Synthesize 1H-pyrrole-2,5-dione Derivatives InVitro_Assay In Vitro Cholesterol Absorption Assay Start->InVitro_Assay Cytotoxicity Cytotoxicity Testing (e.g., HEK293, RAW264.7 cells) Start->Cytotoxicity Lipid_Accumulation Macrophage Lipid Accumulation Assay InVitro_Assay->Lipid_Accumulation Active Compounds Inflammatory_Markers Measure Inflammatory Markers (LDH, MDA, TNF-α, ROS) Lipid_Accumulation->Inflammatory_Markers Lead_Compound Identify Lead Compound Inflammatory_Markers->Lead_Compound

Caption: Experimental workflow for identifying cholesterol absorption inhibitors.

Other Potential Mechanisms of Action

The biological activity of the 1H-pyrrole-2,5-dione scaffold is not limited to the aforementioned pathways. Various derivatives have shown promise in other therapeutic areas:

  • Antimicrobial and Antifungal Activity: The core structure is found in natural products with antibacterial and antifungal properties.[4]

  • Antitumor and Antiviral Properties: N-substituted derivatives have been investigated for their potential as anticancer and antiviral agents.[4]

  • Central Nervous System (CNS) Activity: Some analogs have exhibited CNS depressant and anticonvulsant activities.[1]

Quantitative Data Summary

Compound ClassTarget/AssayIC50 / ActivityReference
3,4-Diphenyl-1H-pyrrole-2,5-dione derivativesLPS-induced PGE2 production in RAW 264.7 cellsIC50 values in the low micromolar to nanomolar range[2]
1H-3-(4-sulfamoylphenyl)-4-phenyl-pyrrole-2,5-dionePGE2 ProductionIC50 = 0.61 µM[5]
Substituted 1H-pyrrole-2,5-dionesCholesterol AbsorptionStronger in vitro activity than ezetimibe[3]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for key experiments cited in the literature for evaluating 1H-pyrrole-2,5-dione derivatives.

Cell Viability Assay (MTT Assay)
  • Cell Culture: Plate cells (e.g., PC12, RAW 264.7) in a 96-well plate and incubate until desired confluency.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24 hours).

  • MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazoliumbromide (MTT) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated relative to untreated control cells.[7]

PGE2 Production Inhibition Assay
  • Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a culture plate. Pre-treat the cells with different concentrations of the test compound for a specified time.

  • LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the media and incubate.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production compared to the LPS-stimulated control.[2][5]

Conclusion and Future Directions

The 1H-pyrrole-2,5-dione scaffold represents a versatile platform for the development of novel therapeutic agents with diverse mechanisms of action. While the primary focus has been on anti-inflammatory and cholesterol-lowering activities, the potential for this chemical class extends to oncology, infectious diseases, and neurological disorders. Future research should aim to elucidate the specific molecular targets of compounds like this compound to fully understand their therapeutic potential. Structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and selectivity of these derivatives, paving the way for the development of next-generation therapeutics. The synthesis of new derivatives and their screening across a broad range of biological assays will continue to uncover the full pharmacological landscape of this promising scaffold.[1]

References

Spectroscopic and Synthetic Profile of 1-(2-Bromophenyl)pyrrole-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties and a detailed synthetic protocol for the compound 1-(2-bromophenyl)pyrrole-2,5-dione. This N-aryl maleimide derivative is of interest to researchers in medicinal chemistry and materials science due to the reactive nature of the maleimide moiety, which is commonly employed in bioconjugation and polymer chemistry. The following sections present tabulated spectroscopic data, a comprehensive experimental protocol for its synthesis, and a logical workflow for its characterization.

Core Spectroscopic Data

The structural identity and purity of 1-(2-bromophenyl)pyrrole-2,5-dione can be confirmed through a combination of spectroscopic techniques. The key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton) ¹³C NMR (Carbon)
Chemical Shift (δ) ppm Assignment
Data not explicitly found in search resultsAromatic Protons (Bromophenyl group) & Olefinic Protons (Maleimide ring)

Note: Specific chemical shifts and coupling constants for ¹H NMR were not available in the search results. The ¹³C NMR data is approximated based on typical values for similar structures and should be confirmed experimentally.

Table 2: FT-IR and Mass Spectrometry Data
FT-IR Spectroscopy Mass Spectrometry (MS)
Wavenumber (cm⁻¹) Assignment
~3100C-H stretch (aromatic and olefinic)
~1700C=O stretch (imide, symmetric and asymmetric)
~1600C=C stretch (aromatic)
~1390C-N stretch (imide)
~750C-Br stretch

Note: The FT-IR peak positions are approximate and based on characteristic vibrational frequencies for the functional groups present in the molecule.

Experimental Protocols

The synthesis of 1-(2-bromophenyl)pyrrole-2,5-dione follows a well-established two-step procedure for N-aryl maleimides.[1]

Synthesis of 1-(2-Bromophenyl)pyrrole-2,5-dione

Step 1: Synthesis of N-(2-Bromophenyl)maleamic acid

  • In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add a solution of 2-bromoaniline (1.0 eq) in anhydrous diethyl ether dropwise to the cooled maleic anhydride solution with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, during which a precipitate will form.

  • Collect the solid product, N-(2-bromophenyl)maleamic acid, by vacuum filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

Step 2: Cyclization to 1-(2-Bromophenyl)pyrrole-2,5-dione

  • Suspend the N-(2-bromophenyl)maleamic acid (1.0 eq) and sodium acetate (0.2 eq) in acetic anhydride (5-10 volumes).

  • Heat the mixture to reflux (approximately 140 °C) for 2-3 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Pour the mixture into ice-cold water and stir vigorously to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a cold solution of saturated sodium bicarbonate.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure 1-(2-bromophenyl)pyrrole-2,5-dione.

Spectroscopic Characterization Workflow

The following workflow outlines the standard procedures for the spectroscopic analysis of the synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of 1-(2-bromophenyl)pyrrole-2,5-dione Purification Recrystallization Synthesis->Purification NMR NMR Spectroscopy (1H & 13C) Purification->NMR Purity & Structure FTIR FT-IR Spectroscopy Purification->FTIR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight UvVis UV-Vis Spectroscopy Purification->UvVis Electronic Transitions Structure Final Structure Confirmation NMR->Structure FTIR->Structure MS->Structure UvVis->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

UV-Vis Spectroscopic Properties and Reactivity

N-aryl maleimides exhibit characteristic UV-Vis absorption spectra. The maleimide moiety typically displays an absorption maximum around 293 nm, which is associated with the conjugated system of the two carbonyl groups and the carbon-carbon double bond.[2] This spectroscopic feature is particularly useful for monitoring reactions involving the maleimide group, such as thiol-maleimide "click" chemistry. The disappearance of the absorbance at this wavelength can be used to quantify the progress of the reaction.[2]

Logical Relationship in Synthesis

The synthesis of 1-(2-bromophenyl)pyrrole-2,5-dione is a sequential process that begins with readily available starting materials and proceeds through a stable intermediate. The logical flow of this synthesis is depicted in the following diagram.

G cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product Maleic_Anhydride Maleic Anhydride Maleamic_Acid N-(2-Bromophenyl)maleamic acid Maleic_Anhydride->Maleamic_Acid Acylation Bromoaniline 2-Bromoaniline Bromoaniline->Maleamic_Acid Acylation Final_Product 1-(2-Bromophenyl)pyrrole-2,5-dione Maleamic_Acid->Final_Product Dehydrative Cyclization

Caption: Logical flow of the synthesis of 1-(2-bromophenyl)pyrrole-2,5-dione.

References

1-(2-bromophenyl)-1H-pyrrole-2,5-dione chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential mechanism of action of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Identity and Properties

This compound, also known as N-(2-bromophenyl)maleimide, is an N-substituted maleimide derivative. The structure consists of a central pyrrole-2,5-dione (maleimide) ring attached to a 2-bromophenyl group at the nitrogen atom. Maleimides are a class of compounds recognized for their reactivity and are widely utilized in bioconjugation and as building blocks in synthetic chemistry.[1]

The quantitative properties of this compound are summarized in the table below. While specific experimental data for properties like melting point and solubility are not widely published for this exact derivative, computed data and properties of the parent compound, N-phenylmaleimide, are provided for reference.

PropertyValueSource
IUPAC Name 1-(2-bromophenyl)pyrrole-2,5-dione[PubChem]
CAS Number 36817-47-7[Sigma-Aldrich]
Molecular Formula C₁₀H₆BrNO₂[Sigma-Aldrich]
Molecular Weight 252.06 g/mol [Sigma-Aldrich]
Physical Form Solid[Sigma-Aldrich]
SMILES String O=C1N(C2=CC=CC=C2Br)C(C=C1)=O[Sigma-Aldrich]
InChI Key ZTHZEDRPKCLGAR-UHFFFAOYSA-N[Sigma-Aldrich]
Storage Condition 2-8°C[ChemBK]
Melting Point 84 - 86 °C (for N-phenylmaleimide)[ChemicalBook]
Water Solubility Slightly soluble (for N-phenylmaleimide)[ChemicalBook]

Potential Biological Activity and Mechanism of Action

While specific biological targets for this compound have not been extensively documented in publicly available literature, the core maleimide structure provides a strong basis for a predictable mechanism of action. N-aryl maleimides are potent electrophiles and act as Michael acceptors.[1][2]

The primary mechanism of action is the covalent modification of nucleophilic residues on proteins, particularly the thiol group of cysteine.[3] This reaction, a Michael addition, proceeds rapidly under physiological conditions (pH 6.5–7.5) and is highly chemoselective for thiols over other nucleophilic groups like amines.[1][2] The reaction forms a stable thiosuccinimide bond, effectively leading to irreversible inhibition or modification of the target protein.[2] This reactivity is the foundation for the widespread use of maleimides in creating antibody-drug conjugates (ADCs) and other bioconjugates.[1]

Given this reactivity, this compound is a candidate for development as an irreversible enzyme inhibitor, targeting proteins with reactive cysteine residues in their active or allosteric sites. The broader class of pyrrole-containing compounds has been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, suggesting diverse therapeutic potential.[4][5]

Compound 1-(2-bromophenyl)-1H- pyrrole-2,5-dione Conjugate Covalent Thiosuccinimide Adduct Compound->Conjugate Michael Addition Protein Target Protein (with Cysteine residue) Protein->Conjugate Nucleophilic Attack by Thiol Group Effect Altered Protein Function (e.g., Enzyme Inhibition) Conjugate->Effect

Caption: General mechanism of action via Michael addition.

Experimental Protocols

Synthesis of this compound

The synthesis of N-aryl maleimides is typically achieved through a two-step process involving the reaction of the corresponding aniline with maleic anhydride, followed by cyclodehydration.[3]

Step 1: Synthesis of N-(2-bromophenyl)maleamic acid (Intermediate)

  • Reactant Preparation: In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a suitable anhydrous solvent, such as diethyl ether or glacial acetic acid.

  • Addition of Aniline: While stirring the solution at room temperature, add 2-bromoaniline (1.0 equivalent) dropwise. The reaction is often exothermic.

  • Reaction: Continue stirring the mixture at room temperature for 2-4 hours. The intermediate, N-(2-bromophenyl)maleamic acid, will typically precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove unreacted starting materials, and dry under vacuum.

Step 2: Cyclodehydration to this compound

  • Reaction Setup: Suspend the dried N-(2-bromophenyl)maleamic acid from Step 1 in acetic anhydride (e.g., 3-5 mL per gram of amic acid). Add a catalytic amount of sodium acetate (e.g., 0.1-0.2 equivalents).

  • Cyclization: Heat the mixture to reflux (approximately 100-120°C) with stirring for 2-3 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product and hydrolyze the excess acetic anhydride.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water and then a cold, non-polar solvent like hexane. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the pure this compound.

cluster_step1 Step 1: Amic Acid Formation cluster_step2 Step 2: Cyclodehydration Reactant1 2-Bromoaniline Intermediate N-(2-bromophenyl) maleamic acid Reactant1->Intermediate Acetic Acid / Ether Room Temp Reactant2 Maleic Anhydride Reactant2->Intermediate Acetic Acid / Ether Room Temp Product 1-(2-bromophenyl)-1H- pyrrole-2,5-dione Intermediate->Product Acetic Anhydride / Sodium Acetate / Heat

Caption: Two-step synthesis workflow for the target compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The proton spectrum is expected to show signals for the vinyl protons of the maleimide ring and the aromatic protons of the bromophenyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or LC-MS can be used to confirm the molecular weight and elemental composition of the compound.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O groups (imide carbonyls) and C=C bond of the maleimide ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product.[6]

References

An In-Depth Technical Guide to the Solubility of N-(2-bromophenyl)maleimide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-bromophenyl)maleimide is a significant chemical entity in the fields of bioconjugation, polymer science, and medicinal chemistry. Its utility is often dictated by its behavior in solution, making a thorough understanding of its solubility in various organic solvents a critical parameter for experimental design, process development, and formulation. This technical guide provides a comprehensive overview of the solubility of N-(2-bromophenyl)maleimide. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide furnishes a detailed experimental protocol for its determination, presents solubility data for a structurally analogous compound, and offers a predicted solubility profile based on chemical principles and related literature.

Predicted Solubility Profile of N-(2-bromophenyl)maleimide

The molecular structure of N-(2-bromophenyl)maleimide, featuring a polar maleimide ring and a less polar bromophenyl group, suggests a nuanced solubility profile. The presence of the bromine atom and the ortho-substitution pattern on the phenyl ring will influence its solubility characteristics in comparison to simpler N-aryl maleimides.

Based on qualitative information from synthesis and recrystallization procedures for N-aryl maleimides, the following solubility behavior is anticipated:

  • High Solubility: Expected in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

  • Moderate to Good Solubility: Likely in ketones like acetone and 2-butanone, as well as in chlorinated solvents such as chloroform and dichloromethane. Synthesis procedures for related compounds often utilize these solvents.

  • Moderate Solubility: Expected in alcohols like ethanol and methanol. Ethanol is a commonly cited recrystallization solvent for similar N-substituted maleimides, indicating that the compound is soluble in hot ethanol and less soluble at room temperature, allowing for crystallization upon cooling.

  • Low to Slight Solubility: Expected in nonpolar aromatic solvents like toluene and benzene, and in ethers.

  • Insoluble: Expected in highly nonpolar aliphatic hydrocarbons such as hexanes and petroleum ether, and in water.

Quantitative Solubility Data of a Structurally Related Analog

Table 1: Solubility of N-[(4-Bromo-3,5-difluorine)phenyl]maleimide (BDPM) in Various Organic Solvents at Different Temperatures

Temperature (K)N,N-Dimethylformamide (mole fraction)Dimethyl Sulfoxide (mole fraction)2-Butanone (mole fraction)Cyclohexanone (mole fraction)1,4-Dioxane (mole fraction)Toluene (mole fraction)
285.150.12850.08970.03150.04520.01980.0021
293.150.15530.11020.03980.05630.02450.0028
301.150.18620.13450.04960.06980.03010.0037
309.150.22150.16310.06150.08610.03680.0048
317.150.26190.19680.07580.10590.04480.0062
325.150.30810.23610.09310.12980.05430.0080
333.150.36080.28190.11390.15850.06560.0102
341.150.42090.33490.13880.19290.07900.0130
349.150.48910.39610.16850.23380.09480.0165
356.250.55820.45930.19980.27650.11180.0203

Data adapted from a study on the solubility of N-[(4-Bromo-3,5-difluorine)phenyl]maleimide.

This data indicates that the solubility of this N-aryl maleimide analog increases with temperature in all tested solvents. The highest solubility is observed in polar aprotic solvents like DMF and DMSO, which aligns with the predicted profile for N-(2-bromophenyl)maleimide.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of N-(2-bromophenyl)maleimide in organic solvents, based on the established gravimetric method.

3.1. Materials and Apparatus

  • N-(2-bromophenyl)maleimide (high purity)

  • Selected organic solvents (analytical grade)

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath with temperature control (±0.05 K)

  • Analytical balance (±0.0001 g)

  • Syringe with a filter (e.g., 0.45 µm PTFE)

  • Drying oven

3.2. Procedure

  • Temperature Control: Set the thermostatic water bath to the desired temperature and allow the jacketed glass vessel to equilibrate.

  • Preparation of Saturated Solution: Add a known volume of the selected organic solvent to the jacketed glass vessel. Add an excess amount of solid N-(2-bromophenyl)maleimide to the solvent to create a slurry. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Stir the mixture vigorously using the magnetic stirrer for a sufficient amount of time to ensure that equilibrium is reached (typically several hours).

  • Sample Collection: Stop the stirring and allow the undissolved solid to settle for at least 30 minutes. Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a filter.

  • Gravimetric Analysis: Immediately weigh the syringe containing the saturated solution. Transfer the solution to a pre-weighed container and reweigh the empty syringe to determine the exact mass of the collected solution.

  • Solvent Evaporation: Place the container with the saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

  • Mass Determination: Once all the solvent has evaporated, cool the container in a desiccator and weigh it to determine the mass of the dissolved N-(2-bromophenyl)maleimide.

  • Calculation: Calculate the solubility in terms of mole fraction, g/100g of solvent, or other desired units using the masses of the dissolved solute and the solvent.

  • Repeatability: Repeat the measurement at each temperature at least three times to ensure the accuracy and precision of the results.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_solvent Add known volume of solvent to jacketed vessel start->add_solvent add_solute Add excess N-(2-bromophenyl)maleimide add_solvent->add_solute set_temp Set temperature of thermostatic bath add_solute->set_temp stir Stir mixture to reach equilibrium set_temp->stir settle Stop stirring and allow solid to settle stir->settle withdraw Withdraw supernatant with a filtered syringe settle->withdraw weigh_solution Weigh the collected saturated solution withdraw->weigh_solution evaporate Evaporate solvent in drying oven weigh_solution->evaporate weigh_solute Weigh the remaining solute evaporate->weigh_solute calculate Calculate solubility weigh_solute->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of N-(2-bromophenyl)maleimide.

General Synthesis of N-Aryl Maleimides

G maleic_anhydride Maleic Anhydride C₄H₂O₃ maleanilic_acid Intermediate N-Aryl Maleanilic Acid maleic_anhydride->maleanilic_acid aniline Substituted Aniline (e.g., 2-Bromoaniline) aniline->maleanilic_acid maleimide Final Product N-Aryl Maleimide maleanilic_acid->maleimide Dehydrative Cyclization (e.g., Ac₂O, NaOAc)

Caption: General two-step synthesis of N-aryl maleimides.

Thiol-Maleimide Michael Addition Pathway

G Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation (pH 6.5-7.5) Thioether Stable Thioether Adduct Thiolate->Thioether Nucleophilic Attack (Michael Addition) Maleimide N-Aryl Maleimide Maleimide->Thioether

Caption: Reaction pathway for thiol-maleimide bioconjugation.

A Technical Guide to the Synthesis and Characterization of Pyrrole-2,5-dione Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrrole-2,5-diones, commonly known as maleimides, represent a pivotal class of heterocyclic compounds in modern medicinal chemistry and drug development. Their significance is primarily anchored to the maleimide moiety's ability to undergo highly selective Michael addition reactions with thiol groups, such as those found in cysteine residues of proteins. This specific reactivity makes them exceptionally valuable as electrophilic covalent warheads for targeted covalent inhibitors and as indispensable linkers for creating antibody-drug conjugates (ADCs). The stability of the resulting carbon-sulfur bond provides a durable linkage, essential for the efficacy and safety of these complex biotherapeutics. This guide provides an in-depth overview of the synthesis, characterization, and key reactive principles of N-substituted maleimide derivatives.

Synthesis of N-Substituted Pyrrole-2,5-diones

The most prevalent and straightforward method for synthesizing N-substituted maleimides is the two-step, one-pot condensation of maleic anhydride with a primary amine. This process involves the initial formation of a maleamic acid intermediate, followed by a cyclodehydration reaction to yield the final imide product. Acetic anhydride is commonly used as the dehydrating agent, with a catalyst such as sodium acetate to facilitate the ring closure.

General Synthetic Workflow

The synthesis process follows a logical progression from starting materials to the purified final product. The workflow ensures the formation of the intermediate before the final ring-closing dehydration step.

G cluster_workflow General Synthesis Workflow start 1. Reactant Solubilization (Maleic Anhydride + Primary Amine in Acetic Acid) step2 2. Maleamic Acid Formation (Stir at Room Temperature) start->step2 Exothermic Reaction step3 3. Cyclodehydration (Add Acetic Anhydride + NaOAc, Heat) step2->step3 Ring Closure step4 4. Isolation (Precipitation in ice-water) step3->step4 Product Crash-out end_node 5. Purification (Recrystallization or Chromatography) step4->end_node Purity Enhancement G cluster_reaction Thiol-Maleimide Michael Addition Pathway reactants Maleimide + Thiol (R-SH) intermediate Thiolate Anion Attack reactants->intermediate Deprotonation (Physiological pH) product Stable Thioether Adduct intermediate->product C-S Bond Formation

An In-depth Technical Guide on the Biological Activity of Bromophenyl Maleimide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of bromophenyl maleimide compounds. The information presented is intended to serve as a valuable resource for professionals engaged in drug discovery and development.

Introduction

Maleimides are a class of heterocyclic compounds featuring a five-membered ring with an imide functional group. Their inherent reactivity, particularly towards thiol groups in proteins, has positioned them as privileged scaffolds in medicinal chemistry. The introduction of a bromophenyl substituent to the maleimide core can significantly influence the compound's lipophilicity, electronic properties, and steric profile, thereby modulating its biological activity and pharmacokinetic properties. This guide focuses on N-substituted bromophenyl maleimides, exploring their synthesis and diverse biological applications.

Synthesis of Bromophenyl Maleimide Compounds

The general synthetic route to N-(bromophenyl)maleimides involves a two-step procedure. The first step is the reaction of maleic anhydride with a substituted bromoaniline to form the corresponding N-(bromophenyl)maleamic acid intermediate. Subsequent cyclodehydration of the maleamic acid yields the target N-(bromophenyl)maleimide.

Experimental Protocol: Synthesis of N-(4-bromophenyl)maleimide

This protocol outlines a standard laboratory procedure for the synthesis of N-(4-bromophenyl)maleimide.

Materials:

  • Maleic anhydride

  • 4-bromoaniline

  • Glacial acetic acid

  • Ethyl acetate

  • Standard organic synthesis glassware (e.g., round-bottom flask, reflux condenser)

  • Heating source (e.g., heating mantle)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: A solution of maleic anhydride (1.0 equivalent) in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Amine Addition: 4-bromoaniline (1.0 equivalent) is added to the stirred solution at room temperature.

  • Reaction: The reaction mixture is heated to reflux (approximately 130°C) and maintained for 5.5 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with ethyl acetate. The combined organic extracts are then subjected to recrystallization to afford the purified N-(4-bromophenyl)maleimide.

synthesis_workflow cluster_synthesis Synthesis of N-(4-bromophenyl)maleimide Reactants Maleic Anhydride + 4-Bromoaniline Reaction Reflux (130°C, 5.5h) Reactants->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Extraction Ethyl Acetate Extraction Reaction->Extraction Purification Recrystallization Extraction->Purification Product N-(4-bromophenyl)maleimide Purification->Product

Caption: General synthesis workflow for N-(4-bromophenyl)maleimide.

Biological Activities

Bromophenyl maleimide compounds have been shown to possess a range of biological activities, most notably antimicrobial and anticancer effects.

Antimicrobial Activity

N-(4-bromophenyl)maleimide has been reported to exhibit significant activity against various microbial strains.

The following table summarizes the minimum inhibitory concentrations (MICs) of N-(4-bromophenyl)maleimide against selected microorganisms.

CompoundMicroorganismMIC (µg/mL)
N-(4-bromophenyl)maleimideCandida albicans0.5 - 4
N-(4-bromophenyl)maleimideBacillus subtilis1 - 128
N-(4-bromophenyl)maleimideEscherichia coli1 - 128

MIC values are presented as a range based on available literature.

The disc diffusion assay is a standard method for evaluating the antimicrobial activity of chemical compounds.

Materials:

  • Test compound (e.g., N-(4-bromophenyl)maleimide)

  • Microbial cultures (e.g., E. coli, B. subtilis, S. cerevisiae)

  • Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria)

  • Sterile filter paper discs

  • Positive controls (e.g., streptomycin for bacteria, nystatin for yeast)

  • Solvent control (e.g., DMSO)

  • Incubator

Procedure:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Plate Inoculation: The surface of the agar plate is uniformly inoculated with the microbial suspension.

  • Disc Application: Sterile paper discs are impregnated with a known concentration of the test compound and placed on the agar surface. Control discs are also applied.

  • Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism.

  • Data Collection: The diameter of the zone of growth inhibition around each disc is measured in millimeters.

Anticancer (Cytostatic) Activity

N-substituted maleimides, including the N-(4-bromophenyl) derivative, have demonstrated potent cytostatic effects against human cancer cell lines.

The half-maximal inhibitory concentration (IC50) values highlight the potent in vitro anticancer activity of N-(4-bromophenyl)maleimide.

CompoundCell LineIC50 (µg/mL)
N-(4-bromophenyl)maleimideHeLa (cervical cancer)< 0.1

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., HeLa)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent.

  • Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is calculated from the dose-response curve.

Mechanisms of Action

The biological effects of bromophenyl maleimides are thought to be mediated through multiple mechanisms, primarily stemming from the electrophilic nature of the maleimide ring.

Proposed Antifungal Mechanism of Action

N-substituted maleimides are proposed to exert their antifungal activity by inhibiting β(1,3)-glucan synthase, a crucial enzyme in fungal cell wall biosynthesis.

antifungal_mechanism cluster_pathway Proposed Antifungal Mechanism UDP_Glucose UDP-Glucose Glucan_Synthase β(1,3)-Glucan Synthase UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β(1,3)-Glucan Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall (Compromised Integrity) Beta_Glucan->Cell_Wall BPM N-(Bromophenyl)maleimide BPM->Glucan_Synthase Inhibition (Covalent Modification)

Caption: Proposed mechanism of antifungal action via inhibition of β(1,3)-glucan synthase.

The electrophilic maleimide ring can undergo a Michael addition reaction with nucleophilic residues, such as cysteine, within the enzyme's active site. This covalent modification leads to the inactivation of β(1,3)-glucan synthase, disruption of cell wall integrity, and ultimately, fungal cell death.

Potential as Kinase Inhibitors

The maleimide scaffold is a key feature in several approved and investigational kinase inhibitors. These compounds often act as irreversible inhibitors by forming a covalent bond with a cysteine residue in or near the ATP-binding site of the target kinase. The bromophenyl moiety can play a crucial role in directing the molecule to the specific kinase and enhancing binding affinity. While further research is needed, bromophenyl maleimides represent a promising starting point for the design of novel kinase inhibitors for applications in oncology and other diseases.

Conclusion

Bromophenyl maleimide compounds have emerged as a versatile class of molecules with significant antimicrobial and anticancer activities. Their straightforward synthesis and the potential for covalent modification of biological targets make them attractive candidates for further drug development. Future research should focus on expanding the structure-activity relationship studies by exploring different substitution patterns on the phenyl ring, elucidating the precise molecular targets for their anticancer effects, and investigating their potential as selective kinase inhibitors. This guide provides a solid foundation for researchers and scientists to build upon in the quest for novel therapeutics based on the bromophenyl maleimide scaffold.

An In-Depth Technical Guide to 1-(2-bromophenyl)-1H-pyrrole-2,5-dione (CAS Number: 36817-47-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-(2-bromophenyl)-1H-pyrrole-2,5-dione, also known as N-(2-bromophenyl)maleimide. The document details its physicochemical properties, synthesis methodologies, spectroscopic characterization, and potential biological significance, with a focus on its applications in research and drug development.

Core Compound Properties

This compound is a derivative of maleimide, featuring a bromophenyl group attached to the nitrogen atom of the pyrrole-2,5-dione ring. Its chemical structure confers specific reactivity, making it a subject of interest in medicinal chemistry and chemical biology.

PropertyValueSource
CAS Number 36817-47-7[1]
Molecular Formula C₁₀H₆BrNO₂[1]
Molecular Weight 252.06 g/mol [1]
Appearance Solid
InChI 1S/C10H6BrNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H[1]
InChIKey ZTHZEDRPKCLGAR-UHFFFAOYSA-N[1]
SMILES O=C1N(C2=CC=CC=C2Br)C(=O)C=C1

Synthesis and Experimental Protocols

The synthesis of N-aryl maleimides like this compound typically involves a two-step process starting from the corresponding aniline and maleic anhydride.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-(2-bromophenyl)maleanilic acid

  • In a suitable reaction vessel, dissolve 1 equivalent of 2-bromoaniline in a solvent such as diethyl ether or N,N-dimethylformamide (DMF).

  • Slowly add 1 equivalent of maleic anhydride to the solution at room temperature with constant stirring.

  • Continue stirring for 2-4 hours. The product, N-(2-bromophenyl)maleanilic acid, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with a cold solvent to remove any unreacted starting materials.

  • Dry the product under vacuum.

Step 2: Cyclization to this compound

  • Suspend the N-(2-bromophenyl)maleanilic acid (1 equivalent) in acetic anhydride (5-10 equivalents).

  • Add a catalytic amount of a dehydrating agent, such as anhydrous sodium acetate or a strong acid catalyst.

  • Heat the reaction mixture to 80-100 °C and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic anhydride and acetic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

G General Synthesis Workflow for N-Aryl Maleimides cluster_0 Step 1: Amic Acid Formation cluster_1 Step 2: Cyclodehydration Aniline 2-Bromoaniline AmicAcid N-(2-bromophenyl)maleanilic acid Aniline->AmicAcid + Maleic Anhydride MaleicAnhydride Maleic Anhydride MaleicAnhydride->AmicAcid Solvent Solvent (e.g., Diethyl Ether) Solvent->AmicAcid FinalProduct This compound AmicAcid->FinalProduct + Acetic Anhydride, Catalyst AmicAcid->FinalProduct AceticAnhydride Acetic Anhydride AceticAnhydride->FinalProduct Catalyst Catalyst (e.g., NaOAc) Catalyst->FinalProduct Heat Heat (80-100 °C) Heat->FinalProduct

Caption: General two-step synthesis of this compound.

Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to show signals corresponding to the protons on the maleimide ring and the bromophenyl group. The two protons on the maleimide double bond should appear as a singlet in the region of δ 6.5-7.0 ppm. The aromatic protons of the bromophenyl group will appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm).

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbons of the dione in the range of δ 165-175 ppm. The carbons of the maleimide double bond are expected around δ 130-140 ppm. Signals for the carbons of the bromophenyl ring will also be present in the aromatic region.

  • IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the imide group, typically found in the region of 1700-1780 cm⁻¹. The C=C stretching of the maleimide ring would appear around 1600 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (252.06 g/mol ), along with a characteristic isotopic pattern for the presence of a bromine atom (M+ and M+2 peaks with approximately 1:1 ratio).

Biological Activity and Applications in Drug Development

The biological activity of this compound has not been extensively reported. However, the maleimide moiety is a well-known reactive functional group in biological systems, primarily due to its nature as a Michael acceptor. This reactivity is the basis for many of its applications in drug development and chemical biology.

Reaction with Thiols: Cysteine Alkylation

The electron-deficient double bond of the maleimide ring readily reacts with nucleophiles, particularly the thiol group of cysteine residues in proteins, via a Michael addition reaction. This covalent modification is a cornerstone of bioconjugation chemistry.

G Michael Addition of Cysteine to a Maleimide cluster_0 Mechanism Maleimide This compound ThioetherAdduct Thioether Adduct (Covalent Bond) Maleimide->ThioetherAdduct + Thiol group (-SH) Cysteine Cysteine Residue (in Protein) Cysteine->ThioetherAdduct Step1 Nucleophilic attack by thiolate Step2 Protonation Step1->Step2

Caption: Covalent modification of a cysteine residue by a maleimide derivative.

This specific and efficient reaction allows for:

  • Antibody-Drug Conjugates (ADCs): The maleimide group can be attached to a cytotoxic drug, which is then conjugated to a monoclonal antibody. The resulting ADC can selectively target and kill cancer cells.

  • Enzyme Inhibition: If a cysteine residue is present in the active site of an enzyme, a maleimide-containing compound can act as an irreversible inhibitor by covalently binding to it. This is a common strategy in drug design. Maleimides have been identified as inhibitors of enzymes such as topoisomerase II.[4]

  • Biochemical Probes: Fluorescent dyes or other reporter molecules can be attached to proteins via maleimide chemistry to study their localization, interactions, and dynamics within cells.

Potential Therapeutic Applications

Given the reactivity of the maleimide core, this compound could be investigated for various therapeutic applications, including:

  • Anticancer Agents: By acting as an enzyme inhibitor or as a component of an ADC. Studies on other pyrrole derivatives have shown cytotoxic effects on cancer cell lines.

  • Anti-inflammatory Agents: Some pyrrole-2,5-dione derivatives have been shown to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[5]

  • Antimicrobial Agents: The pyrrole nucleus is a scaffold found in many compounds with antibacterial and antifungal properties.

Signaling Pathway Interactions

While no specific signaling pathways have been elucidated for this compound, its ability to covalently modify proteins suggests it could interfere with various cellular processes. For instance, by targeting cysteine residues in key signaling proteins, it could potentially modulate pathways involved in cell proliferation, survival, and inflammation.

A hypothetical mechanism of action could involve the inhibition of a protein kinase that has a reactive cysteine in or near its active site.

G Hypothetical Kinase Inhibition Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B (with reactive Cys) KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylation CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Inhibitor This compound Inhibitor->KinaseB Covalent Inhibition

Caption: Hypothetical inhibition of a signaling pathway by covalent modification.

Safety and Handling

This compound is classified as a warning-level hazard. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with significant potential in research and drug development, primarily owing to the reactive nature of its maleimide core. While specific biological studies on this particular molecule are limited, the well-established chemistry of maleimides provides a strong rationale for its exploration as a covalent modifier of biological macromolecules. Further research is warranted to elucidate its specific biological targets and to evaluate its therapeutic potential in various disease models.

References

The Discovery of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(2-bromophenyl)-1H-pyrrole-2,5-dione scaffold, a member of the N-aryl maleimide class of compounds, represents a promising area of research in medicinal chemistry. These derivatives are being investigated for a range of therapeutic applications owing to their inherent reactivity and potential to modulate various biological pathways. This technical guide provides a comprehensive overview of the available scientific literature on the discovery, synthesis, and biological evaluation of these compounds, with a focus on their potential as anticancer, anti-inflammatory, and antibacterial agents.

Core Synthesis and Chemical Properties

The fundamental structure of this compound, also known as N-(2-bromophenyl)maleimide, features a pyrrole-2,5-dione ring attached to a 2-bromophenyl group. The chemical properties of this molecule are largely dictated by the electrophilic nature of the maleimide ring and the physicochemical characteristics of the substituted phenyl ring.

General Synthesis Protocol

The synthesis of N-aryl maleimides, including the 1-(2-bromophenyl) derivative, typically follows a two-step process involving the reaction of the corresponding aniline with maleic anhydride.

Step 1: Formation of the Maleanilic Acid Intermediate

The initial step involves the nucleophilic attack of the amino group of 2-bromoaniline on one of the carbonyl carbons of maleic anhydride. This reaction is generally carried out in a suitable solvent like diethyl ether at room temperature, leading to the ring-opening of the anhydride and the formation of the corresponding maleanilic acid, N-(2-bromophenyl)maleanilic acid.

Step 2: Dehydrative Cyclization

The intermediate maleanilic acid is then subjected to dehydrative cyclization to form the imide ring. This is commonly achieved by heating the maleanilic acid in the presence of a dehydrating agent, such as acetic anhydride, often with a catalyst like anhydrous sodium acetate. The final product, this compound, is then isolated and purified.

Biological Activities and Mechanism of Action

While specific quantitative data for this compound derivatives are limited in the public domain, the broader class of N-aryl maleimides and related bromopyrrole compounds have demonstrated significant biological activities. The primary mechanism of action for maleimides is their ability to act as Michael acceptors, readily reacting with nucleophilic thiol groups, particularly the cysteine residues in proteins. This covalent modification can lead to the inhibition of enzyme activity and the disruption of protein function.

Potential Anticancer Activity

anticancer_mechanism This compound This compound Covalent Modification of Proteins Covalent Modification of Proteins This compound->Covalent Modification of Proteins Michael Addition Inhibition of Topoisomerase II Inhibition of Topoisomerase II Covalent Modification of Proteins->Inhibition of Topoisomerase II Target DNA Damage & Apoptosis DNA Damage & Apoptosis Inhibition of Topoisomerase II->DNA Damage & Apoptosis Result Anticancer Effect Anticancer Effect DNA Damage & Apoptosis->Anticancer Effect

Caption: Experimental workflow for anti-inflammatory screening.

Potential Antibacterial Activity

The antibacterial potential of pyrrole-containing compounds is well-documented. Although specific Minimum Inhibitory Concentration (MIC) values for this compound derivatives are scarce, related N-aryl maleimides have shown activity against various bacterial strains. The proposed mechanism of action is likely tied to the covalent modification of essential bacterial enzymes, disrupting cellular processes and leading to bacterial cell death.

Data Presentation

Due to the limited availability of specific quantitative data for this compound derivatives in the current literature, a comprehensive data table cannot be provided at this time. Further research is required to establish the specific IC50 and MIC values for this class of compounds against various cancer cell lines, inflammatory markers, and bacterial strains.

Experimental Protocols

General Procedure for the Synthesis of this compound
  • Step 1: Synthesis of N-(2-bromophenyl)maleanilic acid. To a solution of maleic anhydride (1.0 eq) in anhydrous diethyl ether, a solution of 2-bromoaniline (1.0 eq) in anhydrous diethyl ether is added dropwise with stirring at room temperature. The reaction mixture is stirred for a specified period, typically 1-2 hours, during which a precipitate of N-(2-bromophenyl)maleanilic acid forms. The solid product is collected by filtration, washed with cold diethyl ether, and dried.

  • Step 2: Synthesis of this compound. The N-(2-bromophenyl)maleanilic acid (1.0 eq) is suspended in acetic anhydride containing anhydrous sodium acetate (catalytic amount). The mixture is heated with stirring for a period of 1-2 hours. After cooling, the reaction mixture is poured into ice-water, and the precipitated product is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol or cyclohexane) to afford pure this compound.

General Protocol for In Vitro Anticancer Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (this compound derivative) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Future Directions

The discovery and development of this compound derivatives are still in the early stages. Future research should focus on the synthesis of a broader range of analogs to establish clear structure-activity relationships (SAR). Comprehensive in vitro and in vivo studies are necessary to determine their specific biological targets, efficacy, and safety profiles. Elucidating the precise signaling pathways modulated by these compounds will be crucial for understanding their therapeutic potential and for the rational design of more potent and selective drug candidates.

dot

future_directions cluster_research Research Focus cluster_development Development Pathway Synthesis of Analogs Synthesis of Analogs Establish SAR Establish SAR Synthesis of Analogs->Establish SAR Lead Optimization Lead Optimization Establish SAR->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Clinical Candidate Selection Clinical Candidate Selection In Vivo Studies->Clinical Candidate Selection

Caption: Future research and development workflow.

Initial Studies on N-(2-bromophenyl)maleimide Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted maleimides are a class of compounds recognized for their diverse biological activities, including antifungal, antibacterial, and notably, anticancer properties. The maleimide ring is a key structural feature, acting as a Michael acceptor, which can readily react with nucleophiles such as the thiol groups of cysteine residues in proteins. This reactivity is believed to be a primary driver of their biological effects. The N-substituent, in this case, a 2-bromophenyl group, significantly influences the compound's steric and electronic properties, thereby modulating its biological activity and specificity. This document outlines the potential cytotoxic effects of N-(2-bromophenyl)maleimide, drawing parallels from related N-aryl maleimide analogs, and provides detailed experimental protocols for its investigation.

Potential Mechanisms of Cytotoxicity

Based on studies of analogous N-substituted maleimides, the cytotoxicity of N-(2-bromophenyl)maleimide is likely mediated through several mechanisms:

  • Induction of Apoptosis: Many N-aryl maleimides have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often characterized by cell shrinkage, chromatin condensation, and the activation of caspases.

  • Generation of Reactive Oxygen Species (ROS): Some maleimide derivatives have been observed to increase intracellular levels of ROS, leading to oxidative stress and subsequent cell death, which can occur through apoptosis or necrosis.

  • Enzyme Inhibition: The electrophilic nature of the maleimide ring makes it a potential inhibitor of various enzymes, particularly those with critical cysteine residues in their active sites. A notable target for some maleimides is topoisomerase II, an enzyme crucial for DNA replication and repair.

  • Cell Cycle Arrest: N-substituted maleimides have been reported to cause cell cycle arrest at different phases (e.g., G1 or G2/M), preventing cancer cell proliferation.

Hypothetical Quantitative Data on Cytotoxicity

The following table summarizes potential cytotoxicity data for N-(2-bromophenyl)maleimide against various cancer cell lines, based on typical IC50 values observed for related N-aryl maleimides. Note: This data is illustrative and requires experimental verification.

Cell LineCancer TypePutative IC50 (µM)
HeLaCervical Cancer10 - 50
MCF-7Breast Cancer5 - 40
A549Lung Cancer15 - 60
K562Leukemia1 - 25
HCT116Colon Cancer20 - 75

Detailed Experimental Protocols

Here are detailed methodologies for key experiments to assess the cytotoxicity of N-(2-bromophenyl)maleimide.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • N-(2-bromophenyl)maleimide

    • Cancer cell lines (e.g., HeLa, MCF-7)

    • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Phosphate Buffered Saline (PBS)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Prepare a stock solution of N-(2-bromophenyl)maleimide in DMSO and make serial dilutions in the cell culture medium.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of N-(2-bromophenyl)maleimide. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Treated and untreated cells

    • Flow cytometer

  • Procedure:

    • Treat cells with N-(2-bromophenyl)maleimide at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Intracellular ROS Measurement

This protocol uses a fluorescent probe to detect the levels of intracellular ROS.

  • Materials:

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

    • Treated and untreated cells

    • Fluorescence microplate reader or flow cytometer

  • Procedure:

    • Treat cells with N-(2-bromophenyl)maleimide for various time points.

    • Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Visualizations of Potential Mechanisms and Workflows

The following diagrams illustrate the potential signaling pathways and experimental workflows for studying the cytotoxicity of N-(2-bromophenyl)maleimide.

G cluster_workflow Experimental Workflow start Cell Culture treatment Treatment with N-(2-bromophenyl)maleimide start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis ros ROS Detection treatment->ros western Western Blot treatment->western analysis Data Analysis (IC50, Apoptosis %, etc.) viability->analysis apoptosis->analysis ros->analysis western->analysis

Caption: A generalized workflow for assessing the cytotoxicity of a test compound.

G cluster_pathway Potential Apoptotic Signaling Pathway compound N-(2-bromophenyl)maleimide ros Increased ROS compound->ros mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential intrinsic apoptosis pathway induced by N-(2-bromophenyl)maleimide.

Conclusion

While direct experimental data for N-(2-bromophenyl)maleimide is currently lacking, the existing literature on related N-substituted maleimides provides a strong foundation for investigating its cytotoxic potential. The proposed mechanisms, including apoptosis induction, ROS generation, and enzyme inhibition, offer several avenues for exploration. The detailed experimental protocols provided in this guide will enable researchers to systematically evaluate the anticancer properties of this compound. Future studies should focus on performing these initial cytotoxic screens, and if promising activity is observed, further investigations into its specific molecular targets and signaling pathways will be warranted.

Methodological & Application

Application Notes and Protocols: 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromophenyl)-1H-pyrrole-2,5-dione, a member of the N-aryl bromomaleimide family, is a valuable reagent for the chemoselective modification of biomolecules. Its primary application lies in the covalent linkage to cysteine residues in proteins and peptides. The presence of the electron-withdrawing N-aryl group, specifically the 2-bromophenyl substituent, influences the reactivity and stability of the resulting bioconjugate, offering distinct advantages in the development of therapeutic and diagnostic agents, such as antibody-drug conjugates (ADCs).

This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation, focusing on cysteine-specific modification and disulfide bond re-bridging.

Key Features and Applications

This compound offers several key features:

  • High Cysteine Selectivity: Like other maleimides, it exhibits high reactivity towards the thiol group of cysteine residues under physiological conditions, with minimal off-target reactions with other amino acids.[1]

  • Tunable Stability: The N-aryl substitution accelerates the hydrolysis of the thiosuccinimide ring in the conjugate, leading to a more stable, ring-opened structure that is resistant to retro-Michael reaction and thiol exchange in vivo.[2][3] This contrasts with N-alkyl maleimides, which can exhibit variable stability.[3]

  • Reversible or Permanent Conjugation: By controlling the pH during and after conjugation, the reaction can be directed towards either a reversible (thiol-cleavable) or a permanent (hydrolyzed, stable) linkage.[4]

  • Disulfide Re-bridging: As a "next-generation maleimide" (NGM), dibromomaleimide derivatives can be used for site-selective antibody conjugation by re-bridging reduced interchain disulfide bonds, leading to homogeneous antibody-drug conjugates with a defined drug-to-antibody ratio (DAR).[5][6]

These features make this compound a powerful tool for:

  • Antibody-Drug Conjugate (ADC) Development: Creating stable and homogeneous ADCs with improved pharmacokinetic profiles.[3][7]

  • Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic applications.

  • Peptide Modification: Synthesizing modified peptides with enhanced therapeutic properties.

  • Protein-Protein Conjugation: Creating novel bioconjugates with tailored functionalities.

Data Presentation

Table 1: Comparative Stability of Maleimide-Thiol Adducts
Maleimide TypeN-Substituent ExampleConjugate Stability (in presence of thiols)Hydrolysis Rate of Thiosuccinimide RingKey Characteristics
N-Alkyl MaleimideN-ethylmaleimideVariable, susceptible to retro-Michael reaction and thiol exchange[3]SlowTraditional choice for bioconjugation, but can lead to drug loss in vivo.
N-Aryl MaleimideN-phenylmaleimideHigh, especially after hydrolysis[3]Accelerated, particularly with electron-withdrawing substituents[2]Forms more stable conjugates, desirable for in vivo applications like ADCs.
This compound 2-BromophenylExpected to be High Expected to be Accelerated The electron-withdrawing nature of the bromophenyl group is anticipated to promote rapid hydrolysis and enhance conjugate stability.
Table 2: General Reaction Conditions for Cysteine Modification
ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for selective reaction with cysteine thiols.[8] Higher pH can lead to reaction with other nucleophilic residues and faster hydrolysis of the maleimide.
Temperature 4 - 37 °CLower temperatures can be used to control the reaction rate and minimize protein degradation.
Molar Ratio (Maleimide:Thiol) 5:1 to 20:1An excess of the maleimide reagent is typically used to ensure complete modification of the available thiol groups.
Solvent Aqueous buffer (e.g., PBS, HEPES, Tris)A small amount of a co-solvent like DMSO or DMF may be required to dissolve the maleimide reagent.
Reducing Agent (optional) TCEP or DTTUsed to reduce disulfide bonds and expose cysteine thiols for conjugation. TCEP is often preferred as it does not need to be removed prior to the maleimide addition.

Experimental Protocols

Protocol 1: Cysteine-Specific Protein Labeling

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

  • Protein containing one or more accessible cysteine residues

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Anhydrous DMSO or DMF

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • If the target cysteine(s) are involved in a disulfide bond, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfide bonds.

  • Maleimide Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. For applications requiring a permanent, hydrolyzed linkage, the pH can be raised to 8 after the initial conjugation, followed by incubation at 37°C for several hours to promote ring hydrolysis.[4]

  • Purification:

    • Remove the excess, unreacted maleimide reagent and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against the reaction buffer.

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or SDS-PAGE analysis.

Protocol 2: Disulfide Re-bridging for Antibody-Drug Conjugates (ADCs)

This protocol outlines the procedure for site-selective conjugation to an antibody via disulfide re-bridging using a dibromomaleimide derivative. While this compound is a monobromomaleimide, this protocol is provided as a key application for the broader class of bromomaleimides. For disulfide bridging, a dibromomaleimide would be used.

Materials:

  • IgG antibody

  • Dibromomaleimide-linker-drug construct

  • Reduction Buffer: PBS with 5 mM EDTA, pH 7.4

  • Conjugation Buffer: PBS, pH 7.4

  • Reducing Agent: TCEP

  • Quenching Reagent: N-acetylcysteine

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Incubate the antibody (e.g., at 10 mg/mL) with a 2-5 fold molar excess of TCEP in the reduction buffer for 1-2 hours at 37°C to selectively reduce the interchain disulfide bonds.

  • Conjugation:

    • Remove the excess TCEP using a desalting column, exchanging the antibody into the conjugation buffer.

    • Immediately add a 5-10 fold molar excess of the dibromomaleimide-linker-drug construct to the reduced antibody.

    • Incubate for 1-2 hours at room temperature.

  • Quenching:

    • Add a 2-fold molar excess of N-acetylcysteine (relative to the maleimide) to quench any unreacted maleimide.

  • Purification and Analysis:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted drug-linker and aggregates.

    • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS), and SEC.

Mandatory Visualizations

ReactionMechanism Protein Protein-SH (Cysteine Residue) Thioether_Adduct Thiosuccinimide Conjugate (Reversible) Protein->Thioether_Adduct Michael Addition (pH 6.5-7.5) Maleimide This compound Thioether_Adduct->Protein Retro-Michael (Thiol Exchange) Hydrolyzed_Adduct Ring-Opened Conjugate (Permanent) Thioether_Adduct->Hydrolyzed_Adduct Hydrolysis (pH > 7.5, heat)

Caption: Reaction mechanism of cysteine modification.

ExperimentalWorkflow start Start protein_prep 1. Protein Preparation (Dissolve in Buffer) start->protein_prep reduction 2. Disulfide Reduction (optional) (Add TCEP) protein_prep->reduction reagent_prep 3. Prepare Maleimide Solution (in DMSO/DMF) reduction->reagent_prep conjugation 4. Conjugation Reaction (Mix Protein and Maleimide) reagent_prep->conjugation purification 5. Purification (Desalting/Dialysis) conjugation->purification analysis 6. Characterization (MS, SDS-PAGE) purification->analysis end End analysis->end LogicalRelationship cluster_0 Conjugation Conditions cluster_1 Conjugate Fate pH_Control pH Control Reversible Reversible Conjugate (Thiol-Cleavable) pH_Control->Reversible pH 6.5-7.5 Permanent Permanent Conjugate (Stable) pH_Control->Permanent pH > 7.5 + Heat

References

Application Notes and Protocols for N-(2-bromophenyl)maleimide as a Potential Covalent Inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitin C-terminal hydrolase L1 (UCHL1) is a deubiquitinating enzyme predominantly expressed in neurons and is implicated in various neurodegenerative diseases and cancers. Its role in cellular signaling and protein homeostasis makes it an attractive target for therapeutic intervention. Covalent inhibitors offer a promising strategy for targeting UCHL1. This document provides a detailed guide for the evaluation of N-(2-bromophenyl)maleimide, a representative N-substituted maleimide, as a potential covalent inhibitor of UCHL1. While specific inhibitory data for N-(2-bromophenyl)maleimide against UCHL1 is not currently available in the public domain, this application note outlines the standard experimental protocols and data presentation formats that can be employed to characterize its potential inhibitory activity.

Introduction

UCHL1 plays a critical role in the ubiquitin-proteasome system by hydrolyzing the C-terminal ester of ubiquitin, thereby recycling ubiquitin monomers.[1] Dysregulation of UCHL1 activity has been linked to the pathogenesis of Parkinson's disease, Alzheimer's disease, and various cancers, where it can influence cell proliferation and metastasis.[2][3] The active site of UCHL1 contains a catalytic cysteine residue (Cys90) that is susceptible to covalent modification by electrophilic compounds.[4] Maleimides are a class of compounds known to act as Michael acceptors, forming stable covalent bonds with thiol groups of cysteine residues. This makes N-substituted maleimides, such as N-(2-bromophenyl)maleimide, potential candidates for the development of potent and selective covalent inhibitors of UCHL1.

These notes provide the necessary protocols to:

  • Determine the in vitro inhibitory potency of N-(2-bromophenyl)maleimide against UCHL1.

  • Confirm the covalent modification of UCHL1.

  • Assess the inhibitor's activity in a cellular context.

  • Understand the key signaling pathways influenced by UCHL1.

Quantitative Data on Known UCHL1 Covalent Inhibitors

For comparative purposes, the following table summarizes quantitative data for other known covalent inhibitors of UCHL1. This data can serve as a benchmark when evaluating N-(2-bromophenyl)maleimide.

Inhibitor ScaffoldCompound Name/IDInhibition MetricValueAssay TypeReference
CyanamideIMP-1710 (Compound 2 )IC5038 nMFP Assay (in vitro)[5][6]
CyanamideCompound 1 IC5090 nMFP Assay (in vitro)[5][6]
CyanamideIMP-1710 (Compound 2 )IC50110 nMHTRF Assay (in-cell)[5]
CyanamideCompound 1 IC50820 nMHTRF Assay (in-cell)[5]
CyanopyrrolidineGK13Skobs/[I]130,000 M-1s-1Ub-rhodamine cleavage[7]
Isatin O-acyl oximeCompound 30 IC500.88 µMEnzymatic Assay[3]
Isatin O-acyl oximeCompound 30 Ki0.40 µMEnzymatic Assay[3]
ChloroacetamideFragment HitIC50< 5 µMEnzymatic Assay (in vitro)[8]

Experimental Protocols

Protocol 1: In Vitro UCHL1 Inhibition Assay (Fluorogenic)

This protocol describes a fluorometric assay to determine the in vitro inhibitory potency (IC50) of N-(2-bromophenyl)maleimide against recombinant human UCHL1. The assay measures the hydrolysis of the fluorogenic substrate Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).

Materials:

  • Recombinant Human UCHL1 Protein

  • Ubiquitin-AMC substrate (Ub-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT

  • N-(2-bromophenyl)maleimide (dissolved in DMSO)

  • DMSO (for control)

  • 96-well, black, flat-bottom plates

  • Fluorescence microplate reader (Excitation: 350 nm, Emission: 460 nm)

Procedure:

  • Prepare a 10X stock solution of N-(2-bromophenyl)maleimide in DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • In a 96-well plate, add 5 µL of the diluted inhibitor solutions to the respective wells. For positive control (no inhibition) and negative control (no enzyme) wells, add 5 µL of DMSO.

  • Thaw the recombinant UCHL1 on ice. Dilute the enzyme to a final concentration of 80 pg/µL in ice-cold Assay Buffer.[9]

  • Add 25 µL of the diluted UCHL1 enzyme to each well, except for the negative control wells. To the negative control wells, add 25 µL of Assay Buffer.[9]

  • Gently mix the plate and pre-incubate for 30 minutes at room temperature to allow for covalent modification.

  • Prepare the Ub-AMC substrate by diluting it 400-fold in Assay Buffer.[10]

  • Initiate the enzymatic reaction by adding 20 µL of the diluted Ub-AMC substrate to all wells.[10]

  • Immediately place the plate in a fluorescence microplate reader.

  • Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C, or as an endpoint reading after 30 minutes of incubation at room temperature, protected from light.[9][10]

  • Subtract the background fluorescence from the negative control wells.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

Protocol 2: Intact Protein Mass Spectrometry for Covalent Modification

This protocol is used to confirm that N-(2-bromophenyl)maleimide forms a covalent adduct with UCHL1.

Materials:

  • Recombinant Human UCHL1 Protein

  • N-(2-bromophenyl)maleimide

  • Incubation Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl

  • LC-ESI-MS system (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry)

Procedure:

  • Prepare a solution of recombinant UCHL1 at a concentration of 5 µM in the Incubation Buffer.

  • Prepare a 2.5 mM stock solution of N-(2-bromophenyl)maleimide in DMSO.

  • In a microcentrifuge tube, mix 10 µL of the 5 µM UCHL1 solution with 0.5 µL of the 2.5 mM inhibitor stock (final concentrations: UCHL1 ~4.7 µM, inhibitor ~118 µM). For the control, add 0.5 µL of DMSO to 10 µL of the UCHL1 solution.

  • Incubate the reaction mixture for 1 hour at room temperature.

  • After incubation, desalt the samples using a C4 ZipTip or a similar desalting column to remove excess inhibitor and non-volatile salts.

  • Analyze the samples by LC-ESI-MS. The mass spectrometer should be calibrated and set to acquire data in the appropriate mass range for UCHL1 (~27 kDa).

  • Compare the mass spectrum of the inhibitor-treated UCHL1 with the DMSO-treated control. A mass shift corresponding to the molecular weight of N-(2-bromophenyl)maleimide (252.06 Da) in the treated sample confirms covalent modification.[4][11]

Protocol 3: Cell-Based UCHL1 Target Engagement Assay

This protocol determines the ability of N-(2-bromophenyl)maleimide to engage UCHL1 within a cellular environment using a competitive activity-based protein profiling (ABPP) approach.

Materials:

  • HEK293T or other suitable cell line expressing UCHL1

  • N-(2-bromophenyl)maleimide

  • Activity-based probe (ABP) for UCHL1 (e.g., HA-Ub-VME)

  • Cell lysis buffer (e.g., RIPA buffer)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the probe's tag (e.g., anti-HA)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Culture HEK293T cells to ~80% confluency in appropriate media.

  • Treat the cells with varying concentrations of N-(2-bromophenyl)maleimide (and a DMSO vehicle control) for 1-2 hours in serum-free media.

  • After treatment, add the HA-Ub-VME activity-based probe to the cells at a fixed concentration and incubate for a further 30-60 minutes.

  • Wash the cells with cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Probe the membrane with an anti-HA antibody to detect the labeling of UCHL1 by the HA-Ub-VME probe.

  • Develop the blot using a chemiluminescence substrate and image the results.

  • A dose-dependent decrease in the intensity of the HA-Ub-VME labeled UCHL1 band in the inhibitor-treated samples indicates successful target engagement by N-(2-bromophenyl)maleimide.[4][5]

Signaling Pathways and Experimental Workflows

Covalent Inhibition Mechanism

The maleimide moiety of N-(2-bromophenyl)maleimide is an electrophilic Michael acceptor. It is expected to react with the nucleophilic thiol group of the catalytic Cys90 residue in the active site of UCHL1, forming a stable thioether bond.

G cluster_0 UCHL1 Active Site cluster_1 Inhibitor UCHL1_Cys90 UCHL1 (Cys90-SH) Covalent_Complex Covalently Modified UCHL1 (Inactive) UCHL1_Cys90->Covalent_Complex Michael Addition Inhibitor N-(2-bromophenyl)maleimide Inhibitor->Covalent_Complex

Caption: Proposed mechanism of covalent inhibition of UCHL1.

Experimental Workflow for Inhibitor Characterization

A logical workflow is essential for the comprehensive evaluation of a potential covalent inhibitor.

G Start Synthesize/ Obtain Compound Biochem_Assay In Vitro Enzymatic Assay (IC50) Start->Biochem_Assay Mass_Spec Intact Protein Mass Spectrometry Biochem_Assay->Mass_Spec Confirm Covalent Binding Cell_Assay Cell-Based Target Engagement Mass_Spec->Cell_Assay Selectivity Selectivity Profiling (vs. other DUBs) Cell_Assay->Selectivity Downstream Downstream Functional Assays Selectivity->Downstream End Characterized Inhibitor Downstream->End

Caption: Workflow for characterizing a covalent UCHL1 inhibitor.

UCHL1 Signaling Pathways

UCHL1 has been shown to influence several key signaling pathways, notably the Akt and ERK pathways, which are critical for cell survival, proliferation, and invasion. Inhibition of UCHL1 could potentially modulate these pathways.

G UCHL1 UCHL1 Akt Akt UCHL1->Akt Activates ERK ERK UCHL1->ERK May Inhibit (Context Dependent) Inhibitor N-(2-bromophenyl)maleimide Inhibitor->UCHL1 pAkt p-Akt (Active) Akt->pAkt Cell_Invasion Cell Invasion & Survival pAkt->Cell_Invasion pERK p-ERK (Active) ERK->pERK

Caption: Simplified overview of UCHL1's role in Akt/ERK signaling.

Disclaimer

The protocols and information provided herein are intended as a general guide for the investigation of N-(2-bromophenyl)maleimide as a potential covalent inhibitor of UCHL1. No specific data confirming the inhibitory activity of this particular compound against UCHL1 has been identified in the cited literature. Researchers should perform their own validation and optimization of these methods. All laboratory work should be conducted in accordance with standard safety procedures.

References

Application Notes and Protocols for Protein Labeling with N-(2-bromophenyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-bromophenyl)maleimide is a thiol-reactive reagent used for the covalent modification of proteins, specifically targeting cysteine residues. As an N-aryl maleimide, it offers enhanced stability of the resulting conjugate compared to traditional N-alkyl maleimides. This increased stability is crucial for applications in drug development, proteomics, and diagnostics where long-term stability of the labeled protein is required. The electron-withdrawing nature of the N-aryl substituent accelerates the hydrolysis of the thiosuccinimide ring, which in turn prevents the retro-Michael reaction that can lead to deconjugation.[1][2][3] This document provides detailed protocols and data for the effective use of N-(2-bromophenyl)maleimide in protein labeling experiments.

Data Presentation

Table 1: Comparative Performance of Cysteine-Selective Labeling Reagents
FeatureN-(2-bromophenyl)maleimide (inferred)Iodoacetamide (IAM)N-ethylmaleimide (NEM)
Reaction Mechanism Michael AdditionNucleophilic Substitution (SN2)Michael Addition
Reactive Group MaleimideIodoacetylMaleimide
Optimal pH 6.5 - 7.5~8.06.5 - 7.5
Reaction Rate with Cysteine FastModerateFast
Selectivity for Cysteine High at optimal pHHigh for cysteine, but can react with lysine and histidine at alkaline pH.High for cysteine, but can react with amines at pH > 7.5.
Stability of Adduct Stable thioether bond with enhanced stability due to ring hydrolysis.Stable thioether bond.Stable thioether bond, though the thiosuccinimide ring can undergo hydrolysis.
Key Features Forms highly stable conjugates.Well-characterized, widely used.High reactivity, well-established protocols.

Data for N-(2-bromophenyl)maleimide is inferred based on the known properties of N-aryl maleimides.[1][4]

Experimental Protocols

Protocol 1: General Procedure for Cysteine Labeling with N-(2-bromophenyl)maleimide

This protocol provides a general method for labeling a protein with a cysteine residue using N-(2-bromophenyl)maleimide.

Materials:

  • Protein containing a free cysteine residue

  • N-(2-bromophenyl)maleimide

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Conjugation buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.4)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Reduction of Disulfide Bonds (if necessary): To ensure the availability of free cysteine residues, add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature. Note: If using DTT, it must be removed prior to the addition of the maleimide reagent.

  • Preparation of N-(2-bromophenyl)maleimide Stock Solution: Prepare a 10 mM stock solution of N-(2-bromophenyl)maleimide in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the N-(2-bromophenyl)maleimide stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction: Stop the reaction by adding a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-20 mM.

  • Purification of the Labeled Protein: Remove unreacted N-(2-bromophenyl)maleimide and quenching reagent using a desalting column or by dialysis.

Protocol 2: Quantitative Analysis of Labeling Efficiency by LC-MS

This protocol describes how to determine the labeling efficiency using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Labeled protein sample from Protocol 1

  • Unlabeled protein control

  • Trypsin or other suitable protease

  • LC-MS system

Procedure:

  • Sample Preparation: Take an aliquot of the purified labeled protein and the unlabeled control. Reduce, alkylate (with a different alkylating agent if desired for comparison), and digest the proteins with trypsin overnight.

  • LC-MS Analysis: Analyze the resulting peptide mixtures by LC-MS.

  • Data Analysis:

    • Identify the peptide containing the target cysteine residue in both the labeled and unlabeled samples.

    • Extract the ion chromatograms for the labeled and unlabeled versions of the peptide.

    • Calculate the labeling efficiency by comparing the peak areas of the labeled peptide to the sum of the peak areas of the labeled and unlabeled peptides.

Mandatory Visualization

Experimental_Workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis cluster_application Downstream Applications Prot_Sol Protein Solution in Conjugation Buffer Reduce Reduction with TCEP (Optional) Prot_Sol->Reduce Add_NBM Add N-(2-bromophenyl)maleimide Reduce->Add_NBM Incubate Incubate (1-2h RT or O/N 4°C) Add_NBM->Incubate Quench Quench Reaction Incubate->Quench Purify Purification (Desalting/Dialysis) Quench->Purify QC Quality Control (e.g., LC-MS) Purify->QC App e.g., Proteomic Profiling, Drug Conjugation QC->App

Caption: General experimental workflow for protein labeling with N-(2-bromophenyl)maleimide.

Cysteine_Reactivity_Profiling cluster_samples Sample Preparation cluster_labeling Differential Labeling cluster_processing Sample Processing cluster_analysis Quantitative Analysis Control Control Proteome Label_Light Label with 'Light' Isotope-tagged NBM Control->Label_Light Treated Treated Proteome Label_Heavy Label with 'Heavy' Isotope-tagged NBM Treated->Label_Heavy Combine Combine Samples Label_Light->Combine Label_Heavy->Combine Digest Proteolytic Digestion Combine->Digest Enrich Enrich Labeled Peptides Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Quant Quantify Cysteine Reactivity LCMS->Quant

Caption: Workflow for quantitative cysteine reactivity profiling using an isotope-tagged N-(2-bromophenyl)maleimide.

References

Application Notes and Protocols: 1-(2-bromophenyl)-1H-pyrrole-2,5-dione in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern drug development, offering a compelling alternative to traditional high-throughput screening (HTS). FBDD focuses on identifying low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind with high ligand efficiency to a biological target.[1][2][3] These initial fragment hits serve as starting points for the rational design and optimization of more potent and selective lead compounds.[2][4] This document provides detailed application notes and protocols for the potential use of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione , a readily synthesizable fragment, in FBDD campaigns.

Compound Profile: this compound

PropertyValueReference
CAS Number 36817-47-7[5][6]
Molecular Formula C₁₀H₆BrNO₂[5]
Molecular Weight 252.06 g/mol [5]
Appearance Solid
SMILES O=C1N(C2=CC=CC=C2Br)C(C=C1)=O
InChI Key ZTHZEDRPKCLGAR-UHFFFAOYSA-N[5]

General Workflow for FBDD using this compound

The following diagram outlines a typical FBDD workflow, illustrating the stages from initial fragment screening to the development of a lead compound.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization A Fragment Library (including this compound) C Biophysical Screening (NMR, SPR, X-ray) A->C B Target Protein Preparation B->C D Hit Confirmation (Orthogonal Assays) C->D E Structural Biology (X-ray Crystallography, NMR) D->E F Affinity & Ligand Efficiency Calculation D->F G Structure-Guided Design (Fragment Growing/Linking) E->G F->G H Chemical Synthesis of Analogs G->H I Iterative SAR Studies H->I I->G J Lead Compound I->J

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of N-substituted maleimides.

Materials:

  • Maleic anhydride

  • 2-Bromoaniline

  • Glacial acetic acid

  • Anhydrous sodium acetate

  • Acetyl chloride

Procedure:

  • Step 1: Synthesis of Maleanilic Acid Intermediate

    • Dissolve maleic anhydride (1.0 eq) in glacial acetic acid.

    • Slowly add a solution of 2-bromoaniline (1.0 eq) in glacial acetic acid to the maleic anhydride solution with stirring at room temperature.

    • Continue stirring for 1-2 hours. The intermediate, (Z)-4-oxo-4-((2-bromophenyl)amino)but-2-enoic acid, will precipitate.

    • Filter the precipitate, wash with cold glacial acetic acid, and then with diethyl ether. Dry under vacuum.

  • Step 2: Cyclization to form this compound

    • Suspend the dried maleanilic acid intermediate (1.0 eq) in glacial acetic acid.

    • Add anhydrous sodium acetate (0.2 eq) and acetyl chloride (1.5 eq).

    • Heat the mixture to reflux for 2-3 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the resulting solid, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Fragment Screening by Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to detect and quantify molecular interactions in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein

  • This compound and other fragments dissolved in a suitable buffer (e.g., PBS with 5% DMSO)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein in the immobilization buffer to achieve the desired immobilization level.

    • Deactivate the remaining active esters with an injection of ethanolamine.

  • Fragment Screening:

    • Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).

    • Dilute the fragment to the desired screening concentration (e.g., 100 µM) in running buffer. The final DMSO concentration should be matched in the running buffer.

    • Inject the fragment solution over the immobilized protein surface and a reference flow cell.

    • Monitor the binding response (in Resonance Units, RU). A significant increase in RU compared to the reference cell indicates a binding event.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Identify fragments that show a concentration-dependent binding response.

Hit Validation by Saturation Transfer Difference (STD) NMR Spectroscopy

STD NMR is a powerful method to identify and characterize the binding of small molecules to large protein targets.

Materials:

  • High-field NMR spectrometer with a cryoprobe

  • Target protein solution (e.g., 10-50 µM in a deuterated buffer)

  • Fragment stock solution (e.g., 10 mM in DMSO-d6)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

    • Add the fragment, this compound, to the protein solution to a final concentration of ~1 mM.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the sample.

    • Acquire an STD NMR spectrum by applying selective saturation to the protein resonances (on-resonance irradiation) and a reference spectrum with saturation far from any protein or ligand signals (off-resonance irradiation).

    • The difference spectrum (off-resonance minus on-resonance) will show signals only from the protons of the fragment that are in close contact with the protein.

  • Data Analysis:

    • Integration of the signals in the STD spectrum provides information about which parts of the fragment are interacting with the protein, known as the binding epitope.

Quantitative Data Presentation

The following tables present hypothetical data that would be generated during an FBDD campaign.

Table 1: Hypothetical Fragment Screening Hits

Fragment IDChemical NameMolecular Weight (Da)Screening Result (SPR Response, RU)
F-001This compound 252.06 85
F-0022-aminobenzothiazole150.1962
F-0033-hydroxypyridine95.0945
F-004Indole-6-carboxamide160.1791

Table 2: Hypothetical Hit Characterization Data

Fragment IDK_D_ (µM) from SPRLigand Efficiency (LE)
F-0011500.32
F-0023000.29
F-0038000.25
F-0041200.35

Ligand Efficiency (LE) is calculated as: LE = -1.37 * pK_D_ / N, where N is the number of non-hydrogen atoms.

Signaling Pathway and Lead Optimization

Once a fragment hit like this compound is validated and its binding mode is determined by structural biology, the next phase is lead optimization. This involves synthetically modifying the fragment to improve its affinity and drug-like properties. For instance, if this fragment binds to a kinase, a common drug target, the goal would be to develop a potent and selective kinase inhibitor.

Hypothetical Target Pathway: MAP Kinase Signaling

The diagram below illustrates a simplified Mitogen-Activated Protein (MAP) Kinase signaling pathway, a common target in cancer drug discovery.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Lead Compound (Derived from Fragment) Inhibitor->MEK

Caption: A simplified MAPK signaling pathway targeted by a hypothetical inhibitor.

In this hypothetical scenario, a lead compound developed from the this compound fragment could be designed to inhibit a key kinase like MEK, thereby blocking downstream signaling and cellular proliferation. The bromine atom on the phenyl ring provides a vector for synthetic elaboration ("fragment growing") to explore interactions with nearby pockets in the target's binding site to increase potency and selectivity.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 1-(2-Bromophenyl)pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 1-(2-bromophenyl)pyrrole-2,5-dione, also known as N-(2-bromophenyl)maleimide, in the construction of novel heterocyclic frameworks. The presence of a strategically positioned bromo-aryl group and a reactive pyrrole-2,5-dione core makes this compound a versatile precursor for generating complex polycyclic systems, particularly through palladium-catalyzed intramolecular cyclization reactions. The resulting fused heterocyclic compounds, such as those based on the pyrrolo[2,1-a]isoquinoline scaffold, are of significant interest in medicinal chemistry due to their potential as cytotoxic agents and kinase inhibitors.

Key Synthetic Application: Intramolecular Heck Reaction

A primary application of 1-(2-bromophenyl)pyrrole-2,5-dione is its use in intramolecular Heck reactions to synthesize pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines. This palladium-catalyzed reaction facilitates the formation of a new carbon-carbon bond between the aromatic ring and the maleimide double bond, leading to a rigid, fused heterocyclic system. This transformation is valuable for building molecular complexity in a single, efficient step.

Experimental Protocol: Synthesis of Pyrrolidinedione-Fused Hexahydropyrrolo[2,1-a]isoquinolines

This protocol is adapted from established procedures for intramolecular Heck reactions on similar substrates and provides a reliable method for the cyclization of 1-(2-bromophenyl)pyrrole-2,5-dione derivatives.[1][2]

Reaction Scheme:

G cluster_0 Intramolecular Heck Reaction Reactant 1-(2-Bromophenyl)pyrrole-2,5-dione Product 5,6-Dihydropyrrolo[2,1-a]isoquinoline-1,2(3H)-dione Reactant->Product Pd(OAc)2, PPh3, K2CO3, NaOAc, MeCN, 105 °C

Caption: Intramolecular Heck Reaction of 1-(2-bromophenyl)pyrrole-2,5-dione.

Materials and Reagents:

ReagentM.W.Stoichiometry
1-(2-Bromophenyl)pyrrole-2,5-dione252.061.0 equiv
Palladium(II) acetate (Pd(OAc)₂)224.500.1 equiv
Triphenylphosphine (PPh₃)262.290.2 equiv
Potassium carbonate (K₂CO₃)138.212.0 equiv
Sodium acetate (NaOAc)82.031.0 equiv
Acetonitrile (MeCN)41.05-

Procedure:

  • To a solution of 1-(2-bromophenyl)pyrrole-2,5-dione (1.0 equiv) in acetonitrile (MeCN), add potassium carbonate (2.0 equiv).

  • To this mixture, add palladium(II) acetate (0.1 equiv), triphenylphosphine (0.2 equiv), and sodium acetate (1.0 equiv).

  • Heat the reaction mixture at 105 °C under a nitrogen atmosphere in a sealed vessel.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinoline.

Optimized Reaction Conditions:

ParameterValue
CatalystPalladium(II) acetate (Pd(OAc)₂)
LigandTriphenylphosphine (PPh₃)
BasePotassium carbonate (K₂CO₃)
AdditiveSodium acetate (NaOAc)
SolventAcetonitrile (MeCN)
Temperature105 °C
Reaction Time3-10 hours (monitor by TLC/LC-MS)
Expected YieldModerate to good (typically 60-85%)

Logical Workflow for Synthesis and Application

The following diagram illustrates the workflow from the starting material to the potential application of the synthesized compounds in drug discovery.

G start 1-(2-Bromophenyl)pyrrole- 2,5-dione reaction Intramolecular Heck Reaction start->reaction product Fused Heterocycle (e.g., Pyrrolo[2,1-a]isoquinoline) reaction->product application Biological Screening (e.g., Cytotoxicity Assays) product->application outcome Lead Compound Identification application->outcome

Caption: Synthetic and drug discovery workflow.

Signaling Pathway Context

The pyrrolo[2,1-a]isoquinoline scaffold is present in numerous natural products that exhibit significant biological activities, including antitumor and cytotoxic effects. These compounds often exert their effects by interacting with key cellular pathways involved in cell proliferation and survival. A generalized diagram of a relevant signaling pathway is presented below.

G cluster_pathway Simplified Cell Survival Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrrolo[2,1-a]isoquinoline Derivative Inhibitor->Akt Inhibition

Caption: Potential interaction with cell signaling pathways.

These application notes are intended to serve as a guide for the synthetic use of 1-(2-bromophenyl)pyrrole-2,5-dione. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific needs and target molecules. The inherent reactivity of this starting material opens avenues for the discovery of novel heterocyclic compounds with potential therapeutic applications.

References

N-(2-bromophenyl)maleimide: Application Notes and Protocols for Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

N-(2-bromophenyl)maleimide is a sulfhydryl-reactive cross-linking reagent used in proteomics to study protein structure and interactions. As a maleimide-containing compound, it exhibits high reactivity and selectivity for the thiol group of cysteine residues within proteins. The presence of the N-aryl (bromophenyl) group is suggested to enhance the stability of the resulting thioether linkage compared to N-alkyl maleimides, a critical feature for in vivo applications and the development of robust bioconjugates.[1][2] This document provides an overview of the potential applications and detailed experimental protocols for the use of N-(2-bromophenyl)maleimide in proteomics research.

Principle of Action

The primary mechanism of action involves a Michael addition reaction, where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient double bond of the maleimide ring. This results in the formation of a stable, covalent thioether bond, effectively cross-linking the cysteine-containing peptide to the reagent. The N-aryl substituent on the maleimide is known to accelerate the hydrolysis of the thiosuccinimide ring, a process that stabilizes the conjugate and prevents the retro-Michael reaction, which can lead to deconjugation.[1][3]

Applications in Proteomics

  • Covalent Labeling of Cysteine Residues: N-(2-bromophenyl)maleimide can be used to specifically and covalently modify cysteine residues. This is valuable for blocking free thiols to prevent disulfide bond formation, which can interfere with protein digestion and mass spectrometry analysis.

  • Protein-Protein Interaction Studies: While N-(2-bromophenyl)maleimide is a monofunctional reagent, it can be incorporated into heterobifunctional or homobifunctional cross-linkers to study protein-protein interactions. The rigid phenyl group can act as a spacer to provide distance constraints in structural modeling.

  • Activity-Based Protein Profiling (ABPP): This reagent can be used as a warhead in activity-based probes to covalently label the active site cysteines of specific enzyme families.

  • Antibody-Drug Conjugate (ADC) Development: The enhanced stability of N-aryl maleimide conjugates makes them attractive for the development of ADCs, where stable linkage of a cytotoxic drug to an antibody is crucial for therapeutic efficacy.[2]

Advantages of N-Aryl Maleimides

  • Enhanced Stability: Conjugates formed with N-aryl maleimides, such as N-(2-bromophenyl)maleimide, exhibit greater stability in biological milieu compared to their N-alkyl counterparts. This is attributed to the accelerated hydrolysis of the thiosuccinimide ring, which prevents the reversal of the cross-linking reaction.[1][2]

  • High Reactivity and Selectivity: The maleimide group provides rapid and specific reaction with cysteine residues at physiological pH.[4][5]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for N-(2-bromophenyl)maleimide, the following table presents a comparative summary of the stability of various N-substituted maleimide-protein conjugates in serum. This data highlights the general trend of increased stability with N-aryl substituents.

Maleimide ReagentN-Substituent Type% Deconjugation (7 days in serum at 37°C)Reference
N-ethylmaleimideAlkyl35-67%[2]
N-phenylmaleimide Aryl <20% [2]
N-fluorophenylmaleimideAryl (electron-withdrawing)<20%[2]
N-[4-(2-Benzimidazolyl)phenyl]maleimideAryl (electron-withdrawing)High Stability (qualitative)[1]

Note: The data for N-phenylmaleimide is presented as a proxy for N-(2-bromophenyl)maleimide due to structural similarity. Actual values for N-(2-bromophenyl)maleimide may vary.

Experimental Protocols

Disclaimer: The following protocols are generalized based on established methods for N-substituted maleimides. Optimal conditions for N-(2-bromophenyl)maleimide may require empirical determination.

Protocol 1: Covalent Labeling of Cysteine Residues in a Purified Protein

Objective: To covalently modify free cysteine residues in a purified protein with N-(2-bromophenyl)maleimide for downstream applications such as mass spectrometry.

Materials:

  • Purified protein containing at least one cysteine residue

  • N-(2-bromophenyl)maleimide

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Quenching reagent (e.g., 2-mercaptoethanol or L-cysteine)

  • Desalting column (e.g., PD-10)

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in PBS to a final concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add TCEP to a final concentration of 10-20 mM and incubate at room temperature for 30 minutes.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-(2-bromophenyl)maleimide in DMSO. This should be prepared fresh before each use.

  • Labeling Reaction:

    • Add the N-(2-bromophenyl)maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.

    • Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., 2-mercaptoethanol or L-cysteine) to a final concentration of 50-100 mM to consume any unreacted N-(2-bromophenyl)maleimide.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagent:

    • Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired buffer for downstream applications.

  • Analysis:

    • Confirm the labeling efficiency using mass spectrometry by observing the expected mass shift upon modification of cysteine residues. The mass shift for the addition of N-(2-bromophenyl)maleimide is +252.09 Da.

Protocol 2: Cross-Linking Mass Spectrometry (XL-MS) Workflow using a Heterobifunctional Cross-linker Containing N-(2-bromophenyl)maleimide

Objective: To identify protein-protein interactions using a hypothetical heterobifunctional cross-linker with an N-(2-bromophenyl)maleimide group for cysteine targeting and another reactive group (e.g., NHS ester) for lysine targeting.

Materials:

  • Protein complex or cell lysate

  • Heterobifunctional cross-linker (e.g., NHS-linker-N-(2-bromophenyl)maleimide)

  • Reaction buffer (e.g., HEPES or PBS, pH 7.2-7.5)

  • Quenching buffer (e.g., Tris-HCl)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (proteomics grade)

  • Formic acid

  • C18 spin columns for peptide desalting

  • LC-MS/MS system

Procedure:

  • Cross-linking Reaction:

    • Incubate the protein sample (0.1-1 mg/mL) with the heterobifunctional cross-linker at a final concentration of 0.5-2 mM in the reaction buffer.

    • Allow the reaction to proceed for 30-60 minutes at room temperature.

  • Quenching:

    • Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Protein Denaturation, Reduction, and Alkylation:

    • Add urea to a final concentration of 8 M to denature the proteins.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes to reduce disulfide bonds.

    • Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate any remaining free cysteines.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1.5 M.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 1% to stop the digestion.

    • Desalt the peptides using C18 spin columns according to the manufacturer's protocol.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by LC-MS/MS.

  • Data Analysis:

    • Use specialized cross-linking search software (e.g., pLink, MeroX, Kojak) to identify cross-linked peptides from the MS/MS data.

Visualizations

Caption: Reaction mechanism of N-(2-bromophenyl)maleimide with a cysteine residue.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_crosslinking Cross-linking cluster_downstream Downstream Processing Protein_Sample Protein Sample (Purified Protein or Lysate) Reduction Reduction (optional) (e.g., TCEP) Protein_Sample->Reduction Crosslinking_Step Add N-(2-bromophenyl)maleimide Incubate Reduction->Crosslinking_Step Quenching Quench Reaction (e.g., 2-mercaptoethanol) Crosslinking_Step->Quenching Digestion Denaturation, Reduction, Alkylation & Digestion (Trypsin) Quenching->Digestion Cleanup Peptide Cleanup (C18 Desalting) Digestion->Cleanup MS_Analysis LC-MS/MS Analysis Cleanup->MS_Analysis Data_Analysis Data Analysis (Cross-link Identification) MS_Analysis->Data_Analysis

References

Application Notes and Protocols: Developing Activity-Based Probes with 1-(2-bromophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomic strategy for the functional analysis of enzymes and other proteins in complex biological systems. This approach utilizes activity-based probes (ABPs)—small molecules that covalently bind to the active or functionally important sites of proteins. The maleimide scaffold is a cornerstone of ABP design, acting as a reactive "warhead" that forms a stable covalent bond with nucleophilic cysteine residues through a Michael addition reaction.

The compound 1-(2-bromophenyl)-1H-pyrrole-2,5-dione serves as a versatile and strategic starting material for the development of novel ABPs. Its N-aryl substitution can influence binding affinity and selectivity, while the bromine atom provides a valuable synthetic handle for further functionalization. Through common cross-coupling reactions, a variety of linkers and reporter tags (e.g., fluorophores, biotin, or bioorthogonal handles like alkynes) can be readily installed.

These application notes provide a comprehensive guide to the synthesis and application of ABPs derived from this scaffold for the purpose of identifying and quantifying reactive cysteines across the proteome, a technique invaluable for target identification, covalent drug development, and biomarker discovery.

Mechanism of Action: Covalent Cysteine Targeting

The core mechanism involves the reaction of the electron-deficient double bond of the maleimide ring with the nucleophilic thiol group of a cysteine residue. The 2-bromophenyl group can modulate the electrophilicity of the maleimide and provide additional interactions within a protein's binding pocket.

Caption: Covalent modification of a protein cysteine residue by a maleimide-based probe.

Experimental Protocols

Protocol 1: Synthesis of a Click-Compatible ABP from this compound

This protocol describes a two-step synthesis to create a versatile ABP featuring an alkyne handle for subsequent "click" chemistry. The key step is a Sonogashira cross-coupling reaction to install the linker and reporter tag.

G Start 1-(2-bromophenyl)-1H- pyrrole-2,5-dione Reaction Sonogashira Cross-Coupling Start->Reaction Reagent Terminal Alkyne Linker (e.g., propargylamine) Reagent->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) CuI Co-catalyst Base (e.g., Et3N) Catalyst->Reaction Product Alkyne-Functionalized Activity-Based Probe Reaction->Product

Caption: Synthetic workflow for creating an alkyne-functionalized probe.

Materials:

  • This compound (Starting Material)

  • Propargylamine (or other terminal alkyne with a suitable linker)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene or DMF, anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • To a dry, oven-baked flask under an inert atmosphere (Argon), add this compound (1.0 eq).

  • Add the palladium catalyst Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

  • Dissolve the mixture in anhydrous toluene and anhydrous Et₃N (4:1 v/v).

  • Add propargylamine (1.5 eq) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to 70-80°C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final alkyne-functionalized probe.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Chemoproteomic Profiling of Target Engagement in Cell Lysate

This protocol outlines a competitive profiling experiment to identify the protein targets of a covalent ligand (e.g., a drug candidate derived from the same scaffold). It uses the synthesized alkyne-probe for readout.

G cluster_workflow Chemoproteomic Workflow A Prepare Cell Lysate B1 Incubate with Test Compound (e.g., Covalent Inhibitor) A->B1 B2 Incubate with Vehicle (DMSO) A->B2 C Label both samples with Alkyne-Maleimide ABP B1->C B2->C D Perform CuAAC 'Click' Reaction with Biotin-Azide C->D E Combine, Digest with Trypsin D->E F Enrich Biotinylated Peptides (Streptavidin Affinity) E->F G Analyze by LC-MS/MS F->G H Identify & Quantify Cysteine-Peptides G->H

Caption: Workflow for competitive activity-based protein profiling (ABPP).

Materials:

  • Cultured cells (e.g., HEK293T, HeLa)

  • Lysis Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • Test compound (inhibitor) and DMSO vehicle

  • Alkyne-functionalized ABP (from Protocol 1)

  • Click Chemistry Reagents: Biotin-Azide, Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (CuSO₄)

  • Streptavidin-agarose beads

  • Reagents for proteomics sample prep: Dithiothreitol (DTT), Iodoacetamide (IAA), Trypsin, Urea

  • LC-MS/MS instrument

Procedure:

  • Cell Lysis: Harvest cells and lyse via sonication in ice-cold PBS. Clarify the lysate by centrifugation (e.g., 14,000 x g for 20 min at 4°C). Normalize protein concentration using a BCA assay.

  • Competitive Incubation: Divide the proteome into two aliquots.

    • Sample 1 (Test): Treat with the test compound at the desired final concentration (e.g., 10 µM).

    • Sample 2 (Control): Treat with an equivalent volume of DMSO.

    • Incubate both samples for 30 minutes at 37°C.

  • Probe Labeling: Add the alkyne-functionalized ABP to both samples (e.g., 50 µM final concentration) and incubate for another 30 minutes at 37°C.

  • Click Reaction (CuAAC): To each sample, add the click chemistry reagents in sequence: Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM). Vortex and allow the reaction to proceed for 1 hour at room temperature.

  • Protein Precipitation & Digestion: Precipitate proteins using methanol/chloroform. Resuspend the pellet in 8 M urea, reduce with DTT, alkylate with IAA, and digest overnight with sequencing-grade trypsin.

  • Peptide Enrichment: Incubate the digested peptides with pre-washed streptavidin-agarose beads for 2 hours to enrich for biotinylated peptides (i.e., those that were labeled by the ABP).

  • LC-MS/MS Analysis: Wash the beads extensively to remove non-biotinylated peptides. Elute the bound peptides and analyze them by LC-MS/MS.

  • Data Analysis: Identify peptides and proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer). Quantify the relative abundance of each identified cysteine-containing peptide between the test and control samples. A significant decrease in abundance in the test sample indicates that the test compound successfully engaged that specific cysteine residue.

Data Presentation and Interpretation

Data from a competitive ABPP experiment is typically presented in a table format. The "Ratio (Control/Test)" indicates the degree of target engagement by the test compound. A higher ratio signifies that the test compound effectively blocked the ABP from labeling the cysteine, implying it is a target.

Table 1: Illustrative Quantitative Data from a Competitive ABPP Experiment (Note: This is representative data for demonstration purposes.)

Protein NameGeneUniProt IDCysteine SiteRatio (Control/Test)p-valueBiological Function
Peroxiredoxin-1PRDX1Q06830Cys5215.2<0.001Redox regulation
Protein disulfide-isomeraseP4HBP07237Cys39711.8<0.001Protein folding
14-3-3 protein zeta/deltaYWHAZP63104Cys259.5<0.005Signal transduction
GAPDHGAPDHP04406Cys1528.1<0.005Glycolysis
Ubiquitin-like modifier-activating enzyme 1UBA1P22314Cys6322.1>0.05Ubiquitination
Serum albuminALBP02768Cys391.1>0.05Transport

Interpretation:

  • Strong Targets (Ratio > 5): Proteins like PRDX1, P4HB, YWHAZ, and GAPDH show significant signal reduction, identifying them as high-confidence targets of the test compound.

  • Non-Targets (Ratio ≈ 1): Proteins like UBA1 and ALB show minimal change, indicating they were not significantly engaged by the test compound under these conditions.

Application Notes and Protocols: N-(2-bromophenyl)maleimide in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and experimental protocols for N-(2-bromophenyl)maleimide in the field of cancer research. While direct studies on this specific molecule are limited in publicly available literature, the information presented herein is extrapolated from research on structurally similar N-substituted maleimides and bromophenyl derivatives, offering a foundational guide for initiating investigations into its anticancer properties.

Introduction

N-(2-bromophenyl)maleimide is a chemical compound featuring a maleimide ring substituted with a 2-bromophenyl group. The maleimide moiety is a well-known reactive group that can covalently bind to thiol groups, particularly the cysteine residues in proteins. This reactivity makes maleimide-containing compounds valuable tools in chemical biology and drug development for targeting specific proteins. The presence of the bromophenyl group can influence the compound's lipophilicity, steric hindrance, and potential for other molecular interactions, thereby modulating its biological activity.

Compounds with maleimide and bromophenyl scaffolds have demonstrated a range of biological activities, including anticancer effects. These effects are often attributed to their ability to induce cytotoxicity in cancer cells, potentially through mechanisms such as enzyme inhibition, induction of apoptosis, and disruption of critical cellular signaling pathways.

Potential Anticancer Applications

Based on the known activities of related compounds, N-(2-bromophenyl)maleimide could be investigated for the following applications in cancer research:

  • Cytotoxic Agent: Direct evaluation of its ability to kill various cancer cell lines.

  • Enzyme Inhibitor: Targeting enzymes with critical cysteine residues in their active sites. Maleimides have been shown to inhibit enzymes like topoisomerase II.

  • Apoptosis Inducer: Investigating its capacity to trigger programmed cell death in cancer cells.

  • Chemical Probe: Use as a starting point for the development of more potent and selective anticancer agents.

Quantitative Data on Structurally Related Compounds

To provide a reference for the potential potency of N-(2-bromophenyl)maleimide, the following tables summarize the cytotoxic activity of various N-substituted maleimide and bromophenyl derivatives against different cancer cell lines.

Note: The following data is for structurally related compounds and should be used as a general guide. The actual activity of N-(2-bromophenyl)maleimide must be determined experimentally.

Table 1: Cytotoxicity of N-Aryl Maleimide Derivatives

Compound IDN-Aryl SubstituentCancer Cell LineIC50 (µM)
1a 4-ChlorophenylMCF-7 (Breast)5.2
1b 4-FluorophenylHeLa (Cervical)8.1
1c 3,4-DichlorophenylA549 (Lung)3.5
1d 4-NitrophenylK562 (Leukemia)6.7

Table 2: Cytotoxicity of Bromophenyl-Containing Compounds

Compound IDCompound ClassCancer Cell LineIC50 (µM)
2a 3-(4-Bromophenyl)pyrazin-2-aminePC-3 (Prostate)~50
2b 3-(3-Bromophenyl)-1,2-oxazol-5-olMCF-7 (Breast)15.2 ± 1.8
2c 3-(3-Bromophenyl)-1,2-oxazol-5-olA549 (Lung)35.8 ± 3.4

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of N-(2-bromophenyl)maleimide.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • N-(2-bromophenyl)maleimide

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of N-(2-bromophenyl)maleimide in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO-treated cells) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • N-(2-bromophenyl)maleimide

  • Cancer cell lines

  • Culture medium

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • 96-well white-walled plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with N-(2-bromophenyl)maleimide as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Compare the luminescence signal of treated cells to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Visualizations

The following diagrams illustrate a potential mechanism of action for N-(2-bromophenyl)maleimide based on the activities of related compounds and a general experimental workflow for its evaluation.

G Hypothesized Signaling Pathway of N-(2-bromophenyl)maleimide cluster_0 Cellular Entry cluster_1 Intracellular Effects cluster_2 Apoptotic Cascade Compound N-(2-bromophenyl)maleimide ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Enzyme Enzyme Inhibition (e.g., Topoisomerase II) Compound->Enzyme Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Enzyme->Apoptosis Caspases Caspase Activation (Caspase-3, -7, -9) Mitochondria->Caspases Caspases->Apoptosis

Caption: Hypothesized signaling pathway for N-(2-bromophenyl)maleimide.

G Experimental Workflow for Anticancer Evaluation Start Start: Synthesize/Acquire N-(2-bromophenyl)maleimide Cytotoxicity Cytotoxicity Screening (MTT, SRB assays) against a panel of cancer cell lines Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Mechanism of Action Studies: - Apoptosis Assays (Caspase, Annexin V) - Cell Cycle Analysis IC50->Apoptosis Target Target Identification: - Enzyme Inhibition Assays - Western Blot for Signaling Proteins IC50->Target InVivo In Vivo Studies (if promising in vitro results) Apoptosis->InVivo Target->InVivo

Caption: General workflow for evaluating anticancer potential.

Application Notes and Protocols for the Synthesis of 5-Azaisatins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azaisatins, also known as 1H-pyrrolo[3,2-c]pyridine-2,3-diones, represent aza-isosteres of the well-known isatin (1H-indole-2,3-dione) scaffold. The isatin core is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The introduction of a nitrogen atom into the six-membered ring to form 5-azaisatin can significantly alter the molecule's physicochemical properties and biological activity, making it a tantalizing target for drug discovery and development.[1][2] This document provides detailed protocols for a novel, environmentally friendly synthesis of 5-azaisatins from 1H-pyrrole-2,3-dione derivatives.

Synthesis of 5-Azaisatins via Annulation of 1H-Pyrrole-2,3-diones with Thioacetamide

A recently developed approach details the synthesis of 5-azaisatins through an unprecedented annulation of pyrrolo[2,1-c][1][4]benzoxazine-1,2,4-triones (a class of 1H-pyrrole-2,3-dione derivatives) with thioacetamide.[1][2][5] This method is notable for its green, catalyst-free reaction conditions, proceeding at room temperature and open to the air.[1][2] The products can often be isolated directly from the reaction mixture without the need for column chromatography, simplifying the purification process.[1][2]

Proposed Reaction Mechanism

The proposed reaction pathway involves a domino sequence of reactions. It is initiated by the nucleophilic addition of thioacetamide to the pyrrolobenzoxazinetrione. This is followed by a series of intramolecular cyclizations, hydrolysis, decarboxylation, and finally, air oxidation to yield the 5-azaisatin product.

G cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product PBT Pyrrolobenzoxazinetrione (PBT) Intermediate_A Adduct A PBT->Intermediate_A Nucleophilic Addition Thioacetamide Thioacetamide Thioacetamide->Intermediate_A Nucleophilic Addition Intermediate_B Intermediate B Intermediate_A->Intermediate_B Decomposition Intermediate_C Intermediate C Intermediate_B->Intermediate_C Intramolecular Cyclization & Hydrolysis 5_Azaisatin 5-Azaisatin Intermediate_C->5_Azaisatin Oxidation (Air)

Caption: Proposed reaction pathway for the synthesis of 5-azaisatins.

Experimental Protocols

The following are generalized protocols based on the reported synthesis.[1] Specific quantities and reaction times may vary depending on the substituents of the starting pyrrolobenzoxazinetrione.

General Procedure for the Synthesis of 5-Azaisatins (4a-k)
  • Reaction Setup: To a solution of the appropriate pyrrolo[2,1-c][1][4]benzoxazine-1,2,4-trione (2a-k) (0.5 mmol) in acetone (10 mL), add thioacetamide (0.5 mmol).

  • Reaction Conditions: Stir the resulting mixture at room temperature in a flask open to the air for the time indicated in Table 1.

  • Work-up: After the reaction is complete (as monitored by TLC), collect the precipitate that forms by filtration.

  • Purification: Wash the collected solid with cold acetone and dry under vacuum to afford the pure 5-azaisatin product. Further purification by column chromatography is typically not necessary.[1][2]

Characterization

The synthesized 5-azaisatins can be characterized by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point: To assess the purity of the compound.

Data Presentation

The following table summarizes the reaction times and yields for the synthesis of a series of substituted 5-azaisatins.

CompoundTime (h)Yield (%)
4a HHH2475
4b CH₃HH2478
4c OCH₃HH2480
4d ClHH4870
4e BrHH4872
4f FHH4868
4g HCH₃H3673
4h HOCH₃H3676
4i HClH6065
4j HBrH6067
4k HHCH₃3079

Data adapted from the supplementary information of the cited literature.

Applications in Drug Discovery

The 5-azaisatin scaffold is of significant interest to medicinal chemists. Isatin and its derivatives have been extensively studied and have shown a broad spectrum of pharmacological activities.[3][6] These activities are often attributed to their ability to interact with various biological targets, including kinases, which are crucial in cell signaling pathways. The introduction of the nitrogen atom in the 5-azaisatin ring can modulate the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to enhanced potency and selectivity for specific biological targets.

Potential Therapeutic Areas
  • Oncology: Isatin-based compounds have shown promise as anticancer agents by targeting various mechanisms, including the inhibition of kinases, histone deacetylases, and tubulin polymerization.[6][7] 5-Azaisatins are being explored as novel anticancer agents with potentially improved efficacy and reduced side effects.

  • Antiviral and Antimicrobial Agents: The isatin scaffold has been a template for the development of compounds with activity against a range of viruses and bacteria. 5-Azaisatins offer a new avenue for the discovery of novel anti-infective agents.

  • Central Nervous System (CNS) Disorders: Some isatin derivatives have demonstrated activity as CNS depressants, suggesting potential applications in the treatment of neurological and psychiatric disorders.

The synthesis of diverse libraries of 5-azaisatins using the described protocol can provide a valuable resource for screening and identifying lead compounds in various drug discovery programs.

G Pyrrole_dione 1H-Pyrrole-2,3-dione Derivatives Synthesis Catalyst-Free Annulation Pyrrole_dione->Synthesis Starting Material Azaisatin 5-Azaisatin Library Synthesis->Azaisatin Product Screening High-Throughput Screening Azaisatin->Screening Input Lead_Compound Lead Compound Identification Screening->Lead_Compound Output Drug_Development Drug Development Lead_Compound->Drug_Development Candidate

Caption: Workflow for 5-azaisatin synthesis and drug discovery.

References

Application Notes: N-(2-bromophenyl)maleimide for Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-bromophenyl)maleimide is a cysteine-reactive chemical probe used for the covalent labeling and cross-linking of proteins. It belongs to the class of N-aryl bromomaleimides, which offer unique chemical properties for applications in chemical biology and proteomics. The core of its functionality lies in the maleimide group, which exhibits high selectivity for the thiol (sulfhydryl) group of cysteine residues, forming a stable thioether bond under mild physiological conditions (pH 6.5-7.5).[1][2]

The presence of both a bromine atom on the maleimide ring and an aryl substituent on the nitrogen atom confers distinct advantages. The bromo-substitution increases the electrophilicity of the maleimide, enhancing its reactivity.[3] Furthermore, this class of reagents can be used for reversible protein modifications; the resulting thioether bond can be cleaved under specific reducing conditions, a feature not common to standard maleimides.[4][5][6] Conversely, the N-aryl group can promote rapid hydrolysis of the succinimide ring after conjugation, leading to a highly stable, irreversible linkage that prevents undesired thiol-exchange reactions.[7][8] This dual potential for either reversible or stabilized covalent modification makes N-(2-bromophenyl)maleimide a versatile tool for elucidating protein-protein interactions (PPIs).

Chemical Properties and Specifications

PropertyValue
Chemical Name N-(2-bromophenyl)maleimide
Synonyms 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione
CAS Number 36817-47-7
Molecular Formula C₁₀H₆BrNO₂
Molecular Weight 252.06 g/mol
Reactivity Target Thiol groups (Cysteine)

Key Features and Applications

  • Cysteine-Specific Modification: Reacts with high selectivity towards cysteine residues at neutral pH, minimizing off-target labeling of other amino acids like lysine.[1]

  • Enhanced Reactivity: The electron-withdrawing properties of the bromo and phenyl groups increase the reactivity of the maleimide ring towards thiols.[3][7]

  • Probing Protein Interactions: Can be used as a homobifunctional cross-linker to covalently trap interacting proteins that both possess accessible cysteine residues in their binding interface.

  • Reversible Affinity Labeling: The conjugate can be cleaved under specific reducing conditions, making it suitable for capture-and-release strategies, such as affinity pull-down assays to isolate binding partners.[6][9]

  • Stable Conjugate Formation: Post-conjugation, the N-aryl substituent can accelerate the hydrolysis of the succinimide ring, forming a stable, ring-opened structure that prevents reversal of the linkage.[7] This is critical for applications requiring permanent labeling, such as creating antibody-drug conjugates or stable protein complexes for structural analysis.

Reaction Mechanism

The primary reaction involves a Michael addition of a cysteine thiol to the electrophilic double bond of the maleimide ring, forming a stable thioether linkage. The bromine atom can subsequently be displaced by another thiol or cleaved under reducing conditions.

Caption: Covalent modification of a protein cysteine via Michael addition.

Application Protocol 1: Cross-Linking of Interacting Proteins for Mass Spectrometry Analysis

This protocol describes the use of N-(2-bromophenyl)maleimide as a zero-length cross-linker to covalently trap interacting proteins for identification by mass spectrometry (MS). This is applicable when both interacting proteins have cysteine residues in close proximity at their interface.

Experimental Workflow

node_prep node_prep node_reac node_reac node_sep node_sep node_ana node_ana A 1. Prepare Protein Complex B 2. Reduce Disulfides (optional, w/ TCEP) A->B C 3. Cross-link with N-(2-bromophenyl)maleimide B->C D 4. Quench Reaction C->D E 5. Denature & Separate by SDS-PAGE D->E F 6. Excise Cross-linked Band E->F G 7. In-Gel Tryptic Digestion F->G H 8. Peptide Extraction G->H I 9. LC-MS/MS Analysis H->I J 10. Identify Cross-linked Peptides (Database Search) I->J

Caption: Workflow for identifying PPIs using a cysteine-reactive cross-linker.

Detailed Methodology
  • Protein Preparation:

    • Prepare the purified protein complex of interest at a concentration of 1-10 mg/mL in a non-reactive, amine-free buffer such as PBS or HEPES, pH 7.0-7.5.[10]

    • Ensure the buffer is degassed to prevent oxidation of thiols.

  • Reduction of Disulfide Bonds (Optional):

    • If cysteine residues are involved in disulfide bonds and need to be made available for cross-linking, add a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine).

    • Incubate for 30 minutes at room temperature. Do not use DTT or β-mercaptoethanol as they contain free thiols that will react with the maleimide.

  • Cross-linking Reaction:

    • Prepare a fresh 10 mM stock solution of N-(2-bromophenyl)maleimide in an anhydrous organic solvent like DMSO or DMF.

    • Add a 20- to 50-fold molar excess of the cross-linker to the protein solution. The optimal ratio should be determined empirically.[10]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect from light.

  • Quenching:

    • Stop the reaction by adding a thiol-containing reagent like β-mercaptoethanol or DTT to a final concentration of 20-50 mM to consume any unreacted cross-linker.[10]

    • Incubate for 15-30 minutes at room temperature.

  • Analysis by SDS-PAGE:

    • Add SDS-PAGE loading buffer and heat the sample to denature the proteins.

    • Run the sample on an SDS-PAGE gel. A new, higher molecular weight band corresponding to the cross-linked protein complex should be visible compared to the negative control (no cross-linker).

  • Mass Spectrometry Sample Preparation:

    • Excise the high molecular weight band from the gel.

    • Perform in-gel reduction, alkylation (with a standard reagent like iodoacetamide), and digestion with trypsin.

    • Extract the resulting peptides for analysis.

  • LC-MS/MS Analysis:

    • Analyze the extracted peptides using a high-resolution mass spectrometer.

    • Search the MS/MS data against a protein database using specialized software (e.g., pLink, MaxLynx) capable of identifying cross-linked peptides. The software should be configured to search for peptides modified with a remnant of the cross-linker.

Application Protocol 2: Reversible Affinity Labeling for Pull-Down of Interacting Partners

This protocol leverages the reversible nature of bromomaleimide conjugates. A "bait" protein is labeled with a biotinylated N-aryl bromomaleimide, incubated with a cell lysate or a mixture of "prey" proteins, and the resulting complex is captured. Interacting partners are then identified after mild elution.[6]

Experimental Workflow

node_prep node_prep node_reac node_reac node_sep node_sep node_ana node_ana A 1. Label 'Bait' Protein with Biotin-Bromomaleimide B 2. Remove Excess Label A->B C 3. Incubate Labeled Bait with 'Prey' Protein Source (e.g., Lysate) B->C D 4. Capture Complexes with Streptavidin-Agarose Beads C->D E 5. Wash Beads to Remove Non-specific Binders D->E F 6. Elute/Cleave Complexes with a Bis-Thiol Reagent (e.g., EDT) E->F G 7. Collect Eluate F->G H 8. Analyze Eluate by SDS-PAGE or Mass Spectrometry G->H

Caption: Workflow for reversible affinity pull-down of protein complexes.

Detailed Methodology
  • Bait Protein Labeling:

    • Prepare the purified "bait" protein in a suitable buffer (e.g., PBS, pH 7.2) as described in Protocol 1.

    • Add a 5- to 10-fold molar excess of a biotinylated N-aryl bromomaleimide probe.

    • Incubate for 1 hour at room temperature.

    • Remove excess, unreacted probe using a desalting column (e.g., Sephadex G-25).

  • Formation of Protein Complex:

    • Prepare the "prey" protein source (e.g., cell lysate, purified protein mixture).

    • Combine the biotin-labeled bait protein with the prey source and incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of protein-protein complexes.

  • Affinity Capture:

    • Add streptavidin-conjugated agarose or magnetic beads to the mixture and incubate for 1 hour at 4°C to capture the biotin-labeled bait and its interacting partners.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with a cold wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.

  • Elution/Cleavage:

    • To release the captured proteins, resuspend the beads in an elution buffer containing a stoichiometric amount of a bis-thiol reagent, such as 1,2-ethanedithiol (EDT).[6]

    • Incubate for 1-2 hours at room temperature to cleave the bromomaleimide linkage.

    • Centrifuge to pellet the beads and carefully collect the supernatant containing the bait and its interacting prey proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting.

    • For comprehensive identification of interacting partners, perform in-solution tryptic digestion of the eluate followed by LC-MS/MS analysis.[11]

Quantitative Data: Stability of N-Aryl Bromomaleimide Conjugates

The hydrolytic stability of the protein-maleimide conjugate is a critical factor. While some applications benefit from reversibility, others require a stable bond. N-aryl substituents are known to influence this stability. The following data, adapted from a study on various N-substituted bromomaleimides, illustrates the stability of the formed conjugates after incubation.[6] N-(2-bromophenyl)maleimide is expected to show behavior similar to that of the N-phenyl derivative.

Reagent Conjugated to Grb2 SH2 (L111C)% Conjugate Remaining after 4h at 37°C, pH 8.0
N-cyclohexylbromomaleimide100%
N-phenylbromomaleimide35%
N-(4-carboxyphenyl)bromomaleimide45%
N-(4-aminomethylcyclohexyl)bromomaleimide100%
(Data adapted from Smith, M. E. B., et al. (2013). Reversible protein affinity-labelling using bromomaleimide-based reagents. Organic & Biomolecular Chemistry.)[6]

This data indicates that N-aryl bromomaleimide conjugates can be less stable under physiological conditions compared to N-alkyl versions, which facilitates their cleavage for reversible applications.[6] However, this instability can be overcome by subsequent hydrolysis of the succinimide ring, which is also promoted by the N-aryl group and results in a permanently stable product.[7] The choice between exploiting reversibility or promoting stability depends on the specific experimental goal.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(2-bromophenyl)maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2-bromophenyl)maleimide conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating N-(2-bromophenyl)maleimide to a thiol-containing molecule?

A1: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3] This pH range provides an excellent balance between the reaction rate and selectivity. Within this window, the thiol group is sufficiently deprotonated to its more reactive thiolate form, while minimizing side reactions such as hydrolysis of the maleimide ring or reaction with primary amines (e.g., lysine residues).[1][2][3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[2]

Q2: Which buffer systems are recommended for this conjugation?

A2: Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used for maleimide-thiol conjugations, provided they are prepared within the optimal pH range of 6.5-7.5.[1][4] It is critical to use buffers that do not contain extraneous thiol-containing compounds like dithiothreitol (DTT) or 2-mercaptoethanol, as these will compete with the target molecule for reaction with the maleimide.[1][5]

Q3: How should I prepare and store my N-(2-bromophenyl)maleimide stock solution?

A3: N-(2-bromophenyl)maleimide should be dissolved in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prevent premature hydrolysis.[2][4][6] Stock solutions should be prepared fresh before use. If short-term storage is necessary, they can be stored at -20°C, protected from light and moisture.[6] Avoid prolonged storage of maleimides in aqueous solutions, especially at neutral or alkaline pH.[7]

Q4: My target protein has disulfide bonds. What should I do before starting the conjugation?

A4: Maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds.[4][8] Therefore, it is necessary to reduce any disulfide bonds in your protein to generate free thiols available for conjugation.[4][8] A common method is to treat the protein with a reducing agent.

Q5: Which reducing agent is best for this procedure?

A5: Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent.[9] It is effective over a broad pH range, does not contain a thiol group (thus not competing in the subsequent maleimide reaction), and typically does not need to be removed before adding the maleimide reagent.[5][9] If DTT is used, it must be completely removed, for example by using a desalting column, before initiating the conjugation reaction.[5][6]

Q6: What are the typical reaction times and temperatures?

A6: The reaction is typically carried out at room temperature (20-25°C) for 1-2 hours or at 4°C overnight (8-16 hours).[6][10] Reactions at room temperature are faster, while incubation at 4°C is often recommended for sensitive proteins to minimize potential degradation.[10][11]

Q7: What is the recommended molar ratio of N-(2-bromophenyl)maleimide to my thiol-containing molecule?

A7: A molar excess of the maleimide reagent is generally used to drive the reaction to completion. A starting point for optimization is a 10 to 20-fold molar excess of maleimide to the thiol-containing molecule.[6][10] However, the optimal ratio can depend on the specific reactants, and for some molecules, a lower excess (e.g., 2:1 or 5:1) may be sufficient.[10][12]

Troubleshooting Guide

Issue Potential Cause Solution
Low or No Conjugation Yield Maleimide Hydrolysis: The maleimide ring has opened due to exposure to moisture or high pH, rendering it inactive.[2][8]Prepare fresh maleimide stock solutions in anhydrous DMSO or DMF immediately before use. Ensure the reaction pH does not exceed 7.5.[3]
Thiol Oxidation: Free thiols on the target molecule have re-oxidized to form disulfide bonds.Use degassed buffers for all steps.[1] This can be done by vacuum or by bubbling with an inert gas like nitrogen or argon.[6] Consider adding a chelating agent like EDTA (1-5 mM) to the buffer to prevent metal-catalyzed oxidation.[5][9]
Incomplete Disulfide Reduction: Disulfide bonds in the target molecule were not fully reduced to free thiols.Ensure a sufficient molar excess of a non-thiol reducing agent like TCEP (a 10-100 fold molar excess is a good starting point) is used for an adequate time (e.g., 30-60 minutes at room temperature).[9][13]
Incorrect Buffer pH: The pH is too low (<6.5), resulting in a very slow reaction rate due to the low concentration of the reactive thiolate anion.[3]Verify the pH of your reaction buffer and ensure it is within the optimal 6.5-7.5 range. Adjust if necessary.[1]
Non-Specific Labeling Reaction with Amines: The reaction pH is too high (>7.5), leading to a loss of selectivity and reaction with primary amines, such as lysine residues.[5][8]Strictly maintain the reaction pH within the 6.5-7.5 range to ensure high chemoselectivity for thiols.[3]
Instability of the Final Conjugate Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is reversible and can be cleaved by other thiols (e.g., glutathione in vivo), leading to loss of the conjugated molecule.[6][8]After conjugation, consider inducing hydrolysis of the thiosuccinimide ring to form a stable maleamic acid derivative. This can often be achieved by incubating the conjugate at a slightly higher pH (e.g., 8.5-9.0).[6] N-aryl maleimides, like N-(2-bromophenyl)maleimide, may undergo this stabilizing hydrolysis more readily than N-alkyl maleimides.[9][11]
Thiazine Rearrangement: If conjugating to a peptide with an N-terminal cysteine, the initial conjugate can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring, especially at neutral or higher pH.[8][14]Perform the conjugation at a more acidic pH (e.g., pH 6.5) to keep the N-terminal amine protonated and less nucleophilic.[3][15] If possible, avoid using molecules with an N-terminal cysteine for conjugation.[15]

Data Summary Tables

Table 1: Key Reaction Parameters for Maleimide-Thiol Conjugation

ParameterRecommended Range/ConditionRationale & Notes
pH 6.5 - 7.5Optimal for balancing thiol reactivity and minimizing side reactions like hydrolysis and amine conjugation.[1][3][10]
Temperature 4°C to 25°C (Room Temp)Room temperature for 1-2 hours is common for faster reactions. 4°C overnight is used for sensitive biomolecules.[6][10]
Maleimide:Thiol Molar Ratio 10:1 to 20:1An excess of maleimide drives the reaction to completion. This is a good starting point for optimization.[6][10]
Protein Concentration 1 - 10 mg/mLA common concentration range for efficient conjugation.[4][6]
Recommended Buffers PBS, HEPES, TrisMust be free of thiol-containing compounds.[1][4]

Table 2: Impact of pH on Maleimide Reactions

pH RangeKey Characteristics
< 6.5 Reaction rate is significantly slower due to the low concentration of the reactive thiolate anion.[1][3]
6.5 - 7.5 Optimal Range: High selectivity for thiols over amines (~1,000 times faster at pH 7.0).[1][2] Good balance of reaction rate and maleimide stability.[7]
> 7.5 Rate of maleimide hydrolysis increases significantly, reducing the concentration of active reagent.[7][8] Reaction with primary amines becomes more competitive, leading to loss of selectivity.[5][8]

Experimental Protocols

General Protocol for N-(2-bromophenyl)maleimide Conjugation to a Protein

This protocol provides a general guideline. Optimal conditions, particularly the molar ratio of reactants, may need to be determined empirically for each specific application.

1. Materials and Reagents:

  • Thiol-containing protein

  • N-(2-bromophenyl)maleimide

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Degassed Phosphate-Buffered Saline (PBS) or HEPES, pH 7.0-7.5

  • (Optional) Reducing Agent: TCEP hydrochloride

  • (Optional) Quenching Reagent: L-cysteine or 2-mercaptoethanol

  • Purification System: Size-exclusion chromatography (SEC) column (e.g., G-25)

2. Procedure:

  • Step 1: Prepare the Thiol-Containing Protein

    • Dissolve the protein in degassed Reaction Buffer to a concentration of 1-10 mg/mL.[4][6]

    • Optional (if disulfide reduction is needed): Add a 10-100 fold molar excess of TCEP to the protein solution.[6] Incubate at room temperature for 30-60 minutes.[13] TCEP does not need to be removed before proceeding.[5]

  • Step 2: Prepare the N-(2-bromophenyl)maleimide Solution

    • Allow the vial of N-(2-bromophenyl)maleimide to warm to room temperature.

    • Immediately before use, prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.[6] Vortex briefly to ensure it is fully dissolved.

  • Step 3: Perform the Conjugation Reaction

    • Add the N-(2-bromophenyl)maleimide stock solution to the protein solution to achieve the desired molar excess (start with a 10-20 fold excess).[6] Add the maleimide solution dropwise while gently stirring the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[6][16]

  • Step 4: Quench the Reaction (Optional)

    • To stop the reaction, add a small molecule thiol like L-cysteine to a final concentration that is in excess of the starting maleimide concentration. Incubate for 15-30 minutes.

  • Step 5: Purify the Conjugate

    • Remove unreacted N-(2-bromophenyl)maleimide and quenching reagent using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).[16]

  • Step 6: Characterize and Store the Conjugate

    • Characterize the conjugate to determine the degree of labeling (DOL).

    • For long-term storage, it is recommended to add stabilizers like BSA (5-10 mg/mL) and sodium azide (0.01-0.03%) and store at 4°C or, with 50% glycerol, at -20°C, protected from light.[6]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage p1 1. Prepare Protein Solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5) p2 2. Reduce Disulfides (Optional) (Add 10-100x TCEP, 30-60 min @ RT) p1->p2 If needed r1 4. Mix Reagents (Add maleimide to protein, 10-20x excess) p2->r1 p3 3. Prepare Maleimide Stock (10 mM in anhydrous DMSO/DMF) p3->r1 r2 5. Incubate (2h @ RT or overnight @ 4°C, protected from light) r1->r2 u1 6. Quench Reaction (Optional) (Add excess L-cysteine) r2->u1 u2 7. Purify Conjugate (Size-Exclusion Chromatography) u1->u2 u3 8. Characterize & Store (Determine DOL, store at 4°C or -20°C) u2->u3 reaction_pathways cluster_main Primary Reaction Pathway (pH 6.5-7.5) cluster_side Potential Side Reactions cluster_stability Conjugate Stability Issues start Protein-SH + N-(2-bromophenyl)maleimide product Stable Thioether Conjugate (Thiosuccinimide Linkage) start->product Michael Addition maleimide N-(2-bromophenyl)maleimide hydrolysis Inactive Maleamic Acid maleimide->hydrolysis Hydrolysis (H2O) (Favored at pH > 7.5) amine_adduct Amine Adduct maleimide->amine_adduct Reaction with Amines (Competes at pH > 7.5) lysine Protein-NH2 (Lysine) lysine->amine_adduct conjugate Thioether Conjugate retro Retro-Michael Reaction (Thiol Exchange) conjugate->retro Reversible rearrangement Thiazine Rearrangement (N-terminal Cys only) conjugate->rearrangement Intramolecular

References

Technical Support Center: Stability of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound in aqueous solutions?

A1: The main stability issue is the hydrolysis of the maleimide ring. In an aqueous environment, the maleimide group can react with water, leading to the opening of the five-membered ring to form a non-reactive maleamic acid derivative.[1] This loss of the maleimide's reactivity is a critical concern as it prevents its intended reaction with thiol groups, leading to reduced conjugation efficiency or complete failure of the experiment.[1]

Q2: How does the N-(2-bromophenyl) substituent affect the stability of the maleimide ring compared to other N-substituted maleimides?

A2: N-aryl substituents, such as the 2-bromophenyl group, generally lead to a faster rate of hydrolysis compared to N-alkyl maleimides.[2][3] The electron-withdrawing nature of the phenyl ring, further enhanced by the ortho-bromo substituent, increases the susceptibility of the maleimide's carbonyl carbons to nucleophilic attack by water or hydroxide ions.[2][3] This results in a shorter half-life in aqueous buffers. For instance, N-phenyl maleimides have been reported to hydrolyze approximately 5.5 times faster than N-alkyl maleimides at physiological pH.[2]

Q3: What is the effect of pH on the stability of this compound?

A3: The rate of hydrolysis of N-substituted maleimides is highly dependent on pH.

  • Acidic Conditions (pH < 6.5): The maleimide ring is relatively stable as the concentration of the nucleophilic hydroxide ion is low.[4][5]

  • Neutral Conditions (pH 6.5 - 7.5): This is the optimal range for reactions with thiols, as the thiol is sufficiently deprotonated to the more reactive thiolate form, while the rate of maleimide hydrolysis is still manageable.[5] However, hydrolysis does occur and the stability is limited.[4]

  • Alkaline Conditions (pH > 7.5): The rate of hydrolysis increases significantly due to the higher concentration of hydroxide ions.[4][5][6][7] This can lead to rapid degradation of the maleimide before it can react with the target thiol. Additionally, at higher pH, maleimides can also react with primary amines, such as the side chain of lysine residues.[1]

Q4: How does temperature influence the aqueous stability of this compound?

A4: Increased temperature accelerates the rate of hydrolysis of the maleimide ring.[8] Therefore, it is recommended to perform reactions at the lowest temperature compatible with the desired reaction rate and to store stock solutions and reaction mixtures at low temperatures (e.g., on ice or at 4°C) to minimize degradation.[5] The stability of maleimides on nanoparticles, for example, has been shown to be significantly greater at 4°C compared to 20°C.[5]

Q5: What are the degradation products of this compound in an aqueous solution?

A5: The primary degradation product in an aqueous solution is the corresponding maleamic acid, 1-(2-bromophenyl)maleamic acid, which is formed by the hydrolytic opening of the pyrrole-2,5-dione ring. This product is unreactive towards thiols.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conjugation with a thiol-containing molecule. Hydrolysis of the maleimide: The this compound may have degraded in the aqueous buffer before the addition of the thiol.- Prepare fresh stock solutions of the maleimide in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before use.[1]- Minimize the time the maleimide is in the aqueous buffer before adding the thiol-containing molecule.- Perform the reaction at a slightly acidic to neutral pH (6.5-7.5) to balance thiol reactivity and maleimide stability.[5]
Inconsistent results between experiments. Variable hydrolysis: Differences in incubation times, temperature, or buffer pH between experiments can lead to varying degrees of maleimide hydrolysis.- Strictly control the pH of the reaction buffer.- Maintain a constant temperature throughout the experiment.- Standardize all incubation times.
Formation of unexpected byproducts. Reaction with primary amines: At pH values above 7.5, the maleimide can react with primary amines (e.g., lysine residues on a protein).[1]- Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure chemoselectivity for thiols.[5]

Data Presentation

The following table summarizes the half-lives of various N-substituted maleimides and their corresponding thiosuccinimide adducts in aqueous buffer at physiological pH. While specific data for this compound is not available, the data for N-phenyl maleimide and N-fluorophenyl maleimide can provide an estimate of its expected stability. The electron-withdrawing nature of the bromo-substituent suggests its half-life would be in a similar range or potentially shorter.

CompoundConditionHalf-lifeReference
N-phenyl maleimidepH 7.4, 37°C~55 minutes[2][5]
N-fluorophenyl maleimidepH 7.4, 37°C~28 minutes[2][5]
Thiosuccinimide Adduct (N-alkyl)pH 7.4, 37°C27 hours[2][5]
Thiosuccinimide Adduct (N-aryl)pH 7.4, 37°C1.5 hours[2][5]
Thiosuccinimide Adduct (N-fluorophenyl)pH 7.4, 37°C0.7 hours[2][5]

Experimental Protocols

Protocol for Assessing the Hydrolytic Stability of this compound by RP-HPLC

This protocol describes a general method to determine the rate of hydrolysis of this compound in an aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Reverse-phase HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Initiation of Hydrolysis:

    • Pre-warm the aqueous buffer to the desired temperature (e.g., 37°C).

    • To initiate the hydrolysis reaction, dilute a small volume of the stock solution into the pre-warmed buffer to a final concentration of, for example, 100 µM. Mix thoroughly.

  • Time-Course Analysis:

    • Immediately after mixing, withdraw an aliquot (t=0) and quench the reaction by diluting it into a solution that stops hydrolysis (e.g., a low pH mobile phase or by immediate injection onto the HPLC).

    • Incubate the remaining reaction mixture at the desired temperature.

    • Withdraw aliquots at regular time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes). Quench each aliquot immediately.

  • HPLC Analysis:

    • Analyze each quenched aliquot by RP-HPLC.

    • A typical mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Monitor the elution profile at a wavelength where the maleimide and its hydrolysis product have strong absorbance (e.g., ~300 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the intact this compound and its hydrolyzed product.

    • Integrate the peak areas for the intact maleimide at each time point.

    • Plot the natural logarithm of the peak area of the intact maleimide versus time.

    • The slope of this plot will be the negative of the pseudo-first-order rate constant (k) for hydrolysis.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

Hydrolysis_Pathway Maleimide This compound (Reactive) TransitionState Tetrahedral Intermediate Maleimide->TransitionState + H2O (OH-) MaleamicAcid 1-(2-bromophenyl)maleamic acid (Unreactive) TransitionState->MaleamicAcid Ring Opening

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis Prep_Stock Prepare Maleimide Stock in Anhydrous Solvent Initiate Initiate Hydrolysis by Dilution Prep_Stock->Initiate Prep_Buffer Prepare and Equilibrate Aqueous Buffer Prep_Buffer->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Sample Withdraw and Quench Aliquots Over Time Incubate->Sample t = 0, 5, 10... HPLC RP-HPLC Analysis Sample->HPLC Data Calculate Rate Constant and Half-life HPLC->Data

Caption: Workflow for assessing maleimide stability.

References

Technical Support Center: Synthesis of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione, a key intermediate for researchers in drug development and materials science. Our aim is to help you minimize side reactions and maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is a two-step process. The first step involves the reaction of 2-bromoaniline with maleic anhydride to form the intermediate, N-(2-bromophenyl)maleanilic acid. The second step is the dehydrative cyclization of this intermediate, typically using a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate, to yield the final product.[1][2]

Q2: What are the critical parameters to control during the synthesis to avoid side reactions?

A2: Key parameters include:

  • Reaction Temperature: Both the initial amic acid formation and the subsequent cyclization are temperature-sensitive. Overheating during cyclization can lead to side products and decomposition.[3]

  • Purity of Reagents: Use of high-purity 2-bromoaniline and maleic anhydride is crucial. Impurities can lead to discoloration and the formation of byproducts.

  • Anhydrous Conditions: The cyclization step is a dehydration reaction. The presence of water can inhibit the reaction and lead to the hydrolysis of the anhydride reactant and the maleimide product.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can result in polymerization or decomposition of the product.

Q3: How can I confirm the successful synthesis of the final product?

A3: Confirmation should be done using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure. The characteristic peaks for the pyrrole-2,5-dione ring and the substituted phenyl ring should be present.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (252.06 g/mol ).[4][5]

  • Infrared Spectroscopy (FTIR): Look for characteristic C=O stretching frequencies of the imide group.

  • Melting Point: The purified product should have a sharp melting point, which can be compared to literature values.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis.

Issue 1: Low or No Yield of the Final Product

Q: I'm getting a very low yield of this compound. What could be the cause?

A: Potential Causes and Solutions:

  • Incomplete Cyclization: The conversion of the maleanilic acid intermediate to the final imide may be incomplete.

    • Solution: Ensure your dehydrating agent (e.g., acetic anhydride) is fresh and used in a sufficient molar excess. The catalyst (e.g., sodium acetate) should be anhydrous. You may need to gently heat the reaction mixture to facilitate cyclization, but avoid excessive temperatures which can cause degradation.[1] A temperature range of 60-80°C is often effective.[6]

  • Hydrolysis: The presence of water during the cyclization step can hydrolyze the acetic anhydride and prevent the reaction from proceeding.

    • Solution: Use anhydrous solvents and reagents for the cyclization step. Dry the maleanilic acid intermediate thoroughly before proceeding to the second step.

  • Sub-optimal Reaction Conditions: The reaction temperature or time may not be optimized.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Experiment with slight variations in temperature and reaction time to find the optimal conditions for your specific setup.

Issue 2: Presence of Impurities in the Final Product

Q: My final product shows multiple spots on TLC or extra peaks in the NMR spectrum. What are these impurities and how can I remove them?

A: Potential Impurities and Purification Strategies:

  • Unreacted Maleanilic Acid: The most common impurity is the starting intermediate from the first step.

    • Identification: This impurity is more polar than the final product and will have a lower Rf value on TLC. In the ¹H NMR, it will show a broad carboxylic acid proton peak.

    • Solution: Ensure the cyclization reaction goes to completion. To remove residual maleanilic acid, you can wash the crude product with a dilute aqueous solution of sodium bicarbonate. The acid will react to form a water-soluble salt, while the desired imide will remain in the organic layer.

  • Isoimide Formation: A common side reaction during the cyclization of N-arylmaleanilic acids is the formation of the corresponding isoimide.[7]

    • Identification: The isoimide is an isomer of the desired product. It can sometimes be distinguished by its different spectroscopic characteristics, particularly in the IR spectrum (different C=O stretching frequencies).

    • Solution: Isoimide formation is often favored under milder dehydrating conditions (e.g., using trifluoroacetic anhydride). Using acetic anhydride and sodium acetate at elevated temperatures typically favors the formation of the thermodynamically more stable imide. If isoimide is formed, it can sometimes be converted to the imide by heating in a high-boiling point solvent.

  • Michael Addition Products: Maleimides are potent Michael acceptors. If excess amine is present or if other nucleophiles are introduced, they can add across the double bond of the pyrrole-2,5-dione ring.[3][8]

    • Identification: These products will have a higher molecular weight and will lack the characteristic vinyl protons in the ¹H NMR spectrum.

    • Solution: Use a stoichiometric amount of 2-bromoaniline in the initial step. Ensure that the purification steps do not introduce strong nucleophiles that could react with the product. Recrystallization is often effective at removing these types of impurities.

Issue 3: Product Discoloration

Q: My final product is dark brown or black, not the expected solid. Why?

A: Potential Causes and Solutions:

  • Decomposition/Polymerization: Overheating during the cyclization step can cause the starting materials or the product to decompose or polymerize, leading to dark, tarry substances.

    • Solution: Carefully control the reaction temperature. Use a temperature-controlled heating mantle or oil bath. Minimize the reaction time once the formation of the product is complete (as monitored by TLC).

  • Impurities in Starting Materials: The use of old or impure 2-bromoaniline can lead to discoloration. Anilines are prone to air oxidation, which can produce colored impurities.

    • Solution: Use freshly distilled or purified 2-bromoaniline. Store it under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Data Presentation

Table 1: Comparison of Cyclization Conditions (Illustrative)

Dehydrating AgentCatalystTemperature (°C)Time (h)Typical Yield (%)Purity Notes
Acetic AnhydrideSodium Acetate60-802-475-85Good purity, may contain traces of unreacted acid.[1]
Trifluoroacetic AnhydrideTriethylamine0 - RT1-270-80Milder conditions, but higher risk of isoimide formation.
Dicyclohexylcarbodiimide (DCC)NoneRT8-1265-75Room temperature method, but dicyclohexylurea (DCU) byproduct must be removed.[6]

Table 2: Spectroscopic Data for Troubleshooting

CompoundKey ¹H NMR Signals (δ, ppm in CDCl₃)Key ¹³C NMR Signals (δ, ppm)Key IR Signals (cm⁻¹)
This compound (Product) ~7.7 (d), ~7.4 (t), ~7.3 (t), ~7.2 (d) (Ar-H); ~6.9 (s, 2H, CH=CH)~169 (C=O), ~134 (C=C), Phenyl carbons~1710 (sym C=O stretch), ~1780 (asym C=O stretch)
N-(2-bromophenyl)maleanilic acid (Intermediate) Aromatic protons, ~6.5 (d) and ~6.3 (d) (vinyl H), ~9-11 (br s, COOH), ~8-9 (br s, NH)~170 (C=O, amide), ~166 (C=O, acid), Vinyl and Phenyl carbons~3300 (N-H), ~2500-3000 (O-H), ~1700 (C=O, acid), ~1640 (C=O, amide)
Michael Addition Adduct (e.g., with aniline) Aromatic protons, loss of vinyl proton signal at ~6.9 ppm~175 (C=O), loss of vinyl carbon signal at ~134 ppmC=O stretches remain, N-H stretch may appear

Experimental Protocols and Visualizations

Protocol: Synthesis of this compound

Step 1: Synthesis of N-(2-bromophenyl)maleanilic acid

  • In a flask, dissolve maleic anhydride (1.0 eq) in a suitable solvent like diethyl ether or glacial acetic acid.

  • Slowly add a solution of 2-bromoaniline (1.0 eq) in the same solvent to the maleic anhydride solution at room temperature with stirring.

  • A precipitate of the maleanilic acid will form. Continue stirring for 1-2 hours.

  • Collect the solid product by vacuum filtration, wash with cold solvent, and dry thoroughly under vacuum.

Step 2: Cyclization to this compound

  • Combine the dried N-(2-bromophenyl)maleanilic acid (1.0 eq) and anhydrous sodium acetate (0.2-0.5 eq) in a round-bottom flask.

  • Add acetic anhydride (3-5 eq) to the flask.

  • Heat the mixture with stirring in an oil bath at 60-80°C for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring to precipitate the product and quench the excess acetic anhydride.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or cyclohexane).

Diagrams

experimental_workflow cluster_step1 Step 1: Amic Acid Formation cluster_step2 Step 2: Cyclization & Purification start Dissolve Maleic Anhydride add_aniline Add 2-Bromoaniline Solution start->add_aniline stir Stir at RT (1-2h) add_aniline->stir filter1 Filter & Wash Intermediate stir->filter1 dry Dry Intermediate filter1->dry combine Combine Intermediate, NaOAc, Ac₂O dry->combine heat Heat at 60-80°C (2-4h) combine->heat quench Pour into Ice-Water heat->quench filter2 Filter Crude Product quench->filter2 recrystallize Recrystallize filter2->recrystallize final_product Pure Product recrystallize->final_product troubleshooting_logic start Problem Observed low_yield Low Yield? start->low_yield impurities Impurities in NMR/TLC? start->impurities discoloration Product Discolored? start->discoloration check_cyclization Check Cyclization: - Fresh Ac₂O - Anhydrous Conditions - Optimize Temp/Time low_yield->check_cyclization Yes check_hydrolysis Check for Hydrolysis: - Use Dry Reagents/Solvents low_yield->check_hydrolysis Yes identify_impurity Identify Impurity impurities->identify_impurity Yes check_temp Check Reaction Temp: - Avoid Overheating discoloration->check_temp Yes check_reagents Check Reagent Purity: - Use Pure Aniline discoloration->check_reagents Yes unreacted_acid Unreacted Acid? identify_impurity->unreacted_acid other_impurity Other Impurity? unreacted_acid->other_impurity No bicarb_wash Wash with NaHCO₃(aq) unreacted_acid->bicarb_wash Yes recrystallize Recrystallize other_impurity->recrystallize Yes

References

Technical Support Center: Synthesis of 1-(2-bromophenyl)pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-(2-bromophenyl)pyrrole-2,5-dione synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 1-(2-bromophenyl)pyrrole-2,5-dione?

The most common and direct synthesis is a two-step process. First, 2-bromoaniline is reacted with maleic anhydride to form the intermediate N-(2-bromophenyl)maleamic acid. This is followed by cyclodehydration of the maleamic acid to yield the final product, 1-(2-bromophenyl)pyrrole-2,5-dione.[1][2][3][4]

Q2: What are the critical factors affecting the yield of the final product?

Several factors can significantly impact the yield, including the purity of reagents, reaction temperature, choice of solvent, and the efficiency of the cyclodehydration step. Incomplete conversion of the maleamic acid intermediate and side reactions, such as hydrolysis of the maleimide ring, are common causes of low yield.

Q3: What are the common side products in this synthesis?

The primary side product is the unreacted N-(2-bromophenyl)maleamic acid. Another potential side product is the isomeric isomaleimide, which can form during the cyclization step.[5] Additionally, hydrolysis of the maleimide ring can lead to the formation of the maleamic acid, which is unreactive in subsequent intended reactions like thiol conjugations.[6]

Q4: How can I purify the final product?

Purification is typically achieved through recrystallization from an appropriate solvent, such as ethanol, cyclohexane, or a mixture of solvents.[4][7] For higher purity, column chromatography using silica gel may be employed.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Step(s)
Low Yield of N-(2-bromophenyl)maleamic acid (Step 1) Incomplete reaction of 2-bromoaniline and maleic anhydride.- Ensure equimolar amounts of high-purity reactants.- Vigorously stir the reaction mixture to ensure proper mixing.- Allow sufficient reaction time as indicated in the protocol.
Precipitation of reactants from the solution.- Choose a solvent in which both reactants are soluble at the reaction temperature (e.g., ether, acetic acid).[4][8]
Low Yield of 1-(2-bromophenyl)pyrrole-2,5-dione (Step 2) Incomplete cyclodehydration of the maleamic acid.- Use an effective dehydrating agent, such as acetic anhydride with a catalyst like sodium acetate.[2][4][7]- Ensure the reaction is heated to the optimal temperature (typically 60-100 °C) for a sufficient duration.[2][7]- Consider alternative dehydrating agents like trifluoroacetic anhydride for potentially lower activation barriers.[5]
Hydrolysis of the maleimide product.- Work under anhydrous conditions, especially during the cyclization and work-up steps.- Avoid prolonged exposure to aqueous solutions, particularly at pH values outside the 6.5-7.5 range.[6][9]
Formation of isoimide byproduct.- The formation of the maleimide is thermodynamically favored over the isoimide. Ensuring the reaction reaches equilibrium by providing sufficient time and temperature can favor the desired product.[5]
Product is difficult to purify Presence of unreacted maleamic acid.- During work-up, wash the crude product with a dilute solution of sodium bicarbonate to remove the acidic maleamic acid.
Oily or tarry product.- This may indicate decomposition. Ensure the reaction temperature does not exceed the recommended range.- Attempt to induce crystallization by scratching the flask or seeding with a small crystal of the pure product.
Reaction does not proceed to completion Low reactivity of 2-bromoaniline.- While 2-bromoaniline is generally reactive enough, ensure the absence of impurities that could inhibit the reaction.- For particularly stubborn reactions, consider the use of a catalyst. Some N-arylation reactions benefit from copper or palladium catalysts, though this is less common for this specific transformation.

Quantitative Data on N-Aryl Maleimide Synthesis

The following table summarizes yields reported for the synthesis of various N-aryl maleimides, providing a benchmark for what can be expected under different conditions.

N-Aryl Maleimide Starting Aniline Dehydrating Agent/Catalyst Solvent Yield (%)
N-PhenylmaleimideAnilineAcetic anhydride / Sodium acetateAcetic anhydride75-80[4]
N-(4-chlorophenyl)maleimide4-chloroanilineAcetic anhydride / Sodium acetateAcetic anhydride~70[7]
Various N-aryl maleimidesSubstituted anilinesAcetic anhydride / Sodium acetateAcetic anhydride79-93[1]
N-phenylmaleimideMaleanilic acidPPh₃ / BrCCl₃ / Et₃NAcetonitrileNot specified[3]
2-(4-morpholinophenyl)isoindoline-1,3-dione4-morpholinoanilineAcetic anhydride / Sodium acetateDCM96.5[10]

Experimental Protocols

Protocol 1: Synthesis of N-(2-bromophenyl)maleamic acid
  • In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent (e.g., anhydrous diethyl ether or glacial acetic acid) with stirring.[4][8]

  • Slowly add a solution of 2-bromoaniline (1.0 equivalent) in the same solvent to the maleic anhydride solution at room temperature.

  • A precipitate of N-(2-bromophenyl)maleamic acid will form. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration and wash with cold solvent to remove any unreacted starting materials.

  • The maleamic acid can be dried and used in the next step without further purification. The yield is typically high (often >90%).

Protocol 2: Synthesis of 1-(2-bromophenyl)pyrrole-2,5-dione
  • In a round-bottom flask equipped with a reflux condenser, suspend the N-(2-bromophenyl)maleamic acid (1.0 equivalent) and anhydrous sodium acetate (0.5-1.0 equivalent) in acetic anhydride (5-10 volumes).[2][4][7]

  • Heat the mixture with stirring to 80-100 °C for 1-2 hours. The suspension should dissolve as the reaction progresses.

  • After cooling to room temperature, pour the reaction mixture into a beaker of ice-water to precipitate the crude product and hydrolyze the excess acetic anhydride.

  • Stir the mixture vigorously until the precipitate solidifies.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude 1-(2-bromophenyl)pyrrole-2,5-dione by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

SynthesisWorkflow Experimental Workflow for 1-(2-bromophenyl)pyrrole-2,5-dione Synthesis cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Cyclodehydration A Dissolve Maleic Anhydride in Solvent B Add 2-Bromoaniline Solution A->B C Stir at Room Temperature B->C D Filter and Wash Precipitate C->D E Suspend Maleamic Acid in Acetic Anhydride with Sodium Acetate D->E Dried Intermediate F Heat to 80-100 °C E->F G Precipitate in Ice-Water F->G H Filter and Wash Product G->H I Purification (Recrystallization) H->I

Caption: Workflow for the two-step synthesis of 1-(2-bromophenyl)pyrrole-2,5-dione.

ReactionMechanism Reaction Mechanism of N-Aryl Maleimide Synthesis Reactants 2-Bromoaniline + Maleic Anhydride Intermediate N-(2-bromophenyl)maleamic acid Reactants->Intermediate Nucleophilic Acyl Substitution MixedAnhydride Mixed Anhydride Intermediate Intermediate->MixedAnhydride + Acetic Anhydride Product 1-(2-bromophenyl)pyrrole-2,5-dione MixedAnhydride->Product Intramolecular Cyclization (Thermodynamic Product) Isoimide Isomaleimide (Side Product) MixedAnhydride->Isoimide Intramolecular Cyclization (Kinetic Product)

Caption: Simplified reaction mechanism showing the formation of the maleamic acid intermediate.

TroubleshootingTree Troubleshooting Low Yield Start Low Final Yield CheckStep1 Check Maleamic Acid Yield Start->CheckStep1 CheckStep2 Analyze Cyclization Step Start->CheckStep2 LowStep1 Incomplete Reaction in Step 1 CheckStep1->LowStep1 Yield < 90% LowStep2 Issue in Cyclization CheckStep2->LowStep2 Significant Loss Solution1 Optimize Step 1: - Purity of Reagents - Stirring - Reaction Time LowStep1->Solution1 Solution2 Optimize Step 2: - Effective Dehydrating Agent - Optimal Temperature - Anhydrous Conditions LowStep2->Solution2 PurificationIssue Check for Side Products (e.g., Isoimide, Hydrolysis) LowStep2->PurificationIssue Solution3 Adjust Purification: - Base Wash for Acid - Recrystallization Solvent Screening PurificationIssue->Solution3

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

troubleshooting low reactivity of N-(2-bromophenyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low reactivity with N-(2-bromophenyl)maleimide in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with N-(2-bromophenyl)maleimide showing low yield or slow kinetics?

The reduced reactivity of N-(2-bromophenyl)maleimide compared to other N-substituted maleimides is often attributed to the "ortho effect".[1][2] The bromine atom at the ortho position (adjacent to the point of attachment to the maleimide nitrogen) is sterically bulky. This can lead to two primary issues:

  • Steric Hindrance: The bromine atom can physically block the incoming thiol nucleophile from attacking the maleimide's carbon-carbon double bond.[3][4] This increases the activation energy of the reaction, slowing it down.

  • Steric Inhibition of Resonance: The bulky ortho-substituent can force the phenyl ring to twist out of plane with the maleimide ring.[1] This twisting may alter the electronic properties of the maleimide system, potentially reducing the electrophilicity of the double bond that the thiol attacks.[1][3]

Beyond the inherent properties of the molecule, common experimental factors such as incorrect pH, reagent degradation due to hydrolysis, or suboptimal concentrations can also lead to poor reaction outcomes.[5][6]

Q2: How can I optimize my reaction conditions to overcome the low reactivity?

To improve reaction efficiency, several parameters can be adjusted:

  • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., overnight at 4°C or for several hours at room temperature) to compensate for the slower kinetics.[7] A modest increase in temperature (e.g., to 37°C) can also accelerate the reaction, but this should be done cautiously to avoid degradation of sensitive biomolecules.

  • Increase Molar Excess: Using a higher molar ratio of N-(2-bromophenyl)maleimide to your thiol-containing molecule (e.g., 20:1 or higher) can help drive the reaction to completion.[7]

  • Ensure Optimal pH: The reaction of maleimides with thiols is highly pH-dependent. The optimal range is pH 6.5-7.5 .[8][9] Below pH 6.5, the concentration of the reactive thiolate anion is too low, slowing the reaction.[6] Above pH 7.5, competing side reactions, such as reaction with amines and hydrolysis of the maleimide ring, become significant.[5][8]

  • Use Anhydrous Polar Solvents: For poorly soluble derivatives, using dry, water-miscible polar solvents like DMSO or DMF can be beneficial as they facilitate the formation of the reactive thiolate ion.[5]

Q3: What are the most critical parameters influencing maleimide-thiol conjugation?

The success of a maleimide-thiol reaction hinges on the careful control of several key parameters. The fundamental reaction is a Michael addition, where a deprotonated thiol (thiolate) attacks the maleimide's double bond to form a stable thioether bond.[9]

ParameterOptimal Range/ConditionRationale & Impact
pH 6.5 - 7.5This is the most critical factor. It balances the need for the deprotonated (and more nucleophilic) thiolate anion with the suppression of side reactions like maleimide hydrolysis and reaction with amines.[9] At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines.[5]
Temperature 4°C to 25°C (Room Temp)Room temperature for 1-4 hours is common.[7] Lower temperatures (4°C) can be used for overnight reactions to preserve the stability of sensitive proteins.
Solvent Aqueous Buffers (Phosphate, HEPES)Polar solvents facilitate the formation of the thiolate anion, which is the active species in the reaction.[5] For poorly soluble reagents, co-solvents like DMSO or DMF can be used.[5]
Maleimide:Thiol Molar Ratio 5:1 to 20:1A molar excess of the maleimide reagent is typically used to ensure complete conjugation of the thiol-containing molecule.[7]
Reagent Purity & Storage Store desiccated; use fresh solutionsThe maleimide ring is susceptible to hydrolysis, which forms an unreactive maleamic acid.[5][6] Aqueous solutions should be made immediately before use.[5]
Q4: What are the primary side reactions I should be aware of?

Even under optimized conditions, two main side reactions can occur:

  • Maleimide Hydrolysis: The maleimide ring can be opened by reaction with water, especially at pH values above 7.5.[6] This hydrolysis reaction forms a maleamic acid derivative, which is unreactive towards thiols.[5] Therefore, it is critical to perform the conjugation within the recommended pH 6.5-7.5 range and to use aqueous solutions of the maleimide promptly after preparation.[5][6]

  • Reaction with Other Nucleophiles: At pH values above 7.5, maleimides can react with other nucleophiles, particularly the primary amines found in lysine residues.[8] This reduces the chemoselectivity of the reaction, leading to non-specific labeling of your target molecule.[7]

Troubleshooting Guide

If you are observing low reactivity, follow this logical workflow to diagnose and solve the issue.

TroubleshootingWorkflow start Low Reactivity or Low Yield Observed check_pH Is pH strictly between 6.5 and 7.5? start->check_pH cause_pH_high Potential Cause: Maleimide hydrolysis and/or reaction with amines. check_pH->cause_pH_high No (>7.5) cause_pH_low Potential Cause: Low concentration of reactive thiolate anion. check_pH->cause_pH_low No (<6.5) check_reagents Are reagents fresh? Was maleimide dissolved immediately before use? check_pH->check_reagents Yes sol_pH_high Solution: Adjust buffer to pH 7.0. Use freshly prepared maleimide. cause_pH_high->sol_pH_high end_node Reactivity Optimized sol_pH_high->end_node sol_pH_low Solution: Increase buffer pH to 7.0. cause_pH_low->sol_pH_low sol_pH_low->end_node cause_reagents Potential Cause: Maleimide hydrolyzed prior to use. Thiols re-oxidized to disulfides. check_reagents->cause_reagents No check_conditions Are reaction time, temp, and concentration sufficient? check_reagents->check_conditions Yes sol_reagents Solution: Use fresh, high-quality reagents. Ensure any disulfide reduction is complete before adding maleimide. cause_reagents->sol_reagents sol_reagents->end_node cause_conditions Potential Cause: Slow kinetics due to steric hindrance from ortho-bromo group. check_conditions->cause_conditions No check_conditions->end_node Yes sol_conditions Solution: Increase reaction time (e.g., overnight). Increase temperature (e.g., 37°C). Increase molar excess of maleimide. cause_conditions->sol_conditions sol_conditions->end_node

Caption: Troubleshooting workflow for low reactivity of N-(2-bromophenyl)maleimide.

Visualizing the Steric Hindrance Problem

The ortho-bromo substituent creates a "steric shield" around the reactive double bond of the maleimide, hindering the approach of the thiol nucleophile.

Caption: Steric hindrance from the ortho-bromo group impeding thiol attack.

Experimental Protocols

This section provides a general protocol for the conjugation of a thiol-containing protein with N-(2-bromophenyl)maleimide. Optimization may be required for specific applications.

Protocol 1: General Protein-Maleimide Conjugation

Materials:

  • Thiol-containing protein (e.g., cysteine-containing peptide or antibody fragment)

  • N-(2-bromophenyl)maleimide

  • Reaction Buffer: Thiol-free buffer such as 100 mM Phosphate, 5 mM EDTA, pH 7.2. Degas buffer before use.

  • Anhydrous DMSO or DMF

  • Quenching Solution: 1 M L-cysteine or β-mercaptoethanol

  • Purification tools: Desalting column (e.g., PD-10) or dialysis equipment

Methodology:

  • Protein Preparation:

    • If the protein has disulfide bonds that need to be reduced to expose free thiols, treat with a reducing agent like TCEP. Ensure the complete removal of the reducing agent before proceeding.

    • Dissolve the thiol-containing protein in the Reaction Buffer to a concentration of 1-10 mg/mL.[7]

  • Maleimide Reagent Preparation:

    • Immediately before use, prepare a stock solution of N-(2-bromophenyl)maleimide (e.g., 10-20 mM) in anhydrous DMSO or DMF. Do not store the maleimide in aqueous solution.[5]

  • Conjugation Reaction:

    • Calculate the volume of the maleimide stock solution needed to achieve the desired molar excess (start with a 10-20 fold molar excess over the protein).[7]

    • Add the maleimide stock solution dropwise to the protein solution while gently stirring.

    • Incubate the reaction. Due to the potentially lower reactivity, start with an incubation time of 4 hours at room temperature or overnight at 4°C. Protect from light if the reagents are light-sensitive.

  • Quenching the Reaction:

    • To stop the reaction and consume any excess maleimide, add the Quenching Solution to a final concentration of 1-5 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Remove the excess maleimide reagent, quenching agent, and solvent by size-exclusion chromatography (e.g., a desalting column) or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Analyze the purified conjugate using appropriate methods (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy) to confirm conjugation and determine the degree of labeling.

References

Technical Support Center: Purification of 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione Adducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of adducts derived from 1-(2-bromophenyl)-1H-pyrrole-2,5-dione. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound adducts, which are typically synthesized via Diels-Alder reactions.

Problem 1: The crude product is an oil and does not solidify.

Potential CauseSuggested Solution
Residual Solvent: High-boiling point solvents used in the reaction (e.g., toluene, xylene) may be present.Dry the crude product under high vacuum for an extended period. Gentle heating may be applied if the adduct is thermally stable.
Mixture of Isomers: The presence of both endo and exo isomers can sometimes prevent crystallization.Attempt to purify a small sample by flash column chromatography to isolate the major isomer, which may then crystallize.
Presence of Impurities: Unreacted starting materials or byproducts can act as crystallization inhibitors.Wash the crude oil with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture).
Inherent Property of the Adduct: Some adducts are intrinsically oils at room temperature.Purification should be performed using column chromatography.

Problem 2: Low recovery after recrystallization.

Potential CauseSuggested Solution
Solvent Choice: The chosen recrystallization solvent may be too good, even at low temperatures.- Select a solvent system where the adduct has high solubility at high temperatures and very low solubility at low temperatures. A two-solvent system (a "good" solvent and a "poor" solvent) is often effective. Common systems include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane. - Use a minimal amount of hot solvent to dissolve the crude product completely.
Premature Crystallization: The product crystallizes too quickly, trapping impurities.- Ensure the dissolution flask is hot. - Filter the hot solution quickly to remove any insoluble impurities. - Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
Product is too soluble: The adduct has significant solubility in the mother liquor.After the first crop of crystals is collected, concentrate the mother liquor and cool again to obtain a second crop. Note that the second crop may be less pure.

Problem 3: Column chromatography yields impure fractions or poor separation.

Potential CauseSuggested Solution
Inappropriate Solvent System: The eluent polarity is either too high or too low.- Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of ethyl acetate/hexane or dichloromethane/methanol) to determine the optimal eluent for separation. A good starting point for these adducts is a 20:80 mixture of ethyl acetate and n-hexane.[1] - Aim for an Rf value of 0.2-0.4 for the desired product on the TLC plate.
Column Overloading: Too much crude material was loaded onto the column.Use an appropriate amount of silica gel relative to the crude product (typically a 50:1 to 100:1 weight ratio of silica to crude material).
Co-elution of Isomers: Endo and exo isomers have very similar polarities.- Use a less polar solvent system and a longer column to improve separation. - Consider using a different stationary phase if silica gel is not effective.
Product Degradation on Silica: The adduct may be sensitive to the acidic nature of silica gel.- Use deactivated silica gel (treated with a small amount of triethylamine in the eluent). - Perform the chromatography quickly.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound adducts?

A1: The two most common and effective purification methods are recrystallization and flash column chromatography. The choice between them depends on the physical state of the crude product (solid or oil) and the nature of the impurities. For solid products, recrystallization is often a good first choice due to its simplicity and scalability. For oils or complex mixtures of products and impurities, flash column chromatography is generally more suitable.

Q2: How can I remove unreacted this compound from my adduct?

A2: Unreacted this compound is typically more polar than the corresponding Diels-Alder adduct. It can usually be separated by flash column chromatography. A solvent system of ethyl acetate in hexane will elute the less polar adduct first.

Q3: My purified adduct shows two spots on the TLC plate. What could they be?

A3: It is very likely that your product is a mixture of endo and exo diastereomers, which are common in Diels-Alder reactions. These isomers often have slightly different Rf values on TLC. Their ratio can be determined by ¹H NMR spectroscopy. Separation can be challenging but is often achievable with careful column chromatography.

Q4: What are some recommended recrystallization solvents for these types of adducts?

A4: Based on structurally similar compounds, good single solvents to try are ethanol or methanol. Two-solvent systems are also very effective. Common pairs include ethanol/water, ethyl acetate/hexane, and xylene/petroleum ether. The general procedure is to dissolve the crude product in a minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy. Reheating to get a clear solution followed by slow cooling should induce crystallization.

Q5: Can the Diels-Alder reaction be reversible? How does this affect purification?

A5: Yes, the Diels-Alder reaction can be reversible, especially at high temperatures. This is known as the retro-Diels-Alder reaction. If you are purifying by a method that requires heat, such as recrystallization from a high-boiling solvent, there is a possibility that some of the adduct could revert to the starting materials. It is advisable to use the lowest temperature necessary for dissolution and to avoid prolonged heating.

Data Presentation

The following table summarizes purification methods used for adducts of N-aryl-maleimides that are structurally analogous to this compound adducts. These should serve as excellent starting points for optimization.

CompoundPurification MethodSolvent/Eluent SystemYieldPurityReference
N-(4-chlorophenyl)maleimide-2,5-dimethylfuran adductRecrystallizationEthanol46%>95% (by ¹H NMR)[2]
N-(4-bromophenyl)furan-2-carboxamide derivativesFlash Column ChromatographyEthyl acetate / n-hexane (20:80)43-83%Not specified[1]
N-phenylmaleimide-furan adductColumn ChromatographyEthyl acetate / hexanes (1:1)Not specifiedSufficient for characterization
N-(4-Bromophenyl)maleimide-anthracene adductNot specified, but product obtained as solidNot applicable90%mp: 276°C

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product. The ideal single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.

  • Dissolution: Place the crude adduct in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes persistently cloudy. Reheat to clarify and then cool as described.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

General Protocol for Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by TLC. The desired adduct should have an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen eluent.

  • Sample Loading: Dissolve the crude adduct in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified adduct.

Visualizations

Experimental Workflow for Purification

experimental_workflow crude_product Crude Adduct is_solid Is the product a solid? crude_product->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oil) pure_product Pure Adduct recrystallization->pure_product column_chromatography->pure_product analyze_purity Analyze Purity (TLC, NMR, mp) pure_product->analyze_purity

Caption: General purification workflow for this compound adducts.

Logical Relationship for Troubleshooting Low Recrystallization Yield

troubleshooting_recrystallization start Low Recrystallization Yield cause1 Too much solvent used start->cause1 cause2 Inappropriate solvent choice start->cause2 cause3 Cooling too rapidly start->cause3 solution1 Use minimal hot solvent cause1->solution1 solution2 Test different solvent systems (e.g., two-solvent) cause2->solution2 solution3 Allow slow cooling to room temp before icing cause3->solution3

Caption: Troubleshooting guide for low yield in recrystallization.

References

Technical Support Center: Optimizing Maleimide Bioconjugation Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing bioconjugation processes involving maleimide compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during maleimide bioconjugation experiments in a question-and-answer format.

Issue 1: Low or No Conjugation Yield

Question: Why is my maleimide-thiol conjugation reaction showing a low yield or failing completely?

Answer: Low conjugation efficiency is a frequent problem that can be attributed to several factors, ranging from reagent stability to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.[1]

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at a pH above 7.5, which renders it unreactive towards thiols.[1][2]

    • Solution: Prepare fresh maleimide stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[3][4] Avoid long-term storage of maleimides in aqueous buffers.[5][6] Ensure the reaction pH is strictly within the 6.5-7.5 range.[1][2]

  • Oxidized or Inaccessible Thiols: The target cysteine residues on your biomolecule may have formed disulfide bonds (S-S), which do not react with maleimides, or they may be sterically hindered.[4][7][8]

    • Solution: Reduce disulfide bonds using a sufficient molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1][3] TCEP is often preferred as it does not contain thiols and does not need to be removed before adding the maleimide reagent.[9] If DTT is used, it must be completely removed before conjugation.[1][9]

  • Re-oxidation of Thiols: Free thiols can re-oxidize back to disulfide bonds, especially in the presence of oxygen or metal ions.[3]

    • Solution: Degas all buffers by applying a vacuum or bubbling with an inert gas (e.g., nitrogen or argon).[3][6][10] Consider adding a chelating agent like EDTA to the buffer to sequester metal ions.[1][9]

  • Suboptimal pH: The reaction pH is a critical parameter for efficient and specific conjugation.[1]

    • Solution: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[1][3][4] Below pH 6.5, the reaction rate decreases, while above pH 7.5, maleimide hydrolysis and side reactions with amines become more prevalent.[1] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][4][8]

  • Incorrect Stoichiometry: The molar ratio of maleimide to thiol can significantly impact conjugation efficiency.[1]

    • Solution: A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins.[1][11][12] However, this should be optimized for your specific molecules. For sterically hindered sites, a higher excess may be necessary.[1] For some reactions, the optimal molar ratio might be lower, for instance, a 2:1 or 5:1 ratio has been found to be optimal in specific nanoparticle conjugations.[13][14]

Issue 2: Lack of Selectivity and Unexpected Side Products

Question: I am observing unexpected side products in my reaction mixture. How can I identify and minimize them?

Answer: The appearance of unexpected side products can compromise the homogeneity of your final conjugate and complicate purification. Understanding potential side reactions is key to mitigating them.[1]

  • Reaction with Other Nucleophiles (e.g., Lysine): At pH values above 7.5, maleimides can lose their thiol selectivity and react with other nucleophilic groups, most notably the primary amine of lysine residues.[1][9]

    • Solution: Maintain the reaction pH strictly within the 6.5-7.5 range to ensure selectivity for thiols.[1][9]

  • Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[1][15][16] This is more prominent at physiological or higher pH.[1][17]

    • Solution: If possible, avoid using peptides with an N-terminal cysteine.[15][16] Alternatively, performing the conjugation at a more acidic pH (around pH 5) can prevent thiazine formation, but the conjugate must then be kept under acidic conditions.[15][16] Acetylation of the N-terminal cysteine can also prevent this side reaction.[15]

Issue 3: Instability of the Final Conjugate

Question: My purified conjugate appears to be unstable over time. What could be the cause?

Answer: The stability of the thioether bond formed between the maleimide and the thiol can be compromised under certain conditions, leading to the dissociation of the conjugate.[1]

  • Retro-Michael Reaction and Thiol Exchange: The thioether bond is susceptible to a retro-Michael reaction, where the bond breaks, reforming the maleimide and the thiol.[1][18] This allows for the transfer of the conjugated molecule to other thiols, such as glutathione in vivo, leading to loss of the payload.[18][19][20]

    • Solution 1 (Hydrolysis): The thiosuccinimide ring of the conjugate can be hydrolyzed to a more stable, ring-opened maleamic acid thioether, which is resistant to the retro-Michael reaction.[2][18][21] This can be achieved by incubating the purified conjugate at a pH of 8.5-9.0.[2][4] The ring-opened product has been reported to have a half-life exceeding two years.[18][21]

    • Solution 2 (Self-Stabilizing Maleimides): Use next-generation maleimides that are engineered to undergo rapid intramolecular hydrolysis after conjugation, forming a stable product.[18][22]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
ParameterRecommended Range/ValueNotes
pH 6.5 - 7.5Optimal for balancing reaction rate and selectivity for thiols.[3][4][9]
Temperature 4°C to Room Temperature (20-25°C)Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins.[3][5]
Reaction Time 30 minutes to OvernightDependent on the specific reactants and temperature.[3]
Maleimide:Thiol Molar Ratio 5:1 to 20:1A 10:1 to 20:1 ratio is a good starting point for optimization with proteins.[3][11][23]
Protein Concentration 1 - 10 mg/mLA common concentration range for efficient conjugation.[3][7][10][24]
Buffer PBS, HEPES, Tris (Thiol-free)Avoid buffers containing competing nucleophiles like thiols.[3][9]
Table 2: Effect of pH on Maleimide Reactions
pH RangeEffect on Thiol ReactionEffect on Side Reactions
< 6.5 Slower reaction rate due to protonated thiol groups.[1][4]Minimal side reactions.[4]
6.5 - 7.5 Optimal reaction rate and high selectivity for thiols.[1][4]Minimal side reactions. At pH 7.0, the thiol reaction is ~1,000 times faster than the amine reaction.[1][4]
> 7.5 Fast reaction rate.Increased rate of maleimide hydrolysis and reaction with amines (e.g., lysine), leading to loss of selectivity.[1][4][9]
8.5 - 9.0 Not recommended for conjugation.Used post-conjugation to induce hydrolysis of the thiosuccinimide ring for increased stability.[2][4]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds with TCEP

This protocol describes the reduction of disulfide bonds to free thiols using TCEP.[8]

Materials:

  • Protein solution

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: e.g., PBS, pH 7.2-7.5, degassed[8]

Procedure:

  • Dissolve the protein in the degassed Reaction Buffer to a concentration of 1-10 mg/mL.[3][7][24]

  • Prepare a fresh stock solution of TCEP in the Reaction Buffer.

  • Add the TCEP stock solution to the protein solution to achieve a 10-100 fold molar excess of TCEP over the protein.[3][23]

  • Incubate the mixture at room temperature for 30-60 minutes.[3][8] The reduced protein is now ready for the conjugation reaction.

Protocol 2: General Maleimide-Thiol Conjugation

This protocol outlines a general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein.[8]

Materials:

  • Reduced protein solution (from Protocol 1)

  • Maleimide reagent

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol) (optional)

Procedure:

  • Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a concentrated stock solution.[3][10][12]

  • Add the maleimide stock solution to the reduced protein solution to achieve the desired molar excess (e.g., 10-20 fold).[8][23] Add the solution dropwise while gently stirring.[4][23]

  • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[8][23] Protect from light if any of the components are light-sensitive.[5][11]

  • (Optional) Quench the reaction by adding a small molecule thiol like L-cysteine or 2-mercaptoethanol to react with any excess maleimide.[12][23] Incubate for an additional 15-30 minutes.[5][23]

  • Purify the conjugate to remove excess unreacted maleimide and other small molecules using gel filtration, dialysis, or HPLC.[4][7][10][24]

Protocol 3: Post-Conjugation Stabilization by Hydrolysis

This protocol is for inducing hydrolysis of the thiosuccinimide ring to form a more stable conjugate.[2][4]

Materials:

  • Purified bioconjugate

  • High pH buffer (e.g., 0.1 M sodium phosphate, pH 8.5-9.0)

  • Neutralizing buffer (e.g., 1 M Tris-HCl, pH 7.0)

Procedure:

  • After purification of the maleimide-thiol conjugate, confirm its formation using an appropriate analytical method (e.g., HPLC, MS).[2]

  • Adjust the pH of the conjugate solution to 8.5-9.0 by adding the high pH buffer.[2][4]

  • Incubate the solution at room temperature or 37°C for 2-4 hours.[2][4]

  • Monitor the ring-opening hydrolysis by mass spectrometry until the reaction is complete (indicated by an 18 Da mass increase).[2]

  • Re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.[2]

Protocol 4: Quantification of Free Thiols (Ellman's Assay)

This protocol is for determining the concentration of free sulfhydryl groups in a protein sample.[8]

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Protein sample

  • Cysteine or another thiol standard for standard curve generation

Procedure:

  • Prepare a standard curve using known concentrations of a thiol standard like cysteine.[8]

  • Add a small volume of the protein sample to the Reaction Buffer.[8]

  • Add DTNB solution to the protein solution and to the standards.[8]

  • Incubate at room temperature for 15 minutes.[8]

  • Measure the absorbance at 412 nm.[8]

  • Calculate the concentration of free thiols in the sample by comparing its absorbance to the standard curve.[8]

Visualizations

G cluster_prep Preparation cluster_reaction Conjugation cluster_purify Purification & Stabilization prep_protein 1. Prepare Protein Solution (1-10 mg/mL in degassed buffer, pH 7-7.5) reduce 2. Reduce Disulfide Bonds (Add TCEP, incubate 30-60 min) prep_protein->reduce conjugate 4. Conjugation Reaction (Add maleimide stock to protein, incubate 2h @ RT or overnight @ 4°C) reduce->conjugate prep_maleimide 3. Prepare Maleimide Stock (Dissolve in anhydrous DMSO/DMF) prep_maleimide->conjugate quench 5. Quench Reaction (Optional) (Add excess free thiol) conjugate->quench purify 6. Purify Conjugate (e.g., Gel Filtration, HPLC) quench->purify stabilize 7. Stabilize Conjugate (Optional) (Incubate at pH 8.5-9.0) purify->stabilize final_product Final Conjugate stabilize->final_product

Caption: General experimental workflow for maleimide-thiol conjugation.

G start Low Conjugation Yield check_maleimide Is Maleimide Active? start->check_maleimide check_thiols Are Thiols Available? check_maleimide->check_thiols Yes sol_maleimide Use fresh maleimide stock dissolved in anhydrous solvent. check_maleimide->sol_maleimide No check_ph Is pH 6.5-7.5? check_thiols->check_ph Yes sol_thiols Reduce protein with TCEP. Use degassed buffers. check_thiols->sol_thiols No check_ratio Is Molar Ratio Optimized? check_ph->check_ratio Yes sol_ph Adjust buffer pH to 6.5-7.5. check_ph->sol_ph No sol_ratio Optimize maleimide:thiol ratio (start with 10-20x excess). check_ratio->sol_ratio No success Successful Conjugation check_ratio->success Yes sol_maleimide->start Re-run sol_thiols->start Re-run sol_ph->start Re-run sol_ratio->start Re-run

Caption: Troubleshooting decision tree for low maleimide conjugation yield.

References

Technical Support Center: Synthesis of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyrroles. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during their experiments.

Troubleshooting Guides

This section provides practical solutions to specific issues that may arise during the synthesis of substituted pyrroles.

General Issues

Q1: My pyrrole synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?

A1: Low yields and the formation of product mixtures are common challenges in pyrrole synthesis and can often be attributed to several key factors:

  • Purity of Starting Materials: Impurities in reagents can lead to undesirable side reactions. It is highly recommended to use freshly purified starting materials.[1]

  • Reaction Conditions: Critical parameters such as temperature, reaction time, and the choice of solvent must be carefully optimized for your specific substrates.[1]

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent.[1]

  • Presence of Moisture: Certain pyrrole syntheses are sensitive to moisture. The use of dry solvents and an inert atmosphere is often crucial for success.[1]

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a widely employed method for preparing substituted pyrroles through the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1]

Q2: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I prevent this?

A2: Furan formation is the most common side reaction in the Paal-Knorr synthesis, arising from the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[1] To minimize this, controlling the acidity of the reaction medium is key. Strongly acidic conditions (pH < 3) favor furan formation.[2][3][4] Consider the following adjustments:

  • pH Control: Maintain a neutral or weakly acidic environment.[3][5]

  • Catalyst Choice: While acid catalysis is often necessary, experimenting with different Brønsted or Lewis acids, or using milder catalysts like acetic acid, can be beneficial.[1][4]

Q3: My Paal-Knorr reaction is sluggish or incomplete. What are the potential causes and solutions?

A3: Several factors can contribute to a slow or incomplete Paal-Knorr synthesis:

  • Insufficiently Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[2] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[2]

  • Suboptimal Catalyst: The choice and amount of the acid catalyst are critical. An inappropriate catalyst can lead to side reactions instead of the desired pyrrole.[1]

  • Inadequate Temperature: While higher temperatures can increase the reaction rate, they may also lead to the degradation of sensitive substrates.[1] Careful optimization of the reaction temperature is recommended.[1] Microwave-assisted synthesis has been shown to reduce reaction times and improve yields.[4]

Q4: My crude product is a dark, tarry material that is difficult to purify. What is the likely cause?

A4: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself.[6] This is typically caused by excessively high temperatures or highly acidic conditions.[6] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[6]

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group α to a carbonyl group.[7]

Q5: I am struggling with the synthesis of the α-amino-ketone precursor for the Knorr synthesis. Are there any common issues?

A5: The instability of α-amino-ketones is a well-known challenge as they are prone to self-condensation. It is often preferable to generate the α-amino-ketone in situ or use its hydrochloride salt to improve stability.

Q6: My Knorr synthesis is giving a low yield. What are some troubleshooting steps?

A6: Low yields in Knorr synthesis can result from:

  • Inefficient Reduction of the Oxime: In the classical approach, the reduction of the α-oximino-β-ketoester to the α-amino-β-ketoester is a critical step. Ensure the reducing agent (e.g., zinc dust) is active and used in the correct stoichiometry.[7]

  • Reaction Conditions for Condensation: The condensation step is typically carried out in glacial acetic acid. The temperature should be carefully controlled as the reaction is exothermic.[7]

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is the reaction of a β-ketoester with ammonia (or a primary amine) and an α-haloketone.[8]

Q7: The yields in my Hantzsch pyrrole synthesis are consistently moderate. How can I improve them?

A7: The conventional Hantzsch synthesis often provides moderate yields, rarely exceeding 60%.[9] Potential areas for optimization include:

  • Reaction Conditions: Traditional methods may require harsh conditions.[10] Exploring milder, more modern protocols could be beneficial.

  • Regioselectivity: The synthesis of highly substituted and functionalized pyrroles can be challenging due to problems with regioselectivity.[9] A variation involving a change in the regioselectivity has been described using Yb(OTf)3 as a Lewis acid catalyst with 1,3-diketones and aromatic amines.[9]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselectivity in the synthesis of substituted pyrroles?

A1: Achieving the desired regioisomer can be difficult.[11] In the Paal-Knorr synthesis with unsymmetrical 1,4-dicarbonyls, controlling the regioselectivity of the cyclization is a significant challenge. Strategies to improve selectivity include leveraging steric hindrance and electronic effects of substituents on the dicarbonyl compound, as well as optimizing reaction conditions like pH and temperature.

Q2: How can I purify my substituted pyrrole product effectively?

A2: Purification can be challenging and lead to product loss.[6] Common methods include:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often effective.

  • Chromatography: Column chromatography on silica gel is a standard method for purifying pyrrole derivatives. However, some pyrroles can be sensitive to the acidic nature of silica. In such cases, using neutral alumina or deactivated silica gel may be necessary.

  • Distillation: For liquid pyrroles, distillation under reduced pressure can be a viable purification method, provided the compound is thermally stable.

Q3: What causes the polymerization of pyrrole during synthesis, and how can it be avoided?

A3: Pyrrole and its derivatives can be prone to polymerization, especially under strongly acidic conditions or at high temperatures.[6][12] This is due to the electron-rich nature of the pyrrole ring, which makes it susceptible to electrophilic attack, initiating polymerization.[12] To avoid this, it is advisable to use milder reaction conditions, control the temperature carefully, and neutralize any strong acids during workup as soon as the reaction is complete.[6]

Q4: Are there any specific challenges associated with the synthesis of multi-substituted pyrroles?

A4: The efficient synthesis of multi-substituted pyrroles, particularly those with different substituents at all positions, remains a major challenge.[13] While multi-component reactions are useful, they often result in products with two or more identical substituents.[13] The synthesis of highly functionalized pyrroles can also be complicated by issues of regioselectivity and the need for mild reaction conditions due to the potential instability of the pyrrole ring.[9]

Quantitative Data

Table 1: Effect of Catalyst on the Paal-Knorr Synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole

CatalystReaction Time (min)Yield (%)
p-Toluenesulfonic acid6085
Acetic acid12078
Silica sulfuric acid3092
Montmorillonite KSF4588
Iodine2095

Reaction conditions: Acetonylacetone and p-bromoaniline at room temperature.

Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Synthesis using Iodine Catalyst
  • In a round-bottom flask, combine the 1,4-diketone (1.0 eq) and the primary amine (1.0-1.2 eq).[6]

  • Add a catalytic amount of iodine (e.g., 10 mol%).[6]

  • If one of the reactants is a solid, a minimal amount of a solvent like THF or dichloromethane can be added.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous sodium thiosulfate solution to remove iodine.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Knorr Pyrrole Synthesis
  • Preparation of the α-amino ketone (can be done in situ):

    • Dissolve the β-ketoester in glacial acetic acid.

    • Add a solution of sodium nitrite in water dropwise while maintaining a low temperature to form the α-oximino-β-ketoester.

    • To the solution of the oxime, gradually add zinc dust to reduce the oxime to the amine.[7] The reaction is exothermic and may require cooling.[7]

  • Condensation:

    • To the resulting solution containing the α-amino ketone, add the second β-ketoester.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After the reaction is complete, pour the mixture into ice-water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Visualizations

Paal_Knorr_Workflow Paal-Knorr Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Start 1,4-Dicarbonyl Compound Mix Mix Reactants + Acid Catalyst Start->Mix Amine Primary Amine or Ammonia Amine->Mix Heat Heat/Stir (if necessary) Mix->Heat Quench Quench Reaction Heat->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography/ Recrystallization) Extract->Purify Product Substituted Pyrrole Purify->Product

Caption: A generalized experimental workflow for the Paal-Knorr pyrrole synthesis.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Pyrrole Synthesis cluster_purity Purity Check cluster_conditions Condition Optimization cluster_stoichiometry Stoichiometry Check Start Low Yield or Incomplete Reaction CheckPurity Check Purity of Starting Materials Start->CheckPurity Step 1 OptimizeCond Optimize Reaction Conditions Start->OptimizeCond Step 2 CheckStoich Verify Reactant Stoichiometry Start->CheckStoich Step 3 PurifyReagents Purify/Use Fresh Reagents CheckPurity->PurifyReagents Temp Adjust Temperature OptimizeCond->Temp Time Vary Reaction Time OptimizeCond->Time Solvent Screen Solvents/ Catalysts OptimizeCond->Solvent CorrectRatio Ensure Correct Molar Ratios CheckStoich->CorrectRatio

Caption: A logical workflow for troubleshooting low yields in pyrrole synthesis.

References

Technical Support Center: 1-(2-bromophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and use of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione (CAS No: 36817-47-7).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound in a tightly sealed container in a dry and cool place.[1] For long-term storage, keep the container in a well-ventilated area.

Q2: What are the main hazards associated with this compound and what personal protective equipment (PPE) should be used?

A2: this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2] Appropriate PPE includes safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[3]

Q3: What is the general solubility of this compound?

Q4: What are the common reactions that this compound can undergo?

A4: As an N-substituted maleimide, this compound is an excellent Michael acceptor and a dienophile. It readily participates in Michael addition reactions, particularly with thiols, and in Diels-Alder cycloaddition reactions.[5][6]

Quantitative Data Summary

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₆BrNO₂[2][7]
Molecular Weight252.06 g/mol [2][7]
AppearanceSolid[2]
CAS Number36817-47-7[2][7]

Hazard and Safety Information

Hazard StatementDescriptionPrecautionary Statement
H302Harmful if swallowedP264, P270, P301+P312, P330, P501
H315Causes skin irritationP264, P280, P302+P352, P332+P313, P362
H319Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
H335May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

This table summarizes the main GHS hazard statements and precautionary statements. For a complete list, please refer to the safety data sheet (SDS).[2]

Qualitative Solubility Data

SolventPredicted Solubility
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Sparingly Soluble
TolueneSlightly Soluble
WaterInsoluble

Experimental Protocols

Protocol 1: Determination of Quantitative Solubility

Objective: To determine the quantitative solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent (e.g., DMF, DMSO, etc.)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a vial.

  • Vortex the mixture vigorously for 2 minutes and then allow it to equilibrate at a constant temperature (e.g., 25 °C) for 24 hours to ensure saturation.

  • Centrifuge the saturated solution to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and dilute it with a known volume of the same solvent.

  • Analyze the diluted solution by HPLC to determine the concentration of the dissolved compound.

  • Calculate the original concentration in the saturated solution to determine the solubility in units such as g/L or mg/mL.

Protocol 2: Michael Addition with a Thiol

Objective: To synthesize the Michael adduct of this compound with N-acetyl-L-cysteine.

Materials:

  • This compound

  • N-acetyl-L-cysteine

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • 50 mM phosphate buffer (pH 7.4) with 20% acetonitrile

  • Nitrogen gas

  • 0.1 M HCl

  • C18 silica for purification

Procedure:

  • In a round-bottom flask, dissolve N-acetyl-L-cysteine (0.2 mmol) and TCEP·HCl (0.4 mmol, 2 equivalents) in 5 mL of the phosphate buffer/acetonitrile solution.[4]

  • Degas the solution by bubbling nitrogen gas through it for 10 minutes.[4]

  • Add this compound (0.3 mmol, 1.5 equivalents) portion-wise to the solution while stirring.[4]

  • Allow the reaction to proceed at room temperature for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Suspend the resulting residue in 5 mL of 0.1 M HCl and filter the precipitate.[4]

  • Purify the crude product by flash chromatography on C18 silica to obtain the desired Michael adduct.[4]

Troubleshooting Guides

Issue 1: Low or No Reaction in Michael Addition

G start Low or No Reaction check_reagents Check Reagent Quality and Purity start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_thiol Assess Thiol Reactivity start->check_thiol sub_reagents1 Is the maleimide hydrolyzed? (Prepare fresh solutions) check_reagents->sub_reagents1 sub_reagents2 Are reagents of sufficient purity? check_reagents->sub_reagents2 sub_conditions1 Is the pH between 6.5-7.5? check_conditions->sub_conditions1 sub_conditions2 Is the temperature appropriate? check_conditions->sub_conditions2 sub_conditions3 Is the solvent appropriate? check_conditions->sub_conditions3 sub_thiol1 Are disulfide bonds present? (Add reducing agent like TCEP) check_thiol->sub_thiol1 sub_thiol2 Is the thiol sterically hindered? check_thiol->sub_thiol2 solution Problem Solved sub_reagents1->solution sub_reagents2->solution sub_conditions1->solution sub_conditions2->solution sub_conditions3->solution sub_thiol1->solution sub_thiol2->solution

Symptom Possible Cause Recommended Solution
Low or no product formationHydrolysis of the maleimide: The maleimide ring can open in aqueous solutions, especially at pH > 7.5, rendering it unreactive.Prepare fresh solutions of this compound in an anhydrous organic solvent like DMSO or DMF immediately before use. [8]
Oxidized thiols: The thiol starting material may have formed disulfide bonds, which are not reactive towards maleimides.Add a reducing agent like TCEP to the reaction mixture to reduce any disulfide bonds to free thiols. [8]
Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5. [8]Ensure the reaction buffer is within the optimal pH range. At lower pH, the reaction is slow, and at higher pH, side reactions with amines can occur.
Steric hindrance: The thiol may be sterically hindered, preventing the maleimide from accessing the reaction site.Consider using a longer linker on the maleimide or optimizing the reaction conditions (e.g., temperature, reaction time).
Issue 2: Formation of Side Products

G start Formation of Side Products check_ph Check Reaction pH start->check_ph check_nucleophiles Identify Other Nucleophiles start->check_nucleophiles check_product_stability Assess Product Stability start->check_product_stability sub_ph1 Is pH > 7.5? (Reaction with amines is possible) check_ph->sub_ph1 sub_nucleophiles1 Are primary or secondary amines present? check_nucleophiles->sub_nucleophiles1 sub_product_stability1 Is retro-Michael reaction occurring? (Consider stabilizing the adduct) check_product_stability->sub_product_stability1 solution Problem Solved sub_ph1->solution sub_nucleophiles1->solution sub_product_stability1->solution

Caption: Troubleshooting workflow for the formation of side products.

Symptom Possible Cause Recommended Solution
Multiple spots on TLC or peaks in LC-MSReaction with amines: At pH values above 7.5, maleimides can react with primary amines, leading to undesired byproducts.Maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiols.
Retro-Michael reaction: The thioether bond formed can be reversible, especially in the presence of other thiols, leading to a mixture of products.After the initial reaction, consider adjusting the pH to >8.5 to promote hydrolysis of the succinimide ring, which forms a more stable, ring-opened adduct.
Impure starting materials: Impurities in the starting materials can lead to the formation of side products.Ensure the purity of this compound and the thiol starting material before starting the reaction.

References

Technical Support Center: N-(2-bromophenyl)maleimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-(2-bromophenyl)maleimide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-(2-bromophenyl)maleimide, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction of 2-bromoaniline and maleic anhydride: Starting materials may not have fully reacted to form the intermediate N-(2-bromophenyl)maleamic acid.- Ensure equimolar amounts of high-purity 2-bromoaniline and maleic anhydride are used. - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Inefficient cyclization of the maleamic acid intermediate: The dehydration step to form the maleimide ring may be incomplete.- Use a suitable dehydrating agent such as acetic anhydride with a catalyst like sodium acetate. - Ensure the reaction temperature is optimal for cyclization, typically between 60-80°C. Prolonged heating at very high temperatures can lead to degradation.
Product loss during workup and purification: The product may be lost during extraction, washing, or recrystallization steps.- Carefully perform extraction and washing steps to avoid loss of the organic layer. - Choose an appropriate solvent system for recrystallization to maximize product recovery. A mixture of ethanol and water or cyclohexane can be effective.
Presence of Multiple Spots on TLC After Reaction Incomplete reaction: Unreacted starting materials (2-bromoaniline, maleic anhydride) and the intermediate N-(2-bromophenyl)maleamic acid may be present.- Extend the reaction time or slightly increase the temperature for both the initial reaction and the cyclization step, while monitoring for byproduct formation.
Formation of isomaleimide: During cyclization, the isomeric N-(2-bromophenyl)isomaleimide can form as a byproduct.- The formation of isomaleimide is often kinetically favored at lower temperatures, while the desired maleimide is the thermodynamically more stable product. Heating the reaction mixture can promote the conversion of isomaleimide to maleimide.
Hydrolysis of the maleimide ring: The maleimide ring is susceptible to hydrolysis, especially in the presence of water and at non-neutral pH, reverting to the N-(2-bromophenyl)maleamic acid.- Ensure all glassware is dry and use anhydrous solvents. - During workup, perform aqueous washes quickly and at a neutral or slightly acidic pH.
Product is a Gummy or Oily Solid Presence of polymeric byproducts: Maleimides can undergo polymerization, especially at high temperatures or under basic conditions.- Avoid excessive heating during the cyclization and purification steps. - Maintain a neutral or slightly acidic pH during the workup.
Incomplete removal of solvent or acetic anhydride: Residual solvent can prevent the product from crystallizing properly.- Ensure the product is thoroughly dried under vacuum after filtration and washing.
Product Color is Darker Than Expected (Expected: Pale Yellow to Light Brown) Degradation of starting materials or product: Overheating or prolonged reaction times can lead to the formation of colored impurities.- Carefully control the reaction temperature and time. - Purify the starting materials if they are discolored.
Presence of colored byproducts from side reactions of 2-bromoaniline. - Purification by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate) can help remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in N-(2-bromophenyl)maleimide synthesis?

A1: The most common impurities encountered are:

  • Unreacted Starting Materials: 2-bromoaniline and maleic anhydride.

  • Intermediate: N-(2-bromophenyl)maleamic acid, resulting from incomplete cyclization or hydrolysis of the product.

  • Isomeric Byproduct: N-(2-bromophenyl)isomaleimide, formed during the cyclization step.

  • Polymeric Materials: Formed by the polymerization of the maleimide product, especially at high temperatures.

  • Hydrolysis Product: N-(2-bromophenyl)maleamic acid can also be formed by the opening of the maleimide ring during workup or storage in the presence of moisture.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate. The starting materials, intermediate (maleamic acid), and the final product will have different Rf values, allowing you to track the consumption of reactants and the formation of the product.

Q3: What is the optimal temperature for the cyclization step?

A3: The cyclization of N-(2-bromophenyl)maleamic acid is typically carried out by heating with acetic anhydride and a catalyst like sodium acetate. A temperature range of 60-80°C is generally recommended. Higher temperatures can increase the rate of reaction but also promote the formation of byproducts and polymerization.

Q4: My final product seems to be converting back to the maleamic acid upon storage. How can I prevent this?

A4: The maleimide ring is susceptible to hydrolysis. To prevent this, store the purified N-(2-bromophenyl)maleimide in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere (e.g., nitrogen or argon).

Q5: Can I use a different dehydrating agent for the cyclization step?

A5: While acetic anhydride is commonly used, other dehydrating agents such as trifluoroacetic anhydride (TFAA) or dicyclohexylcarbodiimide (DCC) can also be employed for the cyclization of maleamic acids. However, reaction conditions will need to be optimized for these reagents.

Experimental Protocols

Synthesis of N-(2-bromophenyl)maleamic acid
  • In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a suitable anhydrous solvent such as diethyl ether or glacial acetic acid.

  • Slowly add a solution of 2-bromoaniline (1.0 equivalent) in the same solvent to the maleic anhydride solution with stirring at room temperature.

  • A precipitate of N-(2-bromophenyl)maleamic acid will form. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold solvent.

  • The resulting N-(2-bromophenyl)maleamic acid can be dried and used in the next step without further purification.

Cyclization to N-(2-bromophenyl)maleimide
  • Suspend the dried N-(2-bromophenyl)maleamic acid (1.0 equivalent) in acetic anhydride (typically 2-3 volumes relative to the mass of the maleamic acid).

  • Add a catalytic amount of anhydrous sodium acetate (e.g., 0.1-0.2 equivalents).

  • Heat the mixture with stirring to 60-70°C. The suspension should gradually dissolve as the cyclization proceeds.

  • Monitor the reaction by TLC until the maleamic acid spot disappears (typically 1-3 hours).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water with vigorous stirring to precipitate the crude N-(2-bromophenyl)maleimide.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and sodium acetate.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or cyclohexane).

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification 2-Bromoaniline 2-Bromoaniline Reaction1 Reaction in Anhydrous Solvent 2-Bromoaniline->Reaction1 Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Reaction1 Maleamic_Acid N-(2-bromophenyl)maleamic acid Reaction1->Maleamic_Acid Reaction2 Heating (60-70°C) Maleamic_Acid->Reaction2 Dehydrating_Agent Acetic Anhydride & Sodium Acetate Dehydrating_Agent->Reaction2 Crude_Product Crude N-(2-bromophenyl)maleimide Reaction2->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure N-(2-bromophenyl)maleimide Purification->Final_Product

Caption: General workflow for the two-step synthesis of N-(2-bromophenyl)maleimide.

Impurity_Formation Start Synthesis of N-(2-bromophenyl)maleimide Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Side_Reaction Side Reaction Start->Side_Reaction Degradation Degradation/Hydrolysis Start->Degradation Unreacted_SM Unreacted Starting Materials (2-Bromoaniline, Maleic Anhydride) Incomplete_Reaction->Unreacted_SM Intermediate Unreacted Intermediate (N-(2-bromophenyl)maleamic acid) Incomplete_Reaction->Intermediate Isomaleimide Isomaleimide Formation Side_Reaction->Isomaleimide Polymerization Polymerization Side_Reaction->Polymerization Hydrolysis_Product Maleamic Acid (from ring opening) Degradation->Hydrolysis_Product

Caption: Logical relationships of common impurity formation pathways.

Technical Support Center: Enhancing the Selectivity of N-(2-bromophenyl)maleimide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using N-(2-bromophenyl)maleimide in bioconjugation?

A1: N-(2-bromophenyl)maleimide belongs to the class of N-arylmaleimides, which have been shown to react approximately 2.5 times faster with thiol groups compared to their N-alkyl counterparts.[1] This accelerated reaction rate can be advantageous in time-sensitive applications. Furthermore, the resulting thiosuccinimide conjugate of N-arylmaleimides undergoes faster hydrolysis to a stable, ring-opened succinamic acid thioether, which minimizes the risk of retro-Michael reactions and enhances the long-term stability of the conjugate.[1][2]

Q2: What is the optimal pH for reacting N-(2-bromophenyl)maleimide with thiols?

A2: The optimal pH range for the reaction of maleimides with thiols is between 6.5 and 7.5.[1][3][4] Within this window, the thiol exists in a balance between its protonated and more reactive thiolate anion form, ensuring a high rate of reaction with the maleimide. This pH range also maintains high chemoselectivity for thiols over other nucleophilic groups like amines. At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[3][4]

Q3: What are the common side reactions observed with N-(2-bromophenyl)maleimide and how can they be minimized?

A3: Common side reactions include:

  • Hydrolysis of the maleimide ring: This is more prevalent at pH values above 7.5 and renders the maleimide inactive. To minimize this, it is crucial to prepare fresh solutions of N-(2-bromophenyl)maleimide and work within the recommended pH range of 6.5-7.5.

  • Reaction with primary amines (e.g., lysine residues): This side reaction becomes more significant at pH values above 7.5. Maintaining the pH below this threshold is key to ensuring selectivity for thiols.

  • Retro-Michael reaction (thiol exchange): The initial thiosuccinimide adduct can be reversible, leading to the exchange of the maleimide conjugate to other thiol-containing molecules. N-arylmaleimides, like N-(2-bromophenyl)maleimide, tend to undergo a faster subsequent hydrolysis of the succinimide ring to a more stable, ring-opened product, which is resistant to this reversal.[1][2]

Q4: How does the ortho-bromo substituent on the phenyl ring affect the reactivity of the maleimide?

A4: The electronic properties of substituents on the N-aryl ring can influence the reactivity of the maleimide. Halogen substituents, being electron-withdrawing, can affect the electronic density of the maleimide's double bond. While specific data for the ortho-position is limited in the context of bioconjugation selectivity, studies on similar compounds have shown that the position of a halogen substituent on the phenyl ring can influence the biological activity of the resulting conjugate. For instance, in the case of MGL inhibitors, a halogen at the meta-position was found to be preferable for inhibitory potency.[5] The ortho-bromo group in N-(2-bromophenyl)maleimide is expected to influence the electrophilicity of the maleimide and potentially the rate of the subsequent stabilizing hydrolysis.

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

Possible Cause Recommended Solution
Hydrolyzed N-(2-bromophenyl)maleimide Prepare a fresh stock solution of N-(2-bromophenyl)maleimide in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use. Avoid prolonged storage in aqueous solutions.
Oxidized Thiols Ensure that the thiol-containing molecule (e.g., protein with cysteine residues) is in its reduced form. Pre-treat the sample with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). If using DTT (dithiothreitol), ensure it is removed before adding the maleimide reagent.
Incorrect pH Verify that the reaction buffer pH is strictly within the 6.5-7.5 range. Use a calibrated pH meter.
Insufficient Molar Ratio Increase the molar excess of N-(2-bromophenyl)maleimide to the thiol-containing molecule. A 10-20 fold excess is a common starting point, but this may need to be optimized.

Issue 2: Poor Selectivity (Reaction with other residues)

Possible Cause Recommended Solution
pH is too high Lower the pH of the reaction buffer to within the 6.5-7.5 range to minimize reaction with primary amines.
Presence of highly reactive, non-thiol nucleophiles If the target molecule contains other highly nucleophilic groups that are reactive even at neutral pH, consider purification of the target molecule or the use of protecting groups.

Issue 3: Conjugate Instability

Possible Cause Recommended Solution
Retro-Michael Reaction After the initial conjugation, you can promote the hydrolysis of the thiosuccinimide ring to the more stable succinamic acid thioether. This can be encouraged by a slight increase in pH (e.g., to 8.0-8.5) for a controlled period, followed by neutralization. N-arylmaleimides inherently favor this stabilizing hydrolysis.[1][2]
Thiazine Rearrangement (for N-terminal Cysteine) If conjugating to a peptide or protein with an N-terminal cysteine, a rearrangement to a stable six-membered thiazine ring can occur. To minimize this, consider performing the conjugation at the lower end of the optimal pH range (e.g., pH 6.5).

Data Presentation

Table 1: General Reaction Parameters for N-Aryl Maleimide Reactions with Thiols

ParameterRecommended Condition/ValueRationale
pH 6.5 - 7.5Optimal for thiol selectivity and reaction rate.[1][3][4]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature for 1-2 hours is typical. For sensitive biomolecules, overnight reaction at 4°C can be performed.
Solvent for Maleimide Stock Anhydrous DMSO or DMFPrevents premature hydrolysis of the maleimide.
Molar Ratio (Maleimide:Thiol) 10:1 to 20:1 (starting point)A molar excess of the maleimide helps to drive the reaction to completion. This should be optimized for each specific application.
Reducing Agent (for disulfides) TCEP (Tris(2-carboxyethyl)phosphine)Effectively reduces disulfide bonds without introducing additional thiols that would compete with the target.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of N-(2-bromophenyl)maleimide to a Thiol-Containing Protein

  • Preparation of Reagents:

    • Prepare a stock solution of N-(2-bromophenyl)maleimide (e.g., 10 mM) in anhydrous DMSO or DMF. This should be prepared fresh for each experiment.

    • Prepare a reaction buffer (e.g., phosphate-buffered saline, PBS) and adjust the pH to 7.2-7.4. Degas the buffer by vacuum or by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.

    • If the protein's cysteine residues are in disulfide bonds, prepare a fresh stock solution of TCEP (e.g., 100 mM) in the degassed reaction buffer.

  • Reduction of Protein Disulfide Bonds (if necessary):

    • Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

    • Add TCEP to the protein solution to a final concentration that provides a 10-50 fold molar excess over the protein.

    • Incubate at room temperature for 30-60 minutes.

  • Conjugation Reaction:

    • Add the stock solution of N-(2-bromophenyl)maleimide to the reduced protein solution to achieve the desired molar excess (e.g., a 10-20 fold molar excess over the number of available thiol groups).

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Gentle mixing during the incubation is recommended.

  • Quenching and Purification:

    • (Optional) Quench any unreacted N-(2-bromophenyl)maleimide by adding a small molecule thiol like L-cysteine or β-mercaptoethanol.

    • Purify the conjugate using standard techniques such as size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC to remove excess maleimide and other reaction components.

Protocol 2: Monitoring Reaction Selectivity by Competitive Assay

This protocol can be adapted to assess the selectivity of N-(2-bromophenyl)maleimide for thiols over other nucleophilic amino acids.

  • Prepare a model peptide or protein containing cysteine and other potentially reactive residues (e.g., lysine, histidine).

  • Set up parallel reactions at different pH values (e.g., pH 6.5, 7.5, and 8.5) in a suitable buffer.

  • Add N-(2-bromophenyl)maleimide to each reaction at a defined molar ratio.

  • At various time points, quench the reaction and analyze the products by LC-MS.

  • Quantify the formation of the desired thiol conjugate versus any side products formed by reaction with other amino acid residues to determine the selectivity under different conditions.

Visualizations

Reaction_Pathway General Reaction Pathway for N-Aryl Maleimide with Thiols cluster_main cluster_side Potential Side Reactions Thiol_Molecule Protein-SH (Thiol-containing molecule) Thiosuccinimide Thiosuccinimide Adduct (Initial Conjugate) Thiol_Molecule->Thiosuccinimide Michael Addition (pH 6.5-7.5) Maleimide N-(2-bromophenyl)maleimide Maleimide->Thiosuccinimide Hydrolyzed_Maleimide Hydrolyzed Maleimide (Inactive) Maleimide->Hydrolyzed_Maleimide pH > 7.5 Amine_Adduct Amine Adduct Maleimide->Amine_Adduct pH > 7.5 (e.g., Lysine) Hydrolyzed_Product Succinamic Acid Thioether (Stable Conjugate) Thiosuccinimide->Hydrolyzed_Product Hydrolysis (Stabilization) Troubleshooting_Workflow Troubleshooting Workflow for Low Conjugation Yield Start Low Conjugation Yield Check_Maleimide Is the N-(2-bromophenyl)maleimide solution fresh? Start->Check_Maleimide Prepare_Fresh Prepare fresh maleimide solution in anhydrous solvent. Check_Maleimide->Prepare_Fresh No Check_Thiols Are the thiols reduced and available? Check_Maleimide->Check_Thiols Yes Prepare_Fresh->Check_Thiols Reduce_Thiols Pre-treat with TCEP. Check_Thiols->Reduce_Thiols No Check_pH Is the pH between 6.5 and 7.5? Check_Thiols->Check_pH Yes Reduce_Thiols->Check_pH Adjust_pH Adjust buffer pH. Check_pH->Adjust_pH No Check_Ratio Is the molar ratio of maleimide to thiol sufficient? Check_pH->Check_Ratio Yes Adjust_pH->Check_Ratio Optimize_Ratio Increase molar ratio. Check_Ratio->Optimize_Ratio No Success Improved Yield Check_Ratio->Success Yes Optimize_Ratio->Success

References

protocol modifications for improved bioconjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their bioconjugation protocols for improved efficiency and reproducibility.

Section 1: Maleimide-Thiol Conjugation

Maleimide-thiol chemistry is a widely used method for bioconjugation, enabling the formation of a stable thioether bond between a maleimide-functionalized molecule and a free sulfhydryl group on a biomolecule, such as a cysteine residue in a protein.[1][2] However, achieving high efficiency and specificity requires careful control of reaction conditions.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maleimide-thiol conjugation and why is it critical? A1: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][3][4][5][6] This range is a crucial balance. Below pH 6.5, the thiol group is mostly protonated (-SH), making it less nucleophilic and slowing the reaction rate.[3][5] Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive.[4][5][7] Additionally, at higher pH, side reactions with primary amines (e.g., lysine residues) become more significant, reducing the selectivity of the conjugation.[3][5][6] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[3][4][5][7]

Q2: My protein's cysteine residues are involved in disulfide bonds. What should I do before starting the conjugation? A2: Maleimides react specifically with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S).[4] Therefore, you must first reduce the disulfide bonds to make the thiols available for conjugation.[3][4] Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent because it is effective over a wide pH range and typically does not need to be removed before adding the maleimide reagent.[3] However, some recent reports indicate that TCEP can react with maleimides, so its removal or the use of alternative quenching methods might be necessary to avoid side reactions and improve yields.[8][9][10]

Q3: I'm observing instability in my final conjugate. What could be the cause? A3: The thioether bond formed through maleimide-thiol conjugation can be susceptible to a retro-Michael reaction, especially in environments with high concentrations of other thiols (like glutathione in vivo).[3][6] This can lead to the breaking of the bond and transfer of the conjugated molecule to other thiols, a phenomenon known as "payload migration."[3] To mitigate this, next-generation maleimides or other conjugation chemistries that form more stable linkages may be considered.[11] Ring-opening hydrolysis of the thiosuccinimide conjugate can also occur, which can be promoted under basic conditions to form a more stable product.[7]

Troubleshooting Guide: Low Conjugation Efficiency

Issue: The yield of my maleimide-thiol conjugation is lower than expected.

This troubleshooting guide follows a logical workflow to identify and resolve common causes of low conjugation efficiency.

G start Low Conjugation Yield check_maleimide Is the Maleimide Reagent Active? start->check_maleimide check_thiol Are Free Thiols Available? check_maleimide->check_thiol Yes sol_maleimide Solution: Use fresh maleimide. Prepare stock in anhydrous DMSO/DMF. Store at -20°C, protected from moisture. check_maleimide->sol_maleimide No check_pH Is the Reaction pH Optimal (6.5-7.5)? check_thiol->check_pH Yes sol_thiol Solution: Reduce disulfide bonds using TCEP. Quantify free thiols with Ellman's Assay. Use degassed buffers with EDTA. check_thiol->sol_thiol No check_ratio Is the Molar Ratio Correct? check_pH->check_ratio Yes sol_pH Solution: Verify buffer pH is 6.5-7.5. Use non-amine buffers (e.g., PBS, HEPES). check_pH->sol_pH No check_tcep Was a Reducing Agent (e.g., TCEP) Used? check_ratio->check_tcep Yes sol_ratio Solution: Optimize molar ratio. Start with 10-20 fold excess of maleimide reagent. check_ratio->sol_ratio No sol_tcep Solution: Consider TCEP reaction with maleimide. Quench or remove TCEP before conjugation. check_tcep->sol_tcep Yes, and not removed end_node Re-run Experiment check_tcep->end_node No sol_maleimide->end_node sol_thiol->end_node sol_pH->end_node sol_ratio->end_node sol_tcep->end_node

Troubleshooting workflow for low maleimide-thiol conjugation efficiency.
Question Possible Cause & Solution
1. Is your maleimide reagent active? Cause: Maleimide groups are susceptible to hydrolysis, which renders them unreactive.[4][5][7] This is accelerated in aqueous solutions and at higher pH.[4][7]Solution: Prepare maleimide stock solutions in an anhydrous solvent like DMSO or DMF and use them immediately or store them at -20°C, protected from light and moisture.[4][5][7] Avoid multiple freeze-thaw cycles.[7]
2. Are free thiols available on your biomolecule? Cause: Cysteine residues may be present as disulfide bonds, which are unreactive towards maleimides.[4] Thiols can also re-oxidize to form disulfide bonds, especially in the presence of dissolved oxygen and metal ions.[3]Solution: Reduce disulfide bonds with a reducing agent like TCEP.[3][6] To prevent re-oxidation, use degassed buffers and include a chelating agent like EDTA (1-5 mM) in the reaction buffer.[3][12] You can quantify the number of free thiols before and after reduction using an Ellman's Assay.[4]
3. Is your reaction buffer pH optimal? Cause: The pH is critical for both reaction rate and selectivity.[3] An incorrect pH can lead to slow reactions or unwanted side products.[3][5]Solution: Ensure the pH of your reaction buffer is strictly within the 6.5-7.5 range using a calibrated pH meter.[3][7] Use non-amine containing buffers such as PBS or HEPES.[6]
4. Is the stoichiometry of reactants appropriate? Cause: An insufficient molar excess of the maleimide reagent can lead to an incomplete reaction.[5]Solution: A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins, but this should be optimized for your specific molecules.[3][5][6] For sterically hindered sites, a higher excess may be necessary.[3]
5. Could your reducing agent be interfering? Cause: While TCEP is often considered compatible, recent studies have shown it can react with maleimides to form a stable ylene adduct, reducing the amount of maleimide available for conjugation.[8][9][10]Solution: If TCEP is used for reduction, consider removing it via a desalting column before adding the maleimide reagent or using an in-situ quenching method.[9][10]

Data Presentation: Optimizing Maleimide-Thiol Reaction Conditions
ParameterRecommended Range/ValueRationale & Key ConsiderationsReferences
pH 6.5 - 7.5Balances thiol reactivity (thiolate anion form) with maleimide stability (minimizes hydrolysis and amine side reactions).[3][4][5][7]
Molar Ratio 10-20x excess of maleimideEnsures complete reaction, especially for sterically hindered thiols. Needs to be optimized for each specific system.[3][5][6]
Temperature 4°C to Room Temperature (25°C)Lower temperatures can reduce the rate of maleimide hydrolysis but will also slow down the conjugation reaction.[7][13]
Reaction Time 1-2 hours at RT; Overnight at 4°CIncubation time should be optimized. Protect from light if the maleimide is fluorescent.[4][7][13]
Buffer Additives 1-5 mM EDTAChelates metal ions that can catalyze the oxidation of free thiols to disulfide bonds. Use of degassed buffers is also recommended.[3][12]
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP

This protocol describes a general procedure for reducing disulfide bonds in a protein sample to generate free thiols for conjugation.

  • Prepare Protein Solution: Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[6]

  • Prepare TCEP Stock: Prepare a fresh stock solution of TCEP in the same degassed reaction buffer.

  • Reduction Reaction: Add the TCEP stock solution to the protein solution to achieve a final 10-100 fold molar excess of TCEP over the protein.[6]

  • Incubation: Incubate the mixture at room temperature for 30-60 minutes.[4][6]

  • Proceed to Conjugation: The reduced protein is now ready for the conjugation reaction. In many cases, TCEP does not need to be removed, but if low yields are observed, removal by a desalting column prior to adding the maleimide reagent is recommended.[6][9]

Protocol 2: General Maleimide-Thiol Conjugation

This protocol outlines a general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein.

  • Prepare Maleimide Stock: Immediately before use, dissolve the maleimide reagent in an anhydrous solvent such as DMSO or DMF to prepare a concentrated stock solution.[6][7]

  • Conjugation Reaction: Add the maleimide stock solution to the reduced protein solution (from Protocol 1) to achieve the desired molar excess (e.g., 10-20 fold).[4][6][7]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[7][13] If the maleimide reagent is light-sensitive, protect the reaction from light.

  • Quench Reaction: Quench the reaction by adding a small molecule thiol like L-cysteine or 2-mercaptoethanol to react with any excess maleimide.[6][7]

  • Purification: Remove excess, unreacted maleimide reagent and byproducts using a desalting column, dialysis, or other suitable chromatography methods.[5][13]

Section 2: NHS Ester-Amine Conjugation

N-hydroxysuccinimide (NHS) ester chemistry is one of the most common bioconjugation methods, used to link molecules to primary amines (-NH₂) found at the N-terminus of proteins and on the side chain of lysine residues, forming a stable amide bond.[14][15][16]

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge when working with NHS esters? A1: The primary challenge is the competing reaction of hydrolysis, where the NHS ester reacts with water.[14] This forms an unreactive carboxylic acid and reduces the efficiency of the desired conjugation with the amine.[14] The rate of hydrolysis is highly dependent on pH, increasing significantly as the pH becomes more alkaline.[1][14]

Q2: What is the optimal pH for NHS ester reactions? A2: The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[1][15][17] This is a compromise: the pH needs to be high enough to ensure that a sufficient amount of the primary amine is deprotonated and nucleophilic, but low enough to minimize the rate of NHS ester hydrolysis.[14] At acidic pH, primary amines are protonated (-NH₃⁺) and non-nucleophilic.[14]

Q3: Which buffers should I use for NHS ester conjugation, and which should I avoid? A3: Use non-amine-containing buffers such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer at the desired pH (e.g., 8.0-8.5).[17][18] You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target biomolecule for reaction with the NHS ester, significantly reducing conjugation efficiency.[18]

Troubleshooting Guide: Low NHS Ester Conjugation Efficiency

Issue: My NHS ester conjugation is resulting in a low degree of labeling (DoL).

G start Low Degree of Labeling (DoL) check_reagent Is the NHS Ester Reagent Active? start->check_reagent check_buffer Is the Reaction Buffer Correct? check_reagent->check_buffer Yes sol_reagent Solution: Use fresh NHS ester. Prepare stock in anhydrous DMSO/DMF. Warm vial to RT before opening. check_reagent->sol_reagent No check_pH Is the Reaction pH Optimal (7.2-8.5)? check_buffer->check_pH Yes sol_buffer Solution: Remove competing amines (Tris, glycine). Use buffers like PBS, Borate, or Bicarbonate. check_buffer->sol_buffer No check_protein Is the Protein Sample Pure & Concentrated? check_pH->check_protein Yes sol_pH Solution: Verify buffer pH is 7.2-8.5. Adjust pH if necessary. check_pH->sol_pH No sol_protein Solution: Purify antibody to >95%. Remove protein carriers (BSA). Concentrate protein to >2 mg/mL. check_protein->sol_protein No end_node Re-run Experiment check_protein->end_node Yes sol_reagent->end_node sol_buffer->end_node sol_pH->end_node sol_protein->end_node

Troubleshooting workflow for low NHS ester conjugation efficiency.
Data Presentation: Optimizing NHS Ester-Amine Reaction Conditions

ParameterRecommended Range/ValueRationale & Key ConsiderationsReferences
pH 7.2 - 8.5Balances amine deprotonation (for nucleophilicity) with NHS ester stability (minimizes hydrolysis). Optimal pH is often cited as 8.3-8.5.[1][14][15][17]
Buffer Type PBS, Borate, BicarbonateMust be free of primary amines (e.g., Tris, glycine) which compete with the reaction.[17][18]
Molar Ratio 10-20x excess of NHS EsterA good starting point, but should be optimized to achieve the desired degree of labeling (DoL).[13][18]
Protein Concentration > 2.0 mg/mLHigher concentrations favor the bimolecular conjugation reaction over the competing hydrolysis reaction.[18][19]
Temperature Room Temperature (25°C)Reaction can also be performed at 4°C overnight, which may reduce hydrolysis but will slow the conjugation rate.[13]
Reaction Time 1-4 hours at RT; Overnight at 4°CShould be optimized for the specific biomolecule and desired DoL.[13][17]
Experimental Protocols
Protocol 1: General NHS Ester Conjugation

This protocol provides a general workflow for conjugating an NHS-ester functionalized molecule to a protein.

  • Prepare Protein Solution: Buffer exchange the protein into an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[13][18] Ensure the protein solution is free of contaminants like BSA or glycine.[19]

  • Prepare NHS Ester Stock Solution: Allow the vial of NHS ester to warm completely to room temperature before opening to prevent moisture condensation.[13] Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of ~10 mM.[13][18]

  • Perform the Conjugation Reaction: Add the NHS ester stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess is a good starting point).[13]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.[13]

  • Quench the Reaction: Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[13][18] Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted labeling reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[13][17]

Section 3: Click Chemistry

Click chemistry describes a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with native biological processes.[] The most common examples in bioconjugation are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[][21]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using click chemistry for bioconjugation? A1: The primary benefits of click chemistry are its high specificity, bioorthogonality, and efficiency under mild, aqueous conditions.[] These reactions allow for the precise modification of biomolecules without disrupting cellular activities, and they typically proceed with high yields and rapid kinetics.[]

Q2: What are the limitations of copper-catalyzed click chemistry (CuAAC) in biological systems? A2: The main limitation is the cytotoxicity of the copper catalyst, which can be problematic for applications in living cells or organisms.[21][22][23] The copper catalyst may also need to be removed from the final product, which can be challenging.[22]

Q3: When should I use strain-promoted click chemistry (SPAAC) instead of CuAAC? A3: SPAAC is used when the toxicity of a copper catalyst is a concern, such as in live-cell imaging or in vivo applications.[21] SPAAC does not require an exogenous catalyst.[21] However, SPAAC reactions are generally slower than CuAAC reactions, and the cyclooctyne reagents are often bulky, which can cause steric hindrance.[23]

Troubleshooting and Key Considerations
Issue / Consideration Possible Cause & Solution
Low Yield in CuAAC Cause: Inefficient catalysis or degradation of reagents. Solution: Ensure the use of a suitable copper(I) source and ligand. For in vitro reactions, check the integrity of your azide and alkyne functional groups.
Cell Toxicity Cause: Copper catalyst used in CuAAC reactions.[21][22] Solution: Use a copper-free click chemistry method like SPAAC for live-cell applications.[21] Minimize the concentration of copper and use appropriate ligands to reduce toxicity.
Slow Reaction in SPAAC Cause: SPAAC kinetics are inherently slower than CuAAC.[23] Solution: Choose a cyclooctyne with higher reactivity if possible. Allow for longer reaction times or increase the concentration of reactants if the system permits.
Poor Solubility of Final Product Cause: The formation of the triazole ring can sometimes decrease the solubility of the final conjugate.[22] Solution: Consider incorporating hydrophilic linkers (e.g., PEG) into the design of your azide or alkyne reagents.
Visualization of Bioorthogonality

The following diagram illustrates the concept of bioorthogonality, a core principle of click chemistry.

G cluster_bio Biological System cluster_click Click Chemistry Reagents Protein Protein (Lys, Cys, etc.) Metabolites Metabolites NucleicAcids Nucleic Acids Azide Azide-Modified Molecule A Azide->Protein No Reaction Azide->Metabolites Azide->NucleicAcids Bioconjugate Specific Bioconjugate (A-B) Azide->Bioconjugate Click Reaction Alkyne Alkyne-Modified Molecule B Alkyne->Protein No Reaction Alkyne->Metabolites Alkyne->NucleicAcids Alkyne->Bioconjugate

References

Validation & Comparative

validation of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione as a covalent inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Covalent inhibitors represent a significant class of therapeutic agents that form a stable, covalent bond with their target protein, leading to prolonged and often irreversible inhibition.[1] This guide provides a comparative analysis of two prominent covalent inhibitors of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway and a validated target in various B-cell malignancies.[2][3] We will compare Ibrutinib, the first-in-class BTK inhibitor, with Acalabrutinib, a second-generation inhibitor designed for improved selectivity.[3][4] Both drugs irreversibly bind to a cysteine residue (Cys481) in the active site of BTK.[4][5] This comparison will focus on the key experimental data and protocols used to validate their efficacy, selectivity, and mechanism of action.

Data Presentation

The following tables summarize the key quantitative data for Ibrutinib and Acalabrutinib, highlighting their biochemical potency, cellular activity, and selectivity.

Table 1: Biochemical Potency and Covalent Binding Kinetics

ParameterIbrutinibAcalabrutinibReference(s)
BTK IC50 (nM) 0.5<10[6][7]
BTK Ki (nM) 0.7115.07[8]
BTK kinact (min⁻¹) 0.0410.038[8]
BTK kinact/Ki (µM⁻¹s⁻¹) 1.170.04[8]

Table 2: Cellular Activity and Target Occupancy

ParameterIbrutinibAcalabrutinibReference(s)
Cell Proliferation Inhibition (CLL cells) ~90% at 1µM (48h)~96% at 1µM (48h)[9]
BTK Occupancy in vivo (single 100mg dose) Not specified~99% at 3h and 12h, ~90% at 24h[10][11]

Table 3: Kinase Selectivity Profile

Off-Target KinaseIbrutinib InhibitionAcalabrutinib InhibitionReference(s)
EGFR YesNo[3][10]
ITK YesNo[3][10]
TEC YesYes (less potent than Ibrutinib)[3][12]
JAK3 YesNo[3][13]
BLK YesYes (less potent than Ibrutinib)[13]

Experimental Protocols

Detailed methodologies are crucial for the validation of covalent inhibitors. Below are protocols for key experiments cited in this guide.

1. Biochemical Assays for Enzyme Kinetics (k_inact/K_i Determination)

This protocol is a generalized method for determining the kinetic parameters of covalent inhibitors.

  • Objective: To determine the rate of irreversible inactivation (k_inact) and the initial binding affinity (K_i).

  • Materials: Recombinant human BTK enzyme, appropriate buffer (e.g., 20 mM bicine pH 7, 100 mM NaCl), ATP, substrate (e.g., a fluorescently labeled peptide), and the covalent inhibitor.[14]

  • Procedure:

    • Prepare a series of inhibitor concentrations.

    • Incubate the BTK enzyme with each inhibitor concentration for various time points (e.g., 0, 5, 10, 20, 30 minutes).

    • Initiate the kinase reaction by adding ATP and the fluorescent peptide substrate.

    • Measure the reaction progress (e.g., fluorescence intensity) over time using a plate reader.

    • The observed rate constant of inactivation (k_obs) is determined for each inhibitor concentration by fitting the data to a first-order decay model.

    • The k_inact and K_i values are then calculated by plotting k_obs versus the inhibitor concentration and fitting the data to the equation: k_obs = k_inact * [I] / (K_i + [I]).[13]

2. Cellular Target Engagement Assays

This protocol describes a method to quantify the occupancy of the target protein by the covalent inhibitor in a cellular context.[15]

  • Objective: To measure the percentage of BTK that is covalently bound by the inhibitor in live cells.

  • Materials: B-cell lymphoma cell line (e.g., MWCL-1), covalent inhibitor, lysis buffer, and a probe that binds to the active site of unoccupied BTK.[12][16]

  • Procedure:

    • Treat cells with varying concentrations of the inhibitor for a defined period.

    • Lyse the cells to release the proteins.

    • Incubate the cell lysate with a probe that covalently binds to the Cys481 residue of any unoccupied BTK. This probe is often tagged with biotin for detection.[17]

    • Capture the probe-bound BTK using streptavidin-coated beads.

    • Quantify the amount of captured BTK (unoccupied by the inhibitor) using methods like Western blotting or mass spectrometry.

    • The percentage of BTK occupancy by the inhibitor is calculated by comparing the amount of unoccupied BTK in treated cells to that in untreated control cells.

3. Mass Spectrometry for Confirmation of Covalent Binding

This protocol is used to confirm the covalent modification of the target protein by the inhibitor.[18]

  • Objective: To verify the formation of a covalent adduct between the inhibitor and the target protein and to identify the site of modification.

  • Materials: Purified target protein (BTK), covalent inhibitor, and a mass spectrometer (e.g., LC-MS/MS).[19][20]

  • Procedure:

    • Incubate the purified BTK protein with the covalent inhibitor.

    • Analyze the intact protein using mass spectrometry to detect a mass shift corresponding to the molecular weight of the inhibitor.[18]

    • To identify the modification site, digest the protein-inhibitor complex into smaller peptides using a protease like trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the peptide containing the Cys481 residue and confirm that its mass has increased by the mass of the inhibitor, thus confirming the site of covalent modification.[19]

Mandatory Visualization

B-Cell Receptor (BCR) Signaling Pathway

BCR_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor Ibrutinib / Acalabrutinib Inhibitor->BTK Covalent Inhibition

Caption: The B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.

Experimental Workflow for Covalent Inhibitor Validation

Covalent_Inhibitor_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo Cell-Based Validation Biochemical Biochemical Assays (IC50, kinact/Ki) MassSpec Mass Spectrometry (Covalent Adduct Confirmation) Biochemical->MassSpec TargetEngagement Cellular Target Engagement (BTK Occupancy) MassSpec->TargetEngagement Functional Functional Assays (Proliferation, Apoptosis) TargetEngagement->Functional Selectivity Selectivity Profiling (Off-Target Effects) Functional->Selectivity Validated Validated Covalent Inhibitor Selectivity->Validated Start Putative Covalent Inhibitor Start->Biochemical

Caption: A generalized workflow for the validation of a covalent inhibitor.

Selectivity Comparison: Ibrutinib vs. Acalabrutinib

Selectivity_Comparison Ibrutinib Ibrutinib BTK TEC ITK EGFR JAK3 BTK_Target BTK Ibrutinib:btk->BTK_Target TEC_Target TEC Ibrutinib:tec->TEC_Target ITK_Target ITK Ibrutinib:itk->ITK_Target EGFR_Target EGFR Ibrutinib:egfr->EGFR_Target JAK3_Target JAK3 Ibrutinib:jak3->JAK3_Target Acalabrutinib Acalabrutinib BTK TEC ITK EGFR JAK3 Acalabrutinib:btk->BTK_Target Acalabrutinib:tec->TEC_Target

Caption: A diagram comparing the kinase selectivity of Ibrutinib and Acalabrutinib.

References

Efficacy of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione as a Cross-Linking Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the choice of a cross-linking agent is paramount to the stability and efficacy of the resulting conjugate. Maleimide-based cross-linkers are a cornerstone in this field, prized for their high reactivity and specificity toward thiol groups present in cysteine residues. This guide provides a detailed comparison of a specific N-aryl maleimide, 1-(2-bromophenyl)-1H-pyrrole-2,5-dione, with other commonly used cross-linkers. The comparison is supported by established principles of maleimide chemistry and available data on the impact of N-substituents on cross-linker performance.

Introduction to this compound

This compound, also known as N-(2-bromophenyl)maleimide, is a thiol-reactive cross-linker. Its core structure features a maleimide group, which is the reactive moiety responsible for forming a stable thioether bond with sulfhydryl groups via a Michael addition reaction. The distinguishing feature of this molecule is the N-substituted 2-bromophenyl group. This aromatic substituent with an electron-withdrawing bromine atom at the ortho position is expected to significantly influence the reactivity and stability of the cross-linker.

Mechanism of Action: The Maleimide-Thiol Reaction

The fundamental reaction mechanism for all maleimide-based cross-linkers is the Michael addition of a thiol to the electron-deficient double bond of the maleimide ring. This reaction is highly efficient and proceeds under mild physiological conditions (pH 6.5-7.5), making it ideal for modifying sensitive biological molecules.[1][2]

G Thiol Protein-SH (Thiol) Intermediate Thiosuccinimide Adduct (Initial Product) Thiol->Intermediate Michael Addition (pH 6.5-7.5) Maleimide This compound Maleimide->Intermediate Hydrolysis Hydrolysis (Ring Opening) Intermediate->Hydrolysis Accelerated by N-aryl group Retro_Michael Retro-Michael Reaction (Reversible) Intermediate->Retro_Michael Thiol Exchange Final_Product Stable Ring-Opened Adduct Hydrolysis->Final_Product Irreversible Deconjugated Deconjugated Products Retro_Michael->Deconjugated

Comparative Analysis of Cross-Linker Efficacy

The efficacy of a cross-linker is determined by several factors, including reaction speed, specificity, and the stability of the resulting conjugate. While direct comparative experimental data for this compound is limited, we can infer its performance based on studies of N-aryl maleimides.

Key Performance Indicators:

FeatureThis compound (Inferred)N-alkyl Maleimides (e.g., SMCC)Other Cross-linkers (e.g., NHS Esters)
Target Residue Cysteine (Thiol)Cysteine (Thiol)Lysine (Amine)
Reaction Type Michael AdditionMichael AdditionAcylation
Optimal pH 6.5 - 7.56.5 - 7.57.2 - 8.5
Reaction Speed FastFastFast
Specificity High for thiolsHigh for thiolsHigh for primary amines
Conjugate Stability High (Enhanced) Variable, susceptible to retro-Michael reactionHigh (Stable amide bond)

Enhanced Stability of N-Aryl Maleimide Conjugates:

A significant drawback of traditional N-alkyl maleimide cross-linkers is the potential for the resulting thiosuccinimide linkage to undergo a retro-Michael reaction. This reversal, often initiated by endogenous thiols like glutathione, leads to deconjugation and potential off-target effects.[2][3]

Research has shown that N-aryl maleimides, such as this compound, form more stable conjugates. The electron-withdrawing nature of the N-aryl substituent accelerates the hydrolysis of the thiosuccinimide ring.[1][3] This ring-opening reaction results in a stable succinamic acid thioether, which is resistant to the retro-Michael reaction.[1][3]

Cysteine-linked antibody-drug conjugates (ADCs) prepared with N-aryl maleimides exhibited significantly less deconjugation (less than 20%) in thiol-containing buffer and serum over 7 days, compared to analogous ADCs made with N-alkyl maleimides which showed 35-67% deconjugation under the same conditions.[3]

Experimental Protocols

The following are generalized protocols for protein cross-linking using N-aryl maleimides like this compound. Optimization may be required for specific applications.

Protocol 1: Preparation of Protein for Labeling

Objective: To reduce disulfide bonds and prepare the protein with free thiol groups for conjugation.

Materials:

  • Protein of interest

  • Degassed Reaction Buffer (e.g., 100 mM Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 500 mM in water)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

  • To reduce disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution.

  • Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Remove excess TCEP using a desalting column equilibrated with the reaction buffer. The protein with free thiols is now ready for labeling.

G Start Start: Protein Solution Add_TCEP Add TCEP (Disulfide Reduction) Start->Add_TCEP Incubate Incubate (30-60 min) Add_TCEP->Incubate Desalt Desalting Column (Remove excess TCEP) Incubate->Desalt End End: Reduced Protein Desalt->End

Protocol 2: Conjugation with this compound

Objective: To covalently link the maleimide cross-linker to the prepared protein.

Materials:

  • Reduced protein solution (from Protocol 1)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (as in Protocol 1)

Procedure:

  • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

  • Add a 10- to 20-fold molar excess of the cross-linker stock solution to the reduced protein solution while gently stirring.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • To promote the stabilizing ring-opening hydrolysis, the pH of the reaction can be raised to ~9 for a short period (e.g., 30 minutes) after the initial conjugation, followed by neutralization. This step should be optimized to avoid protein denaturation.

  • Remove excess, unreacted cross-linker using a desalting column or dialysis against a suitable buffer.

Conclusion

This compound represents a promising class of N-aryl maleimide cross-linkers that offer a significant advantage in terms of conjugate stability. The electron-withdrawing 2-bromophenyl group is predicted to facilitate the hydrolysis of the initial thiosuccinimide adduct, leading to a more stable, ring-opened structure that is resistant to deconjugation. This enhanced stability is a critical attribute for the development of robust and effective bioconjugates, particularly for in vivo applications such as antibody-drug conjugates. While direct comparative data is still emerging, the underlying chemical principles strongly support the superior performance of N-aryl maleimides over their N-alkyl counterparts for creating stable protein linkages.

References

A Comparative Guide to Bromomaleimide Derivatives for Cysteine Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective modification of cysteine residues in proteins and peptides is a cornerstone of bioconjugation, enabling the development of antibody-drug conjugates (ADCs), therapeutic protein modifications, and tools for chemical biology. While traditional maleimides have been widely used, their resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to deconjugation in the presence of endogenous thiols like glutathione.[1] Bromomaleimide derivatives have emerged as a versatile class of reagents that address this limitation by offering tunable reactivity, reversible conjugation, and multiple points for molecular attachment.[2][3][4]

This guide provides a comparative study of bromomaleimide derivatives, summarizing their performance against other cysteine-modifying reagents and offering detailed experimental protocols for their application.

Quantitative Performance Comparison

The reactivity and stability of bioconjugates are critical parameters in their design and application. The following table summarizes key quantitative data for various maleimide derivatives in cysteine modification.

Reagent ClassSecond-Order Rate Constant (k₂)Stability of ConjugateKey Features
Traditional Maleimides (e.g., N-ethylmaleimide)~10² - 10³ M⁻¹s⁻¹Susceptible to retro-Michael reaction and thiol exchange, leading to potential deconjugation.[1]Widely used, rapid reaction.[5]
Monobromomaleimides Rapid (qualitative)Reversible; can be cleaved by reducing agents (e.g., TCEP, DTT) or excess thiols.[2][4][6][7]Allows for reversible protein modification and potential for a second thiol addition.[2][3]
Dibromomaleimides Rapid (qualitative)Can form a stable bridge across disulfide bonds; the linkage is reversible with reducing agents.[2][3][4]Offers up to three points of attachment for bioconjugation; can be used for disulfide bridging.[2][3][8]
Aryloxymaleimides Slower than bromomaleimidesForms a stable thiomaleimide conjugate.Attenuated reactivity allows for more controlled reactions, particularly in disulfide bridging to avoid side products.[9]
Vinylheteroarenes (e.g., Vinylpyrimidine, Vinyltriazine)0.375 M⁻¹s⁻¹ (Vinylpyrimidine), 3.10 M⁻¹s⁻¹ (Vinyltriazine)Exceptionally stable under physiologically relevant conditions.[10]Rapid and chemoselective for cysteines, producing highly stable conjugates.[10]

Reaction Mechanism and Experimental Workflow

The reaction of bromomaleimides with cysteine residues proceeds through a rapid addition-elimination mechanism. This allows for the initial conjugation and subsequent modulation of the resulting product.

Reaction of Monobromomaleimide with Cysteine

// Reactants Cys [label="Protein-SH"]; Bromo [label=<

N-R O // \ \ Br--H \ // // O

, fillcolor="#F1F3F4", style=filled];

// Intermediate Adduct [label=<

N-R O // \ \ S-Protein--H \ // // O

, fillcolor="#F1F3F4", style=filled];

// Products Thiomaleimide [label=<

N-R O // \ \ S-Protein--H \ // // O

, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; HBr [label="HBr"];

// Second Thiol Addition SecondThiol [label="R'-SH"]; BisAdduct [label=<

N-R O // \ \ S-Protein--S-R' \ // // O

, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

// Reversibility TCEP [label="TCEP"]; CleavedCys [label="Protein-SH"];

// Edges Cys -> Adduct [label="+ Bromomaleimide"]; Adduct -> Thiomaleimide [label="- HBr"]; Thiomaleimide -> BisAdduct [label="+ R'-SH"]; Thiomaleimide -> CleavedCys [label="+ TCEP", dir=back]; } .enddot Caption: Reaction of monobromomaleimide with a cysteine residue.

Experimental Workflow for Cysteine Modification

The following diagram outlines a typical workflow for the modification of a cysteine-containing protein with a bromomaleimide derivative.

// Nodes start [label="Start: Cysteine-containing Protein", shape=ellipse, fillcolor="#FBBC05"]; prepare [label="Prepare Protein Solution\n(e.g., in PBS buffer, pH 7.4)"]; reagent [label="Prepare Bromomaleimide Solution\n(e.g., in DMSO or DMF)"]; react [label="React Protein and Bromomaleimide\n(e.g., room temperature, 1 hour)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; quench [label="Quench Reaction (Optional)\n(e.g., with excess N-acetylcysteine)"]; purify [label="Purify Conjugate\n(e.g., size-exclusion chromatography, dialysis)"]; analyze [label="Analyze Conjugate\n(e.g., SDS-PAGE, Mass Spectrometry, HPLC)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Modified Protein", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prepare; prepare -> react; reagent -> react; react -> quench; quench -> purify; purify -> analyze; analyze -> end; } .enddot Caption: General workflow for protein modification with bromomaleimides.

Experimental Protocols

The following are detailed methodologies for key experiments involving bromomaleimide derivatives.

Protocol 1: General Procedure for Cysteine Modification with N-Methylbromomaleimide

This protocol is adapted from studies on the modification of the Grb2 SH2 domain.[2]

Materials:

  • Cysteine-containing protein (e.g., Grb2 SH2 domain L111C mutant)

  • N-Methylbromomaleimide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., PD-10)

  • SDS-PAGE materials

  • Mass spectrometer

Procedure:

  • Protein Preparation: Dissolve the cysteine-containing protein in PBS buffer (pH 7.4) to a final concentration of 1 mg/mL.

  • Reagent Preparation: Prepare a 10 mM stock solution of N-methylbromomaleimide in DMSO.

  • Reaction: Add a 5-fold molar excess of the N-methylbromomaleimide stock solution to the protein solution. Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.

  • Purification: Remove the excess unreacted reagent and byproducts by passing the reaction mixture through a desalting column (e.g., PD-10) pre-equilibrated with PBS buffer.

  • Analysis:

    • SDS-PAGE: Analyze the purified protein conjugate by SDS-PAGE to confirm the increase in molecular weight corresponding to the addition of the bromomaleimide derivative.

    • Mass Spectrometry: Confirm the precise mass of the conjugate using ESI-MS or MALDI-TOF mass spectrometry.

Protocol 2: Reversibility of Cysteine Modification

This protocol demonstrates the cleavage of the bromomaleimide-cysteine linkage using a reducing agent.[2][4]

Materials:

  • Bromomaleimide-modified protein (from Protocol 1)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • PBS buffer, pH 7.4

  • HPLC system

Procedure:

  • Conjugate Preparation: Prepare the bromomaleimide-modified protein as described in Protocol 1.

  • Cleavage Reaction: To the purified conjugate solution, add a 100-fold molar excess of TCEP. Incubate the mixture at room temperature for 2 hours.

  • Analysis: Analyze the reaction mixture by reverse-phase HPLC to monitor the regeneration of the unmodified protein. The retention time of the cleaved protein should match that of the original, unmodified protein. Mass spectrometry can also be used to confirm the removal of the modification.

Protocol 3: Disulfide Bridging with Dibromomaleimide

This protocol is based on the modification of the peptide hormone somatostatin.[2][4]

Materials:

  • Peptide with a disulfide bond (e.g., somatostatin)

  • Dibromomaleimide

  • TCEP hydrochloride

  • Reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 6.2)

  • HPLC system

Procedure:

  • Disulfide Reduction: Dissolve the peptide in the reaction buffer. Add 1 equivalent of TCEP to reduce the disulfide bond. Incubate for 30 minutes at room temperature.

  • Bridging Reaction: Add 1.1 equivalents of dibromomaleimide to the solution of the reduced peptide. Allow the reaction to proceed for 1 hour at room temperature.

  • Analysis: Monitor the formation of the bridged peptide by reverse-phase HPLC. The bridged product will have a different retention time compared to both the oxidized and reduced forms of the peptide. Confirm the mass of the bridged product by mass spectrometry.

Conclusion

Bromomaleimide derivatives offer a powerful and versatile platform for cysteine modification, providing advantages over traditional maleimides in terms of conjugate stability and functional diversity. The ability to introduce reversible linkages and bridge disulfide bonds opens up new avenues for the design of sophisticated bioconjugates for therapeutic and research applications.[8][11] The attenuated reactivity of next-generation maleimides, such as aryloxymaleimides, further expands the toolkit for precise and controlled protein engineering.[9] The choice of a specific bromomaleimide derivative will depend on the desired application, with considerations for reactivity, reversibility, and the number of desired attachment points.

References

Comparative Analysis of 1-(2-bromophenyl)pyrrole-2,5-dione in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 1-(2-bromophenyl)pyrrole-2,5-dione, a member of the N-substituted maleimide class of compounds. Drawing upon available experimental data for this compound and structurally related analogs, this document aims to offer a framework for its potential applications and guide future research by comparing its performance against relevant alternatives. While direct comparative studies on 1-(2-bromophenyl)pyrrole-2,5-dione are limited, analysis of related N-aryl maleimides provides valuable insights into its potential efficacy and mechanism of action.

Introduction to 1-(2-bromophenyl)pyrrole-2,5-dione

1-(2-bromophenyl)pyrrole-2,5-dione belongs to the N-aryl maleimide family, a class of compounds known for their diverse biological activities. The maleimide ring is a key pharmacophore that can react with nucleophiles, such as cysteine residues in proteins, leading to covalent modification and modulation of protein function. The N-aryl substituent, in this case, a 2-bromophenyl group, significantly influences the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its biological target interactions and overall activity. Compounds of this class have shown promise as inhibitors of various enzymes, including kinases, and as cytotoxic agents against cancer cells.

Performance Comparison with Alternative N-Aryl Maleimides

To contextualize the potential performance of 1-(2-bromophenyl)pyrrole-2,5-dione, this section presents a comparative analysis with other N-aryl maleimide derivatives. The data is compiled from studies investigating their efficacy as enzyme inhibitors and cytotoxic agents.

Enzyme Inhibition

N-aryl maleimides have been extensively studied as kinase inhibitors. For instance, various derivatives have shown potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. The inhibitory potential is often influenced by the nature and position of the substituent on the phenyl ring.

Table 1: Comparative Inhibitory Activity of N-Aryl Maleimide Derivatives against COX-2

Compound IDN-Aryl SubstituentIC50 (nM) for COX-2 InhibitionSelectivity Index (COX-1/COX-2)
Reference Compound 1 4-Methylphenyl6.0>168
Reference Compound 2 4-Methoxyphenyl8.7Not Reported
1-(2-bromophenyl)pyrrole-2,5-dione 2-BromophenylData Not AvailableData Not Available

Note: The data for reference compounds are sourced from a study on 1-methyl-1H-pyrrole-2,5-dione derivatives and are presented here to illustrate the potential range of activity for this class of compounds.[1] Direct comparative data for 1-(2-bromophenyl)pyrrole-2,5-dione is not currently available in the cited literature.

The data in Table 1 suggests that N-aryl maleimides can be highly potent and selective COX-2 inhibitors. The electronic and steric properties of the substituent on the phenyl ring are critical for activity. The bromo-substituent at the ortho position in 1-(2-bromophenyl)pyrrole-2,5-dione is expected to modulate its inhibitory activity, though specific data is needed for a direct comparison.

Cytotoxic Activity

The cytotoxic effects of N-substituted maleimides against various cancer cell lines have also been a subject of investigation. The mechanism of action is often attributed to the induction of apoptosis or necrosis, potentially through the generation of reactive oxygen species (ROS) and inhibition of key cellular enzymes.[2]

Table 2: Comparative Cytotoxicity of N-Substituted Maleimide Derivatives

Compound IDN-SubstituentCell LineIC50 (µM)
Reference Compound 3 N-triazolyl maleimide derivative (4l)SK-Mel-28 (Melanoma)< 100
Reference Compound 3 N-triazolyl maleimide derivative (4l)SK-Mel-103 (Melanoma)< 100
Reference Compound 4 N-(1-pyrenyl) maleimideJurkat (Leukemia)Not specified, induces apoptosis
1-(2-bromophenyl)pyrrole-2,5-dione 2-BromophenylVariousData Not Available

Note: The data for reference compounds are from separate studies and highlight the cytotoxic potential of the maleimide scaffold.[2][3] A direct comparison with 1-(2-bromophenyl)pyrrole-2,5-dione requires further investigation under the same experimental conditions.

The available data indicates that the N-substituent plays a crucial role in the cytotoxic potency of maleimide derivatives. The lipophilicity and electronic nature of the 2-bromophenyl group in the target compound may contribute to its ability to penetrate cell membranes and interact with intracellular targets.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (Example: COX-2)

This protocol describes a general procedure for evaluating the inhibitory activity of test compounds against a specific kinase, such as COX-2.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Prostaglandin E2 (PGE2) EIA Kit

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin)

  • Test compound (1-(2-bromophenyl)pyrrole-2,5-dione) and reference inhibitors dissolved in DMSO

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in DMSO.

  • In a 96-well plate, add 10 µL of the diluted compounds to the respective wells.

  • Add 170 µL of the assay buffer to each well.

  • Add 10 µL of the recombinant COX-2 enzyme solution to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution.

  • Incubate the plate for 2 minutes at 37°C.

  • Stop the reaction by adding 10 µL of 1 M HCl.

  • Quantify the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (1-(2-bromophenyl)pyrrole-2,5-dione) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_kinase Kinase Inhibition Assay cluster_cyto Cytotoxicity Assay (MTT) k1 Compound Dilution k2 Enzyme Incubation k1->k2 k3 Substrate Addition k2->k3 k4 Reaction Termination k3->k4 k5 PGE2 Quantification k4->k5 k6 IC50 Determination k5->k6 c1 Cell Seeding c2 Compound Treatment c1->c2 c3 MTT Incubation c2->c3 c4 Formazan Solubilization c3->c4 c5 Absorbance Reading c4->c5 c6 IC50 Determination c5->c6

Experimental workflows for kinase and cytotoxicity assays.

signaling_pathway Maleimide N-Aryl Maleimide (e.g., 1-(2-bromophenyl)pyrrole-2,5-dione) Kinase Target Kinase (e.g., COX-2) Maleimide->Kinase Inhibition Downstream Downstream Signaling Kinase->Downstream Phosphorylation Cellular_Response Cellular Response (Inflammation, Proliferation) Downstream->Cellular_Response

Simplified signaling pathway of N-aryl maleimide kinase inhibition.

References

A Researcher's Guide to Assessing the Binding Specificity of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the binding specificity of a compound is paramount to advancing it through the discovery pipeline. This guide provides a comprehensive framework for assessing the specificity of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione, a molecule belonging to the N-aryl maleimide class. Due to the inherent reactivity of the maleimide moiety, which can form covalent bonds with nucleophilic residues on proteins, a thorough evaluation of off-target effects is critical.

This guide presents a comparative analysis of this compound against a well-characterized covalent inhibitor, Ibrutinib, which selectively targets Bruton's tyrosine kinase (BTK). The experimental protocols and data presented herein are illustrative, providing a roadmap for researchers to design and execute their own specificity studies.

Comparative Analysis of Binding Specificity

A multi-pronged approach is essential to rigorously assess the binding specificity of a reactive compound like this compound. This typically involves an initial broad screen against a large panel of potential targets, followed by more focused biophysical and cellular assays to validate and quantify the interactions.

Table 1: Kinome-wide Specificity Profiling

A kinome scan is a critical first step to evaluate the selectivity of a compound against a large panel of kinases, which are common off-targets for many small molecules.

Kinase TargetThis compound (% Inhibition at 1 µM)Ibrutinib (% Inhibition at 1 µM)
BTK15%98%
EGFR8%45%
TEC12%85%
ITK10%90%
SRC5%20%
LCK6%25%
... (400+ other kinases) <10% <20% for most

Note: This data is hypothetical and for illustrative purposes.

Table 2: Biophysical Measurement of Binding Affinity

Surface Plasmon Resonance (SPR) can be employed to determine the binding kinetics and affinity (KD) of the compound to validated hits from the initial screen. For covalent inhibitors, this will involve measuring the initial binding affinity (Ki) and the rate of inactivation (kinact).

Target ProteinCompoundKi (nM)kinact (s⁻¹)kinact/Ki (M⁻¹s⁻¹)
BTKIbrutinib4.50.036.7 x 10⁶
Target XThis compound5,0000.0012.0 x 10²
Target YThis compound10,0000.00055.0 x 10¹

Note: This data is hypothetical and for illustrative purposes. A higher kinact/Ki value indicates a more efficient covalent modification of the target.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of specificity data.

1. Kinome-wide Specificity Profiling using a Radiometric Assay

This protocol outlines a typical procedure for assessing the inhibitory activity of a compound against a large panel of protein kinases.

  • Materials:

    • Purified recombinant kinases

    • Specific peptide substrates for each kinase

    • [γ-³³P]ATP

    • Test compounds (this compound, Ibrutinib)

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, its specific peptide substrate, and the test compound to the kinase reaction buffer.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the percent inhibition for each compound at each concentration relative to a DMSO control.

2. Surface Plasmon Resonance (SPR) for Covalent Inhibitor Kinetics

This protocol describes how to determine the binding kinetics of a covalent inhibitor to its target protein.

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Purified target protein

    • Test compounds

    • Immobilization reagents (e.g., EDC, NHS)

    • Running buffer (e.g., HBS-EP+)

  • Procedure:

    • Immobilize the target protein onto the sensor chip surface via amine coupling.

    • Prepare a series of concentrations of the test compound in running buffer.

    • Inject the compound solutions over the sensor surface at a constant flow rate.

    • Monitor the binding response (in Resonance Units, RU) in real-time.

    • Fit the sensorgram data to a two-step binding model to determine the initial binding affinity (Ki) and the rate of covalent modification (kinact).

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.

experimental_workflow cluster_screening Initial Screening cluster_validation Hit Validation & Characterization cluster_assessment Specificity Assessment kinome_scan Kinome-wide Scan (400+ kinases) data_analysis_1 Data Analysis: Identify Potential Hits kinome_scan->data_analysis_1 spr Surface Plasmon Resonance (SPR) (Binding Kinetics) data_analysis_1->spr cellular_assays Cellular Thermal Shift Assay (Target Engagement) data_analysis_1->cellular_assays specificity_score Calculate Specificity Score (e.g., S-score) spr->specificity_score off_target_validation Validate Off-Targets (Cellular Assays) cellular_assays->off_target_validation

Figure 1. Workflow for assessing binding specificity.

signaling_pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition

Figure 2. Simplified BTK signaling pathway.

By following a systematic and multi-faceted approach as outlined in this guide, researchers can confidently assess the binding specificity of novel compounds like this compound, enabling informed decisions in the drug discovery and development process.

A Comparative Guide to the Validation of UCHL1 Inhibitors for Anti-Fibrotic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ubiquitin C-terminal hydrolase 1 (UCHL1) inhibitors and details the experimental validation of their anti-fibrotic activity. Upregulation of UCHL1 is increasingly implicated in the pathogenesis of fibrotic diseases, including those affecting the liver, lungs, and heart, making it a compelling therapeutic target. This document outlines the key signaling pathways involving UCHL1 in fibrosis, compares the efficacy of notable UCHL1 inhibitors, and provides detailed protocols for essential validation experiments.

The Role of UCHL1 in Fibrosis: Key Signaling Pathways

UCHL1 contributes to the fibrotic process through its deubiquitinating activity, which modulates the stability and function of several key pro-fibrotic proteins. The primary signaling pathways influenced by UCHL1 in the context of fibrosis are the Transforming Growth Factor-β (TGF-β), Hypoxia-Inducible Factor-1α (HIF-1α), and Nuclear Factor-kappa B (NF-κB) pathways.

dot digraph "UCHL1_Signaling_Pathways_in_Fibrosis" { graph [fontname="Arial", fontsize=12, labelloc="t", label="UCHL1 Signaling Pathways in Fibrosis", rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8, bgcolor="#F1F3F4"]; node [fontname="Arial", fontsize=10, shape=box, style="rounded,filled", fontcolor="#202124", color="#5F6368", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#202124", arrowhead=normal];

// Nodes UCHL1 [label="UCHL1", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGF_beta_R [label="TGF-β Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Smad2_3 [label="Smad2/3"]; HIF_1a [label="HIF-1α", fillcolor="#FBBC05", fontcolor="#202124"]; VHL [label="VHL E3 Ligase"]; I_kappa_B [label="IκB"]; NF_kappa_B [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fibroblast_Activation [label="Fibroblast Activation\n(Myofibroblast Differentiation)", shape=box, style=filled, fillcolor="#F1F3F4", color="#202124"]; ECM_Deposition [label="Extracellular Matrix (ECM)\nDeposition (e.g., Collagen)", shape=box, style=filled, fillcolor="#F1F3F4", color="#202124"]; Fibrosis [label="Fibrosis", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TGF_beta_R -> Smad2_3 [label="Phosphorylation"]; UCHL1 -> TGF_beta_R [label="Stabilizes", dir=forward]; Smad2_3 -> Fibroblast_Activation [label="Promotes"];

VHL -> HIF_1a [label="Ubiquitination\n(Degradation)", style=dashed, arrowhead=tee]; UCHL1 -> HIF_1a [label="Deubiquitinates\n(Stabilizes)", dir=forward]; HIF_1a -> Fibroblast_Activation [label="Promotes"];

UCHL1 -> I_kappa_B [label="Promotes Degradation\nof IκB", dir=forward]; I_kappa_B -> NF_kappa_B [label="Inhibits", style=dashed, arrowhead=tee]; NF_kappa_B -> Fibroblast_Activation [label="Promotes"];

Fibroblast_Activation -> ECM_Deposition [label="Leads to"]; ECM_Deposition -> Fibrosis [label="Contributes to"];

} dot Caption: UCHL1 promotes fibrosis via TGF-β, HIF-1α, and NF-κB pathways.

Comparison of UCHL1 Inhibitors

A critical aspect of validating UCHL1 as a therapeutic target is the use of specific and potent inhibitors. This section compares two prominent UCHL1 inhibitors: LDN-57444, a widely used but controversial compound, and IMP-1710, a newer, more selective covalent inhibitor.

Biochemical Potency
InhibitorTargetAssay TypeIC50Reference
LDN-57444 UCHL1Biochemical (recombinant UCHL1)0.88 µM[1]
IMP-1710 UCHL1Fluorescence Polarization38 nM[2][3]
Compound 1 (parent of IMP-1710) UCHL1Fluorescence Polarization90 nM[2][3]

Note: The biochemical activity of LDN-57444 has been reported to be assay-dependent, and some studies show it has negligible activity against UCHL1 in cellular assays.[2][3]

In Vitro Anti-Fibrotic Activity

The anti-fibrotic potential of UCHL1 inhibitors is often assessed by their ability to inhibit the transformation of fibroblasts into myofibroblasts, a key event in fibrosis. This is typically measured by the reduction of α-smooth muscle actin (αSMA) expression.

InhibitorCell ModelTreatmentEffect on Fibroblast-to-Myofibroblast Transition (FMT)IC50 for FMT InhibitionReference
LDN-57444 Primary human lung fibroblasts from IPF patientsTGF-β1 inducedWeak inhibition, concurrent with cytotoxicityNot determined[2][3]
IMP-1710 Primary human lung fibroblasts from IPF patientsTGF-β1 induced>50% inhibition at 1 µM740 nM[2]
Compound 1 (parent of IMP-1710) Primary human lung fibroblasts from IPF patientsTGF-β1 induced>50% inhibition at 1 µM100 nM[2]

Note: The data strongly suggests that IMP-1710 and its parent compound are potent inhibitors of fibroblast activation, while the anti-fibrotic effects of LDN-57444 in this in vitro model are questionable and may be an artifact of its cytotoxic effects.[2][3]

Experimental Protocols for Validation of Anti-Fibrotic Activity

This section provides an overview of key experimental protocols for assessing the anti-fibrotic activity of UCHL1 inhibitors.

General Experimental Workflow

dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Experimental Workflow for Validating Anti-Fibrotic Activity of UCHL1 Inhibitors", rankdir="TB", splines=ortho, nodesep=0.5, ranksep=0.7, bgcolor="#F1F3F4"]; node [fontname="Arial", fontsize=10, shape=box, style="rounded,filled", fontcolor="#202124", color="#5F6368", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#202124", arrowhead=normal];

// Nodes Biochemical_Assay [label="1. Biochemical Assay\n(e.g., Fluorescence Polarization)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vitro_Fibrosis_Model [label="2. In Vitro Fibrosis Model\n(e.g., TGF-β1 treated fibroblasts)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vivo_Fibrosis_Model [label="3. In Vivo Fibrosis Model\n(e.g., Bleomycin or CCl4)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Biochemical_Assay_Endpoints [label="Endpoints:\n- IC50 determination\n- Enzyme kinetics", shape=box, style=filled, fillcolor="#F1F3F4", color="#202124"]; In_Vitro_Endpoints [label="Endpoints:\n- αSMA expression (Western Blot, ICC)\n- Collagen deposition (Sirius Red)\n- Pro-fibrotic gene expression (qRT-PCR)", shape=box, style=filled, fillcolor="#F1F3F4", color="#202124"]; In_Vivo_Endpoints [label="Endpoints:\n- Histology (Masson's Trichrome, Sirius Red)\n- Hydroxyproline content\n- Fibrotic gene/protein expression", shape=box, style=filled, fillcolor="#F1F3F4", color="#202124"];

// Edges Biochemical_Assay -> In_Vitro_Fibrosis_Model [label="Potent inhibitors advance"]; In_Vitro_Fibrosis_Model -> In_Vivo_Fibrosis_Model [label="Efficacious compounds advance"];

Biochemical_Assay -> Biochemical_Assay_Endpoints [style=dotted, arrowhead=none]; In_Vitro_Fibrosis_Model -> In_Vitro_Endpoints [style=dotted, arrowhead=none]; In_Vivo_Fibrosis_Model -> In_Vivo_Endpoints [style=dotted, arrowhead=none]; } dot Caption: A stepwise approach to validate UCHL1 inhibitors' anti-fibrotic effects.

In Vitro Validation: TGF-β1-Induced Myofibroblast Differentiation

This assay is a cornerstone for evaluating the anti-fibrotic potential of compounds in a cellular context.

  • Cell Culture: Primary human lung fibroblasts from patients with idiopathic pulmonary fibrosis (IPF) or normal human lung fibroblasts are cultured in appropriate media.

  • Induction of Myofibroblast Differentiation: Cells are serum-starved and then treated with recombinant human TGF-β1 (typically 5-10 ng/mL) for 48-72 hours to induce differentiation into myofibroblasts.

  • Inhibitor Treatment: The UCHL1 inhibitor being tested is added to the cell culture medium, usually 1 hour prior to the addition of TGF-β1. A vehicle control (e.g., DMSO) is run in parallel.

  • Endpoint Analysis:

    • α-Smooth Muscle Actin (αSMA) Expression: This key marker of myofibroblast differentiation is assessed by:

      • Immunocytochemistry (ICC): Cells are fixed, permeabilized, and stained with an anti-αSMA antibody. The expression and incorporation into stress fibers are visualized by fluorescence microscopy. High-content imaging can be used for quantification.

      • Western Blotting: Cell lysates are subjected to SDS-PAGE and immunoblotted with an anti-αSMA antibody to quantify total αSMA protein levels.

    • Collagen Deposition: Collagen production, a hallmark of fibrosis, can be quantified using Picrosirius Red staining followed by spectrophotometric analysis of the eluted stain.

    • Gene Expression Analysis: RNA is extracted from the cells, and the expression of pro-fibrotic genes such as ACTA2 (αSMA), COL1A1 (Collagen I), and CTGF (Connective Tissue Growth Factor) is quantified by qRT-PCR.

In Vivo Validation: Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential therapeutics.

  • Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (typically 1.5-3.0 U/kg) is administered to anesthetized mice. Control mice receive saline.

  • Inhibitor Administration: The UCHL1 inhibitor is administered to the mice, typically daily, starting from the day of bleomycin instillation (prophylactic regimen) or a few days after (therapeutic regimen). Administration can be via oral gavage, intraperitoneal injection, or other appropriate routes.

  • Endpoint Analysis (typically at day 14 or 21 post-bleomycin):

    • Histological Assessment: Lungs are harvested, fixed, and sectioned. Fibrosis is visualized and scored using Masson's trichrome or Sirius Red staining. The Ashcroft scoring system is often used for semi-quantitative analysis of fibrosis severity.

    • Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the hydroxyproline concentration in lung homogenates, as hydroxyproline is a major component of collagen.

    • Analysis of Bronchoalveolar Lavage Fluid (BALF): BALF is collected to assess inflammation by counting the total and differential immune cell numbers and measuring the levels of pro-inflammatory cytokines.

    • Gene and Protein Expression: Lung tissue homogenates are used to quantify the expression of pro-fibrotic markers by qRT-PCR and Western blotting.

In Vivo Validation: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

This model is extensively used to study liver fibrosis and to test anti-fibrotic drug candidates.

  • Animal Model: Male C57BL/6 or BALB/c mice are commonly used.

  • Induction of Fibrosis: CCl4, diluted in a vehicle like corn oil or olive oil, is administered to the mice, typically via intraperitoneal injection, two to three times a week for several weeks (e.g., 4-8 weeks).

  • Inhibitor Administration: The UCHL1 inhibitor is administered concurrently with the CCl4 treatment.

  • Endpoint Analysis:

    • Histological Assessment: Livers are harvested, fixed, and sectioned. Fibrosis is assessed using Masson's trichrome or Sirius Red staining. The METAVIR or Ishak scoring systems can be used to grade the extent of fibrosis.

    • Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Levels: Blood is collected to measure the levels of these liver enzymes, which are indicative of liver damage.

    • Hydroxyproline Assay: The collagen content in the liver is quantified by measuring hydroxyproline levels in liver homogenates.

    • Gene and Protein Expression: The expression of fibrotic markers in the liver is analyzed by qRT-PCR (e.g., Col1a1, Acta2, Timp1) and Western blotting or immunohistochemistry (e.g., αSMA, Collagen I).

Conclusion

The validation of UCHL1 inhibitors for anti-fibrotic activity requires a multi-faceted approach, from biochemical assays to in vivo models of disease. The available evidence strongly suggests that newer, more potent, and selective inhibitors like IMP-1710 are superior tools for studying the role of UCHL1 in fibrosis compared to the historically used LDN-57444. The questionable cellular activity and potential for off-target effects of LDN-57444 necessitate a careful re-evaluation of previous studies that relied solely on this compound. Future research should focus on validating the anti-fibrotic efficacy of potent and selective UCHL1 inhibitors in various in vivo models to further solidify the therapeutic potential of targeting this deubiquitinase in fibrotic diseases.

References

A Comparative Guide to the Fluorescent Properties of N-(1-pyrene)maleimide Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorescent properties of N-(1-pyrene)maleimide (PM) adducts, offering insights into their performance as probes for studying protein structure and dynamics. The information presented is supported by experimental data from peer-reviewed literature, enabling researchers to make informed decisions when selecting fluorescent probes for their specific applications.

N-(1-pyrene)maleimide is a sulfhydryl-reactive fluorescent probe that is virtually non-fluorescent in aqueous solutions but exhibits strong fluorescence upon conjugation with thiol groups, typically from cysteine residues in proteins.[1][2] This property makes it an excellent tool for selectively labeling and monitoring proteins. The fluorescence of PM adducts is characterized by two principal states: a monomer emission and a red-shifted excimer emission. The latter occurs when two pyrene moieties are in close proximity (within 6-10 Å), making PM a sensitive reporter of conformational changes and protein-protein interactions.[3]

Quantitative Comparison of Fluorescent Properties

The fluorescent properties of N-(1-pyrene)maleimide adducts are highly sensitive to their local microenvironment.[4] Key parameters such as excitation and emission wavelengths, quantum yield, and fluorescence lifetime can vary depending on the protein to which the probe is attached and the surrounding solvent conditions. The following table summarizes typical fluorescent properties for PM adducts from various studies.

Adduct/ConditionExcitation Max (nm)Monomer Emission Max (nm)Excimer Emission Max (nm)Quantum Yield (Φ)Monomer Lifetimes (ns)Excimer Lifetimes (ns)
PM-Actin~340376, 396, 416~480Sensitive to microenvironment17, 48, 111[4]-
PM-Tropomyosin~340~375480 (shoulder at 505)-3, 22, 87[5]9, 35, 65[5]
PM-Mercaptoethanol (in standard buffer)~340376, 396-0.040 ± 0.002[2]--
PM-Bovine Serum Albumin (BSA)~340386, 405 (after spectral shift)[1]----
Pyrene-4-maleimide-Mercaptoethanol~340-~500 (red-shifted)0.131 ± 0.006[2]--

Note: The quantum yield and lifetimes of PM adducts are particularly sensitive to factors such as solvent polarity, pH, and the presence of quenchers. The multiple lifetimes observed are often an intrinsic property of the pyrene derivatives.[4] A derivative, pyrene-4-maleimide, which includes a flexible linker, has been shown to have a significantly higher quantum yield and a more red-shifted excimer peak compared to the standard N-(1-pyrene)maleimide.[2]

Experimental Protocols

I. Labeling of Proteins with N-(1-pyrene)maleimide

This protocol provides a general procedure for labeling proteins with N-(1-pyrene)maleimide. Optimization may be required for specific proteins and experimental conditions.

Materials:

  • Protein of interest with accessible cysteine residue(s)

  • N-(1-pyrene)maleimide (PM)

  • Degassed labeling buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for disulfide bond reduction

  • Anhydrous DMSO or DMF

  • Gel filtration column or dialysis tubing for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed labeling buffer to a concentration of 1-10 mg/mL.

  • Reduction of Disulfide Bonds (Optional but Recommended): To ensure the availability of free thiol groups, add a 10-fold molar excess of TCEP to the protein solution. Incubate for approximately 30 minutes at room temperature. TCEP is preferred as it does not need to be removed before labeling. If using DTT, it must be removed by dialysis or gel filtration prior to adding the maleimide reagent.

  • Preparation of PM Stock Solution: Dissolve N-(1-pyrene)maleimide in anhydrous DMSO or DMF to prepare a 1-10 mM stock solution.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the PM stock solution to the protein solution. The reaction can be monitored by the increase in fluorescence. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted probe by gel filtration (e.g., Sephadex G-25) or dialysis against the desired buffer.

II. Measurement of Fluorescence Spectra

Instrumentation:

  • A spectrofluorometer equipped with an excitation and emission monochromator.

Procedure:

  • Sample Preparation: Dilute the labeled protein to a suitable concentration in the desired buffer. The final absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Excitation and Emission Wavelengths:

    • Set the excitation wavelength to approximately 343 nm.

    • Scan the emission spectrum from approximately 360 nm to 600 nm.

  • Data Acquisition:

    • Record the fluorescence emission spectrum.

    • To specifically observe excimer fluorescence, look for a broad, structureless emission band around 470-480 nm.[5] Monomer fluorescence will be characterized by sharp peaks around 376, 396, and 416 nm.[1]

    • The ratio of excimer to monomer fluorescence intensity can be used to quantify the proximity of pyrene labels.

Visualizing the Principles of PM Adduct Fluorescence

The following diagrams illustrate the key processes involved in the fluorescence of N-(1-pyrene)maleimide adducts.

Fluorescence Mechanism of N-(1-pyrene)maleimide Adducts cluster_0 Monomer Fluorescence cluster_1 Excimer Formation and Fluorescence PM_ground PM Adduct (Ground State) PM_excited PM Adduct (Excited State) PM_ground->PM_excited Excitation (~343 nm) PM_excited->PM_ground Monomer Emission (~376, 396, 416 nm) Two_PM_ground Two Proximal PM Adducts (Ground State) PM_excited_proximal One Excited PM Adduct Two_PM_ground->PM_excited_proximal Excitation (~343 nm) Excimer Excimer (Excited State Dimer) PM_excited_proximal->Excimer Association Two_PM_ground_after Two PM Adducts (Ground State) Excimer->Two_PM_ground_after Excimer Emission (~480 nm)

Caption: Mechanism of monomer and excimer fluorescence in PM adducts.

Experimental Workflow for Protein Labeling and Analysis Protein Protein with Cysteine Reduction Reduction of Disulfides (TCEP) Protein->Reduction Labeling Labeling Reaction Reduction->Labeling PM N-(1-pyrene)maleimide PM->Labeling Purification Purification (Gel Filtration/Dialysis) Labeling->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein Spectrofluorometer Fluorescence Measurement Labeled_Protein->Spectrofluorometer Data_Analysis Data Analysis (Monomer/Excimer Ratio) Spectrofluorometer->Data_Analysis

Caption: Workflow for labeling proteins with PM and subsequent analysis.

References

A Comparative Structural Analysis of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione and Its Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of the Structural and Spectroscopic Properties of Substituted N-Phenylmaleimides

This guide provides a comprehensive comparison of the structural and spectroscopic characteristics of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione and its closely related analogs. Understanding the subtle yet significant impact of substitution on the phenyl ring is crucial for the rational design of novel therapeutic agents. This document synthesizes available experimental data from X-ray crystallography and various spectroscopic techniques to offer a valuable resource for researchers in medicinal chemistry and materials science.

Structural Comparison of N-Aryl Maleimides

For instance, the crystal structure of 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione reveals a dihedral angle of 78.22(5)° between the methoxybenzene and the 1H-pyrrole-2,5-dione rings.[1] This significant twist is attributed to the steric hindrance imposed by the ortho-methoxy group. A similar large dihedral angle is expected for the 2-bromo derivative due to the steric bulk of the bromine atom. In contrast, para-substituted analogs, such as 1-(4-chlorophenyl)-1H-pyrrole-2,5-dione, are expected to have a smaller dihedral angle, allowing for greater conjugation between the rings.

The following table summarizes key crystallographic data for related N-aryl maleimide derivatives, which can be used as a predictive tool for the structural properties of this compound.

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Dihedral Angle (°)
1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione[1]MonoclinicP21/c12.7018(15)10.2689(12)7.4695(8)101.067(7)78.22(5)
1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione[2]-------

Data for 1-(4-chlorophenyl)-1H-pyrrole-2,5-dione is noted in the CCDC database but specific parameters were not retrieved in the search.

Spectroscopic Analysis: A Comparative Overview

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the characterization of these derivatives. The electronic environment of the maleimide and phenyl rings, influenced by the substituents, leads to characteristic shifts in the spectral data.

¹H and ¹³C NMR Spectroscopy

In the ¹H NMR spectrum of N-substituted maleimides, the protons on the maleimide ring typically appear as a singlet in the range of δ 6.7-6.9 ppm. The chemical shifts of the aromatic protons are dependent on the nature and position of the substituent. For this compound, the aromatic protons are expected to show complex splitting patterns due to the ortho-bromo substitution.

The ¹³C NMR spectra provide valuable information about the carbon framework. The carbonyl carbons of the maleimide ring are typically observed around δ 169-171 ppm. The chemical shifts of the phenyl carbons are influenced by the electronegativity and resonance effects of the substituent.

The following tables summarize the ¹H and ¹³C NMR data for several N-aryl maleimides, offering a reference for the characterization of new derivatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundMaleimide Protons (HC=CH)Aromatic ProtonsOther ProtonsSolvent
N-(2-methylphenyl)maleimide[3]6.85 (s, 2H)7.27-7.19 (m, 4H)2.16 (s, 3H, CH₃)CDCl₃
N-(4-fluorophenyl)maleimide[3]6.84 (s, 2H)7.34-7.31 (m, 2H), 7.17-7.13 (m, 2H)-CDCl₃
N-(4-bromophenyl)maleimide[4]----
1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione----

Specific peak assignments for N-(4-bromophenyl)maleimide and 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione were not detailed in the search results.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundCarbonyl (C=O)Maleimide (C=C)Aromatic CarbonsOther CarbonsSolvent
N-(2-methylphenyl)maleimide[3]169.5134.4136.5, 131.2, 130.1, 129.4, 128.7, 126.917.8 (CH₃)CDCl₃
N-(4-fluorophenyl)maleimide[3]169.3134.2162.8, 160.9, 127.9, 127.8, 116.2, 116.0-CDCl₃
N-(p-tolyl)maleimide[3]169.6134.2138.0, 129.8, 128.7, 126.021.1 (CH₃)CDCl₃
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the characteristic functional groups in this compound derivatives. The most prominent absorption bands are those corresponding to the carbonyl (C=O) stretching vibrations of the maleimide ring, which typically appear in the region of 1700-1780 cm⁻¹. The exact position of these bands can be influenced by the electronic effects of the substituent on the phenyl ring. Other characteristic bands include the C-H stretching of the aromatic and vinyl groups, and the C=C stretching of the maleimide and phenyl rings.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchingC=C Stretching (Aromatic)C-N StretchingC-Br Stretching
Expected for this compound ~1700-1780~1450-1600~1350-1380~500-600
N-Phenylmaleimide[5]~1710, ~1770~1490, ~1590~1380-
N-(4-Bromophenyl)maleimide[4]YesYesYesYes

Specific frequencies for N-(4-Bromophenyl)maleimide were noted as available in spectral databases but not explicitly listed in the search results.

Experimental Protocols

The synthesis of this compound and its derivatives generally follows a two-step procedure involving the formation of a maleamic acid intermediate, followed by cyclodehydration.

General Synthesis of N-Aryl Maleimides

A solution of the appropriately substituted aniline (1 equivalent) in a suitable solvent (e.g., chloroform, acetic acid) is treated with maleic anhydride (1 equivalent) at room temperature. The resulting maleamic acid intermediate often precipitates from the solution and can be isolated by filtration. The dried maleamic acid is then heated in the presence of a dehydrating agent, such as acetic anhydride with sodium acetate, or by fusion, to yield the corresponding N-aryl maleimide. The final product is typically purified by recrystallization.[6][7]

Structural and Spectroscopic Characterization
  • X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. Data is collected on a diffractometer, and the structure is solved and refined using standard crystallographic software.[1]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).[3][8]

  • IR Spectroscopy: IR spectra are typically recorded on an FTIR spectrometer using KBr pellets or as a thin film.[8][9]

Visualizing Structural Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate the general structure of the target compounds and a typical workflow for their structural analysis.

cluster_0 This compound cluster_1 Key Structural Features Core Maleimide_Ring Pyrrole-2,5-dione Ring Core->Maleimide_Ring Planar Heterocycle Phenyl_Ring 2-Bromophenyl Ring Core->Phenyl_Ring Aromatic Substituent Dihedral_Angle Dihedral Angle Maleimide_Ring->Dihedral_Angle Phenyl_Ring->Dihedral_Angle

Caption: General structure of this compound.

cluster_workflow Structural Analysis Workflow Synthesis Synthesis of Derivative Purification Purification & Crystallization Synthesis->Purification XRay X-ray Crystallography Purification->XRay NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR Data Data Analysis & Comparison XRay->Data NMR->Data IR->Data Structure Structural Elucidation Data->Structure

Caption: Typical experimental workflow for structural analysis.

References

Safety Operating Guide

Proper Disposal of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione, a halogenated organic compound. Adherence to these protocols is essential to minimize risks and ensure compliance with safety regulations.

Hazard Profile and Safety Information

This compound is classified as a hazardous substance. The following table summarizes its key hazard information.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP261, P264, P270, P301+P312, P302+P352, P305+P351+P338
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2)H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation

Source: Sigma-Aldrich[1]

Experimental Protocol for Disposal

This protocol outlines the step-by-step methodology for the safe disposal of this compound.

Personal Protective Equipment (PPE)

Before handling the chemical, ensure you are wearing the appropriate personal protective equipment to prevent exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles with side shields or a face shield.[2]

  • Lab Coat: A flame-resistant lab coat.

  • Respiratory Protection: Use a suitable respirator if handling large quantities or if there is a risk of dust or aerosol formation.[2]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate proper disposal.

  • Designated Waste Container: Dispose of this compound in a designated "Halogenated Organic Waste" container.[3][4] Do not mix with non-halogenated organic waste.[5][6]

  • Container Integrity: The waste container must be in good condition, compatible with the chemical, and have a tightly sealing cap.[5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the words "Halogenated Organic Waste," and the full chemical name "this compound."[5][7] Maintain a list of all chemicals in the container if it is used for multiple halogenated compounds.[5]

Handling and Transfer

All handling and transfer of this compound for disposal must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4][7]

  • Small Quantities: For very small residual amounts, consult your institution's specific guidelines. Some guidelines may permit evaporation in a fume hood for trace amounts, but this is not a standard procedure for larger quantities.[3][4]

  • Large Quantities: For larger quantities, transfer the solid chemical directly into the designated halogenated organic waste container.[3][4] If the chemical is in solution, it should also be disposed of in the halogenated waste container, and the solvents should be listed on the waste tag.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure the area is well-ventilated.[8]

  • Containment: Contain the spill using an inert absorbent material such as spill control pillows or diatomite.[2][7]

  • Collection: Carefully collect the absorbent material and spilled chemical using non-sparking tools and place it in the designated halogenated organic waste container.[9]

  • Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., alcohol) and dispose of all contaminated materials as hazardous waste.[2]

Storage and Disposal
  • Temporary Storage: Store the sealed halogenated organic waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][6][7]

  • Disposal Request: Once the waste container is nearly full (approximately 75-80%), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[7][8] Do not dispose of this chemical down the drain.[3][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Need to dispose of this compound ppe Step 1: Wear appropriate PPE (gloves, goggles, lab coat) start->ppe fume_hood Step 2: Work in a chemical fume hood ppe->fume_hood waste_container Step 3: Identify designated 'Halogenated Organic Waste' container fume_hood->waste_container check_label Is the container properly labeled? waste_container->check_label label_container Label container with 'Hazardous Waste' and chemical name check_label->label_container No transfer_waste Step 4: Transfer waste into the container check_label->transfer_waste Yes label_container->transfer_waste seal_container Step 5: Securely seal the container transfer_waste->seal_container storage Step 6: Store in a designated secondary containment area seal_container->storage disposal_request Step 7: Arrange for pickup by EHS or licensed disposal service storage->disposal_request end End: Proper Disposal Complete disposal_request->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.